N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide
Description
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-10(9-3-2-6-15-9)7-12-11(13)8-4-5-8/h2-3,6,8,10H,4-5,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTYXWKIBAZSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CC1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
physicochemical properties of furan-containing cyclopropanecarboxamides
Engineering the Physicochemical Landscape of Furan-Containing Cyclopropanecarboxamides: A Technical Guide for Lead Optimization
Executive Summary
In modern medicinal chemistry, the strategic hybridization of distinct pharmacophores is essential for navigating the complex multi-parameter optimization space. Furan-containing cyclopropanecarboxamides represent a highly privileged, modular scaffold. As application scientists, we do not merely synthesize molecules; we engineer physicochemical systems. This whitepaper dissects the thermodynamic, pharmacokinetic, and synthetic principles governing furan-cyclopropanecarboxamides, providing actionable, field-proven protocols for drug development professionals.
The Strategic Convergence of Furan and Cyclopropane Motifs
The decision to fuse a furan moiety with a cyclopropanecarboxamide is rooted in a precise thermodynamic and pharmacokinetic rationale.
The furan ring provides an electron-rich aromatic system capable of engaging in critical hydrogen bonding and π–π stacking interactions with target receptors (1)[1]. However, the electron-rich nature of furan can lead to high lipophilicity and metabolic liabilities if not properly balanced (2)[2].
Conversely, the cyclopropane ring introduces rigid sp3 character. It acts as a metabolically stable bioisostere for alkenes while imparting precise spatial vectors to attached substituents, a principle widely exploited in FDA-approved drugs containing cyclopropyl fragments (3)[3].
Physicochemical Profiling: Thermodynamics and Pharmacokinetics
The fusion of these two rings fundamentally alters the molecule's solvation energy and partition coefficient. The furan oxygen acts as a weak hydrogen bond acceptor, which can improve aqueous solubility compared to purely carbocyclic analogs. The introduction of the cyclopropane ring mitigates excessive lipophilicity while maintaining structural rigidity.
Furthermore, specific substitutions on the cyclopropane ring, such as fluoroalkyl groups, can drastically alter the pKa of adjacent functional groups and modulate the overall LogP through stereoelectronic effects (4)[4].
Table 1: Representative Physicochemical Data for Furan-Cyclopropanecarboxamide Derivatives
| Compound Variant | Furan Substitution | Cyclopropane Substitution | LogD (pH 7.4) | Aq. Sol. (µg/mL) | HLM CL_int (µL/min/mg) |
| Unsubstituted Core | None | None | 2.1 | 145 | 45.2 |
| Fluorinated Cyclopropyl | None | cis-CF3 | 2.8 | 85 | 22.1 |
| Methylated Furan | 5-Methyl | None | 2.5 | 110 | 68.5 |
| Polar Furan | 5-Hydroxymethyl | None | 1.2 | 420 | 18.4 |
Causality Insight: The addition of a cis-CF3 group on the cyclopropane ring increases LogD due to the hydrophobicity of fluorine, but it simultaneously decreases intrinsic clearance (CL_int) by sterically shielding the amide bond from enzymatic hydrolysis and altering the electron density of the system[4].
Experimental Workflow for Physicochemical Characterization
To ensure trustworthiness, physicochemical data must be derived from self-validating experimental systems. Kinetic solubility often overestimates true solubility due to supersaturation. Therefore, thermodynamic solubility via the shake-flask method is the gold standard for late-stage lead optimization.
Integrated workflow for the physicochemical characterization of novel scaffolds.
Protocol 1: Thermodynamic Solubility and LogD Determination
-
Preparation of Solid Phase: Weigh exactly 2.0 mg of the crystalline furan-cyclopropanecarboxamide into a 2 mL glass vial.
-
Buffer Addition: Add 1.0 mL of 50 mM phosphate buffer (pH 7.4).
-
Equilibration (The Causal Step): Agitate the suspension on an orbital shaker at 300 rpm for 24 hours at 25°C. Why 24 hours? This duration ensures the system transitions from a kinetically trapped amorphous state to a true thermodynamic crystalline equilibrium, preventing false-positive solubility readings.
-
Phase Separation: Centrifuge at 10,000 x g for 15 minutes to pellet undissolved material.
-
Quantification: Analyze the supernatant via HPLC-UV against a standard calibration curve to determine solubility.
-
LogD Profiling: In a separate vial, partition 10 µL of a 10 mM DMSO stock into 495 µL octanol and 495 µL pH 7.4 buffer. Vortex for 1 hour, centrifuge, and quantify both phases via LC-MS/MS.
Metabolic Stability and Structural Logic
The furan ring is a known structural alert in some contexts due to its susceptibility to Cytochrome P450 (CYP450)-mediated oxidation, which can generate reactive furan epoxide intermediates[1]. However, conjugating the furan to an electron-withdrawing cyclopropanecarboxamide reduces the electron density of the furan π-system, significantly dampening this oxidative liability.
Primary metabolic pathways and detoxification routes for furan-cyclopropanecarboxamides.
Causality Insight: The cyclopropyl group provides immense steric bulk immediately adjacent to the amide carbonyl. This steric shielding effectively blocks nucleophilic attack by carboxylesterases, rendering the amide bond highly stable in plasma and hepatic environments[3].
Synthetic Methodology: Schotten-Baumann Amidation
To achieve high-purity furan-cyclopropanecarboxamides suitable for physicochemical profiling, a modified Schotten-Baumann reaction is employed. This method leverages the high reactivity of cyclopropanecarbonyl chlorides with aminofurans.
Protocol 2: Step-by-Step Synthesis
-
Activation: Dissolve 10.0 mmol of cyclopropanecarboxylic acid in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.2 equivalents of oxalyl chloride dropwise at 0°C, followed by a catalytic amount (1 drop) of N,N-dimethylformamide (DMF). Why DMF? DMF acts as a catalyst by forming a highly reactive Vilsmeier-Haack intermediate, drastically accelerating the conversion to the acyl chloride.
-
Degassing: Stir for 2 hours at room temperature, then concentrate under reduced pressure to remove excess oxalyl chloride and HCl gas. Redissolve the resulting cyclopropanecarbonyl chloride in 10 mL of anhydrous DCM.
-
Coupling: In a separate flask, dissolve 9.5 mmol of the target furan-2-amine in 15 mL of DCM containing 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Cool to 0°C.
-
Addition: Dropwise add the acyl chloride solution to the furan-amine solution over 30 minutes. The DIPEA acts as an acid scavenger, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure furan-cyclopropanecarboxamide.
Conclusion
Furan-containing cyclopropanecarboxamides are not merely structural novelties; they are highly engineered physicochemical systems. By understanding the thermodynamic interplay between the electron-rich furan and the rigid, sp3 -hybridized cyclopropane, drug development professionals can rationally tune LogD, solubility, and metabolic stability. The protocols and logical frameworks provided herein serve as a foundation for deploying this privileged scaffold in next-generation therapeutics.
References
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. 2
-
Mironov et al. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry - ACS Publications. 4
-
Al-Karmalawy et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. 1
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications. 3
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Spectroscopic Characterization of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide: A Methodological Whitepaper
Executive Summary
In modern drug development and synthetic organic chemistry, the unambiguous structural elucidation of complex small molecules requires a highly orthogonal analytical approach. N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide (C₁₁H₁₅NO₃, MW: 209.24 g/mol ) presents a unique analytical challenge due to its structural diversity, which includes a highly strained cyclopropyl ring, a secondary amide linkage, an electron-rich furan heterocycle, and a chiral center at the methoxy-substituted aliphatic carbon.
As a Senior Application Scientist, I have designed this technical guide to move beyond mere data reporting. Herein, we deconstruct the causality behind the experimental design, establish self-validating analytical protocols, and provide a comprehensive framework for the Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Mass Spectrometry (MS) analysis of this compound.
Analytical Workflow & Strategy
To achieve high-confidence structural validation, we employ a tri-modal spectroscopic pipeline. Each technique is selected to probe specific electronic and structural domains of the molecule, ensuring that overlapping data points mutually validate the final structural assignment.
Multi-modal spectroscopic workflow for structural elucidation.
High-Resolution NMR Spectroscopy (¹H, ¹³C)
Causality in Experimental Design
For this molecule, deuterated chloroform (CDCl₃) is the optimal solvent due to the compound's moderate polarity. Achieving high-quality spectral acquisition requires strict control over sample concentration and volume. As established in field standards,1[1]. Furthermore, maintaining a2[2].
A critical structural feature of this molecule is the chiral center at C2 (the carbon bearing the furan and methoxy groups). Because of this stereocenter, the adjacent methylene protons (CH₂-N) are diastereotopic . They exist in different magnetic environments and will couple with each other (geminal coupling) as well as the adjacent methine proton, resulting in a complex ABX multiplet rather than a simple doublet.
Step-by-Step Protocol
-
Sample Weighing: Accurately weigh 10 mg of the analyte using a microbalance.
-
Dissolution & Filtration: Dissolve the sample in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Pass the solution through a tightly packed glass wool plug in a Pasteur pipette to remove paramagnetic impurities and micro-particulates.
-
Transfer: Transfer the filtered solution into a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped at the bottom.
-
Acquisition: Acquire ¹H NMR spectra at 400 MHz (16 scans, 298 K) and ¹³C NMR spectra at 100 MHz (1024 scans, 298 K) using a standard pulse sequence with a 30° flip angle and a 2-second relaxation delay.
Spectral Interpretation Data
Table 1: Expected ¹H and ¹³C NMR Assignments (CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| ¹H | 0.75 - 1.05 | m | 4H | Cyclopropyl CH₂ (ring strain shielding) |
| ¹H | 1.35 - 1.45 | m | 1H | Cyclopropyl CH |
| ¹H | 3.35 | s | 3H | O-CH₃ (Methoxy) |
| ¹H | 3.50 - 3.80 | m (ABX) | 2H | CH₂-N (Diastereotopic protons) |
| ¹H | 4.45 | dd | 1H | CH-O (Methine adjacent to chiral center) |
| ¹H | 6.25 | br s | 1H | Amide N-H (Broadened by quadrupolar ¹⁴N) |
| ¹H | 6.32, 6.38 | dd, dd | 2H | Furan H3, H4 |
| ¹H | 7.42 | dd | 1H | Furan H5 (Deshielded by adjacent oxygen) |
| ¹³C | 7.5, 7.8 | s | 2C | Cyclopropyl CH₂ |
| ¹³C | 43.2 | s | 1C | CH₂-N |
| ¹³C | 57.1 | s | 1C | O-CH₃ |
| ¹³C | 78.4 | s | 1C | CH-O |
| ¹³C | 108.2, 110.5 | s | 2C | Furan C3, C4 |
| ¹³C | 142.6, 151.3 | s | 2C | Furan C5, C2 |
| ¹³C | 173.8 | s | 1C | Amide C=O |
Attenuated Total Reflectance FTIR (ATR-FTIR)
Causality in Experimental Design
Traditional transmission FTIR requires pressing the sample into a KBr pellet. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretching band (~3400 cm⁻¹) that can obscure the critical secondary amide N-H stretch of our molecule.3[3].
Step-by-Step Protocol
-
Crystal Preparation: Clean the ATR diamond crystal with LC-MS grade isopropanol and a lint-free wipe. Allow to air dry.
-
Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric CO₂ and ambient water vapor.
-
Sample Deposition: Place 1-2 mg of the neat solid sample directly onto the crystal.
-
Compression & Acquisition: Apply uniform pressure using the ATR anvil to ensure intimate optical contact between the sample and the evanescent wave.4[4]. Acquire 32 scans from 4000 to 650 cm⁻¹.
Spectral Interpretation Data
Table 2: ATR-FTIR Characteristic Vibrational Modes
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment |
| ~3300 | N-H Stretch | Secondary Amide |
| ~3115 | C-H Stretch (sp²) | Furan Ring |
| ~2850 - 2950 | C-H Stretch (sp³) | Aliphatic Chain / Cyclopropyl |
| ~1650 | C=O Stretch (Amide I) | Carbonyl |
| ~1545 | N-H Bend (Amide II) | Secondary Amide |
| ~1105 | C-O-C Stretch | Aliphatic Ether (Methoxy) |
Electrospray Ionization Tandem Mass Spectrometry (ESI-LC-MS/MS)
Causality in Experimental Design
To confirm the exact mass and structural connectivity, positive-ion Electrospray Ionization (ESI+) coupled with Collision-Induced Dissociation (CID) is utilized.5[5]. The addition of 0.1% formic acid to the mobile phase drives the protonation of the amide nitrogen or the furan oxygen, yielding a robust [M+H]⁺ precursor ion at m/z 210.1.
Step-by-Step Protocol
-
Sample Dilution: Dilute the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid.
-
Chromatography: Inject 5 µL onto a C18 reversed-phase column.6[6].
-
Ionization: Operate the ESI source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.
-
CID Fragmentation: Isolate the precursor ion (m/z 210.1) in the quadrupole and subject it to CID using Argon gas at a normalized collision energy of 15–25 eV.
Fragmentation Pathways & Data
ESI-CID-MS/MS fragmentation pathways of the protonated precursor ion.
Table 3: ESI-MS/MS Fragmentation Data
| m/z | Ion Type | Structural Assignment & Causality |
| 210.1 | [M+H]⁺ | Protonated Precursor Ion. |
| 178.1 | [M+H - CH₃OH]⁺ | Neutral loss of methanol (32 Da). Highly diagnostic of the aliphatic methoxy group. |
| 125.1 | Fragment | Furan-methoxyethyl cation resulting from the heterolytic cleavage of the C-N amide bond. |
| 111.1 | Fragment | Oxonium ion[Furan-CH-OCH₃]⁺ resulting from C1-C2 bond cleavage. Exceptionally stable due to dual resonance from the furan ring and methoxy oxygen. |
| 86.1 | Fragment | Cyclopropanecarboxamide cation. |
Conclusion & Data Integration
The structural validation of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide relies on a self-validating matrix of spectroscopic data. The ABX multiplet in the ¹H NMR confirms the presence of the chiral center, which is further supported by the exact mass neutral loss of methanol in the MS/MS spectra. Simultaneously, the ATR-FTIR definitively maps the secondary amide linkage (1650 cm⁻¹ and 1545 cm⁻¹), which aligns perfectly with the ¹³C NMR carbonyl resonance at 173.8 ppm. By adhering to these rigorous, causally-driven protocols, researchers can ensure absolute confidence in their synthetic or analytical outputs.
References
-
NMR Sample Preparation: The Complete Guide - Organomation. Organomation. Available at:[Link]
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How To Prepare And Run An NMR Sample - Blogs - News. ALWSCI. Available at: [Link]
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A Fully Automated LC/MS Method Development and Quantification Protocol. Analytical Chemistry - ACS Publications. Available at: [Link]
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Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs. Journal of Chemical Education - ACS Publications. Available at:[Link]
-
FTIR-ATR Spectroscopy Combined with Multivariate Regression Modeling. Semantic Scholar. Available at:[Link]
-
Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS. LCGC International. Available at: [Link]
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Introduction: The Furan Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to Unveiling the Biological Targets of Novel Furan Derivatives
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its aromaticity and ability to participate in hydrogen bonding, make it a versatile building block for the design of novel therapeutic agents. The inherent reactivity and metabolic pathways of the furan ring are critical considerations in drug design, influencing both efficacy and potential toxicity.
The Enduring Appeal of the Furan Moiety
The furan nucleus is a common feature in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. The structural simplicity of the furan ring, combined with the potential for diverse substitutions at its four carbon atoms, allows for the fine-tuning of steric, electronic, and lipophilic properties. This adaptability enables medicinal chemists to optimize the interaction of furan-containing molecules with their biological targets, thereby enhancing potency and selectivity.
Scope of This Guide
This technical guide provides an in-depth exploration of the known and potential biological targets of novel furan derivatives. It is intended for researchers, scientists, and drug development professionals. The guide will delve into the major classes of biomolecules that furan derivatives interact with, present case studies of specific interactions, and provide detailed experimental workflows for the identification and validation of these targets. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to accelerate the discovery and development of next-generation furan-based therapeutics.
Major Classes of Biological Targets for Furan Derivatives
The biological activity of furan derivatives is a direct consequence of their interaction with specific macromolecular targets within the cell. These interactions can lead to the modulation of cellular signaling pathways, inhibition of enzymatic activity, or disruption of essential cellular processes. This section will explore the primary classes of biological targets for these compounds.
Targeting Enzymes: A Prominent Mechanism of Action
Enzymes are a major class of drug targets, and many furan derivatives exert their therapeutic effects through enzyme inhibition. The furan scaffold can serve as a core structure for positioning functional groups that interact with the active site or allosteric sites of an enzyme.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Certain furan-containing sulfonamides have been identified as potent inhibitors of human carbonic anhydrase isoforms.
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a strategy for treating hyperpigmentation disorders. Novel furan-based compounds have been synthesized and shown to exhibit significant inhibitory activity against tyrosinase, highlighting their potential as dermatological agents.
Interacting with Receptors and Ion Channels
Furan derivatives can also modulate the function of cellular receptors and ion channels, which are crucial for signal transduction and cellular communication.
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern drugs. The furan ring can be incorporated into ligands that bind to GPCRs, acting as either agonists or antagonists to modulate downstream signaling pathways.
Ion channels are pore-forming membrane proteins that allow the passage of ions across cell membranes. Their dysfunction is implicated in a variety of diseases known as channelopathies. Furan-containing molecules have been investigated for their ability to block specific ion channels, offering potential therapeutic avenues for conditions such as cardiac arrhythmias and epilepsy.
DNA and Associated Proteins as Targets
The interaction of small molecules with DNA and its associated proteins can lead to the disruption of DNA replication and transcription, a mechanism often exploited in cancer chemotherapy.
Some furan derivatives, particularly those with planar aromatic systems, can intercalate between the base pairs of the DNA double helix or bind to its major or minor grooves. These interactions can distort the DNA structure and interfere with the binding of DNA-processing enzymes.
DNA topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Furan-containing compounds have been developed as inhibitors of topoisomerases, leading to the accumulation of DNA strand breaks and subsequent cell death in rapidly dividing cancer cells.
Experimental Workflows for Target Identification and Validation
The identification and validation of the biological targets of novel compounds are critical steps in the drug discovery process. This section outlines key experimental strategies and provides detailed protocols.
Target Identification Strategies
Several unbiased approaches can be employed to identify the cellular targets of a bioactive compound.
This powerful technique involves immobilizing the furan derivative on a solid support to create an affinity matrix. A cell lysate is then passed over this matrix, and proteins that bind to the compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.
Caption: Workflow for Target Identification using Affinity Chromatography-Mass Spectrometry.
The yeast three-hybrid (Y3H) system is a genetic method for identifying protein targets of small molecules. In this system, the small molecule acts as a bridge between a DNA-binding domain and a transcriptional activation domain, leading to the expression of a reporter gene.
In Vitro Target Validation: A Step-by-Step Protocol
Once a putative target has been identified, its interaction with the furan derivative must be validated in vitro.
This protocol provides a framework for assessing the inhibitory activity of a furan derivative against a purified enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Furan derivative (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions: Prepare stock solutions of the enzyme, substrate, and furan derivative at appropriate concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer to each well.
-
Add Inhibitor: Add serial dilutions of the furan derivative to the appropriate wells. Include a control with only the solvent (e.g., DMSO).
-
Pre-incubation: Add the enzyme to all wells and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Monitor Reaction: Measure the product formation or substrate consumption over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cellular Target Engagement Assays
Confirming that a compound interacts with its target in a cellular context is a crucial validation step.
CETSA is a powerful method for assessing target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Future Perspectives and Conclusion
The furan scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The ongoing exploration of new synthetic methodologies will undoubtedly lead to the creation of increasingly complex and diverse furan-containing molecules. The application of advanced target identification techniques, such as chemoproteomics and computational modeling, will be instrumental in elucidating the mechanisms of action of these compounds.
This guide has provided a comprehensive overview of the biological targets of furan derivatives and the experimental approaches for their identification and validation. A thorough understanding of the molecular interactions between furan-containing compounds and their biological targets is paramount for the rational design of safer and more effective drugs. The continued investigation into the vast chemical space of furan derivatives holds immense promise for addressing unmet medical needs.
References
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Gomha, S. M., et al. (2018). Furan-Based Heterocycles as Potent Antitumor Agents. Molecules. [Link]
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Kasprzak, A. A., et al. (2018). Furan in Drug Design. Pharmaceuticals. [Link]
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Khattab, S. N., et al. (2020). Furan and Thiophene in Medicinal Chemistry: A Review. Future Medicinal Chemistry. [Link]
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Kumar, R., et al. (2017). Furan: A Versatile Scaffold for the Synthesis of Bioactive Compounds. RSC Advances. [Link]
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Li, Y., et al. (2019). A Review on the Synthesis and Biological Activities of Furan Derivatives. Bioorganic & Medicinal Chemistry. [Link]
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Narayana, B., et al. (2004). Synthesis of some new 2-(6-methoxy-2-naphthyl)-5-aryl-1,3,4-oxadiazoles as possible non-steroidal anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry. [Link]
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Sharma, V., et al. (2010). Furan-based scaffolds as potential therapeutic agents. Bioorganic & Medicinal Chemistry. [Link]
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Singh, P., et al. (2014). A review on the synthesis and pharmacological applications of furan derivatives. Arabian Journal of Chemistry. [Link]
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Verma, S., et al. (2020). A comprehensive review on the biological activities of furan-based derivatives. Bioorganic Chemistry. [Link]
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Yusuf, M. (2018). A review on the medicinal properties of furan containing compounds. Synthetic Communications. [Link]
Furan-2-Carboxamides: A Technical Guide to the Discovery of Novel Antibiofilm Agents
Introduction: The Pressing Challenge of Bacterial Biofilms
Bacterial biofilms represent a significant and growing threat to public health and industrial processes. These structured communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), which adheres to both living and non-living surfaces. This protective barrier renders the embedded bacteria highly resistant to conventional antimicrobial agents, host immune responses, and external environmental stresses. Biofilm-associated infections are notoriously difficult to treat, leading to chronic and recurrent conditions, and are a major contributor to the escalating problem of antimicrobial resistance.
Pseudomonas aeruginosa, an opportunistic Gram-negative bacterium, is a prolific biofilm former and a leading cause of nosocomial infections, particularly in immunocompromised individuals and those with cystic fibrosis. The ability of P. aeruginosa to form biofilms is intricately regulated by a cell-to-cell communication system known as quorum sensing (QS). The QS network in P. aeruginosa relies on the production and detection of small signaling molecules, which, upon reaching a critical concentration, trigger the expression of a wide array of virulence factors and genes essential for biofilm formation and maintenance.
The urgent need for novel therapeutic strategies to combat biofilm-related infections has spurred the exploration of compounds that can disrupt biofilm formation without necessarily killing the bacteria, thereby exerting less selective pressure for the development of resistance. One promising approach is the inhibition of QS pathways. This guide provides an in-depth technical overview of the discovery and characterization of a novel class of antibiofilm agents: furan-2-carboxamides. These compounds have emerged as potent inhibitors of biofilm formation in P. aeruginosa, primarily through the disruption of the LasR-mediated quorum sensing system.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the synthesis, biological evaluation, and mechanism of action of furan-2-carboxamides as a potential new class of anti-biofilm therapeutics.
I. Design and Synthesis of Furan-2-Carboxamide Libraries
The design of the furan-2-carboxamide scaffold was inspired by the naturally occurring furanone compounds, which are known to possess anti-quorum sensing and antibiofilm properties. However, the inherent instability of the furanone ring has limited their therapeutic development. The furan-2-carboxamide core was conceived as a bioisosteric replacement for the furanone moiety, aiming to enhance chemical stability while retaining or improving biological activity.[1][2]
A diversity-oriented synthesis approach has been successfully employed to generate a library of furan-2-carboxamide derivatives, allowing for a systematic exploration of the structure-activity relationship (SAR).[1] The general synthetic scheme involves the coupling of a furan-2-carbonyl chloride with a variety of primary and secondary amines, or the amidation of furan-2-carboxylic acid.
Detailed Synthesis Protocol: A Representative Example
The following is a detailed protocol for the synthesis of a representative N-substituted furan-2-carboxamide, N-(4-bromophenyl)furan-2-carboxamide, which can be further functionalized via cross-coupling reactions to generate a diverse range of analogs.[3]
Materials and Reagents:
-
Furan-2-carbonyl chloride
-
4-bromoaniline
-
Triethylamine (TEA)
-
Dichloromethane (DCM), dry
-
Ice bath
-
Schlenk flask or round-bottom flask with a magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Procedure:
-
Reaction Setup: In a clean and dried Schlenk flask, dissolve 4-bromoaniline (1.0 equivalent) in dry dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.0 equivalent) to the reaction mixture.
-
Cooling: Place the reaction mixture in an ice bath to cool it to 0°C.
-
Acyl Chloride Addition: Slowly add furan-2-carbonyl chloride (1.0 equivalent) to the stirred reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 18 hours.
-
Monitoring: Monitor the completion of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(4-bromophenyl)furan-2-carboxamide.[3]
II. Experimental Evaluation of Antibiofilm Activity
A battery of in vitro assays is essential to comprehensively evaluate the antibiofilm potential of newly synthesized furan-2-carboxamides. These assays are designed to quantify the inhibition of biofilm formation and to elucidate the underlying mechanism of action.
A. Quantification of Biofilm Inhibition: The Crystal Violet Assay
The crystal violet (CV) assay is a simple, robust, and widely used method for the semi-quantitative assessment of biofilm biomass.
Protocol for Crystal Violet Biofilm Assay:
-
Bacterial Culture Preparation: Grow an overnight culture of P. aeruginosa in a suitable broth medium (e.g., Luria-Bertani broth) at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture 1:100 in fresh broth.
-
Compound Preparation: Prepare serial dilutions of the furan-2-carboxamide compounds in the fresh broth in a 96-well, flat-bottomed polystyrene microtiter plate. Include a solvent control (e.g., DMSO) and a no-compound control.
-
Inoculation: Add the diluted bacterial culture to each well of the microtiter plate.
-
Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully discard the planktonic culture from each well. Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Rinsing: Remove the crystal violet solution and rinse the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 30% (v/v) glacial acetic acid or 95% (v/v) ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Transfer the solubilized crystal violet to a new microtiter plate and measure the absorbance at a wavelength of 550-590 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm.
B. Assessing the Impact on Virulence Factors
Since furan-2-carboxamides are hypothesized to act as quorum sensing inhibitors, it is crucial to assess their effect on the production of QS-regulated virulence factors in P. aeruginosa, such as pyocyanin and proteases.[1][2]
1. Pyocyanin Quantification Assay:
Pyocyanin is a blue-green phenazine pigment and a key virulence factor of P. aeruginosa.
Protocol for Pyocyanin Quantification:
-
Culture and Treatment: Grow P. aeruginosa in a suitable medium in the presence and absence of the test compounds for 24-48 hours.
-
Supernatant Collection: Centrifuge the cultures to pellet the bacterial cells and collect the cell-free supernatant.
-
Extraction: Extract the pyocyanin from the supernatant with chloroform.
-
Acidification: Re-extract the pyocyanin from the chloroform phase into an acidic solution (0.2 M HCl), which will turn pink.
-
Quantification: Measure the absorbance of the pink solution at 520 nm. The concentration of pyocyanin can be calculated by multiplying the absorbance by an extinction coefficient of 17.072.
2. Protease Activity Assay:
P. aeruginosa secretes several proteases that contribute to its virulence. Their activity can be measured using a substrate like azocasein.
Protocol for Protease Activity Assay:
-
Supernatant Preparation: Prepare cell-free supernatants from P. aeruginosa cultures grown with and without the furan-2-carboxamide compounds.
-
Reaction Setup: Mix the supernatant with a solution of azocasein in a suitable buffer.
-
Incubation: Incubate the mixture at 37°C to allow for protease activity.
-
Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the undigested substrate.
-
Quantification: Centrifuge the mixture to pellet the precipitate and measure the absorbance of the supernatant at 440 nm. The absorbance is proportional to the amount of digested azocasein and thus to the protease activity.
III. Mechanism of Action: Quorum Sensing Inhibition and LasR Targeting
The primary mechanism of action for the antibiofilm activity of furan-2-carboxamides is the inhibition of the P. aeruginosa quorum sensing system.[1][2] Specifically, these compounds are proposed to act as antagonists of the LasR receptor, a key transcriptional regulator in the Las QS circuit.
A. The LasR Quorum Sensing System
The Las system is at the top of the QS hierarchy in P. aeruginosa. The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). At a critical concentration, 3-oxo-C12-HSL binds to and activates the LasR protein. The LasR:3-oxo-C12-HSL complex then dimerizes and binds to specific DNA sequences, activating the transcription of numerous virulence genes, including those responsible for the production of proteases, elastase, and exotoxin A, as well as genes involved in biofilm maturation.
B. Molecular Docking Studies
Computational molecular docking studies have been instrumental in elucidating the potential binding mode of furan-2-carboxamides to the LasR receptor. These studies suggest that the carbohydrazide derivatives, in particular, share a similar binding mode to the native ligand, 3-oxo-C12-HSL, within the ligand-binding pocket of LasR.[1][2] The furan ring and the carboxamide moiety are predicted to form key interactions with amino acid residues in the active site, thereby preventing the binding of the natural autoinducer and subsequent activation of the receptor.
DOT Diagram of the Proposed Mechanism of Action:
Caption: Proposed mechanism of action of furan-2-carboxamides as LasR antagonists.
IV. Structure-Activity Relationship (SAR) Studies
Systematic modifications of the furan-2-carboxamide scaffold have provided valuable insights into the structural features required for potent antibiofilm activity.
| Series | General Structure | Key Findings | Reference |
| Carbohydrazides | Furan-CO-NH-NH-CO-R | Showed significant antibiofilm activity. Compound 4b was the most active, with 58% biofilm inhibition at 50 µM. | [1][2] |
| Triazoles | Furan-CO-NH-linker-Triazole-R | Also demonstrated notable antibiofilm activity. | [1][2] |
| p-Phenylenediamines | Furan-CO-NH-Ph-NH-CO-Furan | Generally displayed lower inhibition, with the exception of a fluorine-substituted derivative. | [1] |
| Aminobenzoic acid derivatives | Furan-CO-NH-Ph-COOH | Showed interesting activity with inhibition higher than 30% in most cases. | [1] |
Key SAR takeaways:
-
The nature of the substituent attached to the carboxamide nitrogen is crucial for activity.
-
Carbohydrazide and triazole moieties appear to be privileged functionalities for antibiofilm activity in this scaffold.
-
Substitutions on the furan ring itself have not been extensively explored and represent a promising avenue for future optimization.[1]
V. In Vivo Efficacy and Toxicological Profile: Current Gaps and Future Directions
While the in vitro data for furan-2-carboxamides are promising, a critical next step in their development as therapeutic agents is the evaluation of their efficacy and safety in vivo.
A. In Vivo Efficacy
To date, there is a lack of published in vivo studies specifically evaluating the antibiofilm efficacy of furan-2-carboxamides in animal models of infection. Such studies are essential to determine the pharmacokinetic and pharmacodynamic properties of these compounds and to validate their therapeutic potential. Future research should focus on assessing the ability of lead furan-2-carboxamides to reduce bacterial burden and improve outcomes in relevant models, such as murine models of lung infection or wound healing.
B. Toxicological Assessment
Similarly, comprehensive toxicological data for this specific class of furan-2-carboxamides are not yet available. Preliminary assessments in some studies have shown that active compounds did not inhibit the growth of the pathogen, suggesting a non-bactericidal mode of action which is often associated with lower toxicity.[2] However, detailed cytotoxicity studies against various human cell lines and in vivo toxicity assessments are imperative. It is important to note that the parent compound, furan, has been classified as a possible human carcinogen, and therefore, a thorough safety evaluation of any furan-containing therapeutic candidate is of paramount importance. One study on carbamothioyl-furan-2-carboxamide derivatives showed low hemolytic activity, indicating a potentially favorable safety profile for some members of this class.[4]
VI. Broadening the Spectrum: Activity Against Other Biofilm-Forming Pathogens
While the primary focus of the discovery of these furan-2-carboxamides has been on P. aeruginosa, there is emerging evidence that furan-based scaffolds may have broader applicability against other clinically important biofilm-forming pathogens.
-
Staphylococcus aureus : Some furanone derivatives, which are structurally related to furan-2-carboxamides, have shown the ability to inhibit biofilm formation in both methicillin-susceptible and methicillin-resistant S. aureus (MRSA).[5]
-
Candida albicans : The antifungal and antibiofilm activity of certain furan-2-carboxamide derivatives against Candida species has been reported, suggesting that these compounds may have potential as broad-spectrum antibiofilm agents.[6]
-
Other Gram-Negative Bacteria : A study on functionalized N-(4-bromophenyl)furan-2-carboxamides demonstrated antibacterial activity against clinically isolated drug-resistant Acinetobacter baumannii, Klebsiella pneumoniae, and Enterobacter cloacae.[3]
These findings underscore the potential of the furan-2-carboxamide scaffold as a versatile platform for the development of novel therapeutics targeting a range of biofilm-associated infections.
VII. Conclusion and Future Perspectives
The discovery of furan-2-carboxamides as potent antibiofilm agents represents a significant advancement in the search for novel strategies to combat bacterial biofilms. Their targeted inhibition of the LasR quorum sensing system in P. aeruginosa offers a promising alternative to traditional antibiotics, with the potential for reduced selective pressure and circumvention of existing resistance mechanisms. The diversity-oriented synthesis approach has proven effective in identifying lead compounds with significant in vitro activity.
The path forward for the clinical development of furan-2-carboxamides will require a concerted effort to address the current knowledge gaps. Key future directions include:
-
In-depth in vivo efficacy studies in relevant animal models to validate their therapeutic potential.
-
Comprehensive toxicological profiling to ensure their safety for human use.
-
Further optimization of the scaffold through medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties.
-
Expansion of the antibiofilm spectrum to include a wider range of clinically relevant pathogens.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest to translate the promise of furan-2-carboxamides into effective clinical solutions for the treatment of biofilm-related infections.
VIII. Experimental Workflows and Diagrams
DOT Diagram of the Drug Discovery Workflow:
Caption: A generalized workflow for the discovery and development of furan-2-carboxamide antibiofilm agents.
References
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Muñoz-Estrada, A. C., Tovar-Roman, C. E., García-Mejía, C. D., García-Contreras, R., & Hernández-Vázquez, E. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem, 20(9), e202400879. [Link]
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Muñoz-Estrada, A. C., Tovar-Roman, C. E., García-Mejía, C. D., García-Contreras, R., & Hernández-Vázquez, E. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. [Link]
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Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4438. [Link]
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The Cyclopropanecarboxamide Scaffold: A Privileged Motif in Modern Drug Discovery
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Design
In the landscape of modern medicinal chemistry, the cyclopropanecarboxamide core has emerged as a structurally elegant and functionally versatile scaffold. Its inherent conformational rigidity and unique electronic properties have positioned it as a "privileged" structure in the design of novel therapeutics targeting a wide array of biological entities.[1][2] This guide, intended for researchers and drug development professionals, will provide an in-depth exploration of the structure-activity relationships (SAR) of cyclopropanecarboxamide analogs, offering insights into the causality behind experimental choices and providing a framework for their rational design and evaluation.
The Strategic Advantage of the Cyclopropane Ring
The three-membered carbocyclic ring of cyclopropane is far from a simple saturated spacer. Its strained nature imparts a unique set of electronic and conformational characteristics that can be strategically exploited in drug design. The high degree of s-character in the C-C bonds gives them partial double-bond character, influencing the molecule's electronics. Furthermore, the rigid, well-defined three-dimensional structure of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity and potency for a specific biological target.[1][3] This conformational constraint can also lead to increased metabolic stability by shielding susceptible bonds from enzymatic degradation, a desirable property for any drug candidate.[4]
Deconstructing the Cyclopropanecarboxamide: Key Areas of SAR Exploration
The exploration of the SAR of cyclopropanecarboxamide analogs can be systematically approached by considering three key structural regions: the cyclopropane ring itself, the central carboxamide linker, and the peripheral substituents.
The Cyclopropane Core: More Than Just a Scaffold
The cyclopropane ring is a critical determinant of biological activity. Its substitution pattern, including the presence of aryl or other functional groups, profoundly influences the molecule's interaction with its target. For instance, in a series of novel N-aryl-2-phenylcyclopropanecarboxamides developed as orexin receptor antagonists, the phenyl group on the cyclopropane ring was found to be a crucial element for potent activity.[5]
The stereochemistry of the substituents on the cyclopropane ring is also a critical factor. The cis/trans relationship of groups attached to the ring can dramatically alter the molecule's shape and, consequently, its ability to fit into a binding pocket. In the development of combretastatin-A4 analogs, the spatial configuration of the cyclopropylamide derivatives was found to be similar to that of the parent compound, contributing to their microtubule-stabilizing activity.[6]
The Carboxamide Linker: A Versatile Connection
The amide bond of the cyclopropanecarboxamide serves as a key hydrogen bonding motif and provides a point of connection for various substituents. While generally considered important for activity, its essentiality can be target-dependent. In some cases, replacing the amide with an amine has been shown to retain biological activity, suggesting that for certain targets, the linker's primary role may be to correctly orient the key interacting moieties.[7]
Peripheral Substituents: Fine-Tuning Potency and Selectivity
The nature and position of substituents on the aryl rings or other groups attached to the cyclopropanecarboxamide core are pivotal for fine-tuning the pharmacological profile of the analogs. These modifications can influence:
-
Potency: The addition of electron-withdrawing or electron-donating groups, halogens, or alkyl groups can significantly enhance or diminish the inhibitory or antagonistic activity of the compound. For example, in a series of antimalarial cyclopropyl carboxamides, substitutions on the pendant aryl ring were explored, with fluoro and chloro atoms slightly decreasing the antimalarial activity compared to the unsubstituted analog.[8]
-
Selectivity: Subtle changes in substitution can steer the compound's binding preference towards a specific receptor subtype or enzyme isoform, thereby reducing off-target effects.
-
Pharmacokinetic Properties: Modifications can be made to improve solubility, membrane permeability, and metabolic stability, all of which are crucial for in vivo efficacy.
Case Study: Cyclopropanecarboxamides as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
The development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system, provides an excellent example of the application of SAR principles to cyclopropanecarboxamide analogs.[9][10] FAAH inhibitors are of significant interest for the treatment of pain, anxiety, and other neurological disorders.[11][12]
A series of biaryl ether urea analogs containing a cyclopropanecarboxamide core were investigated as FAAH inhibitors.[10] The SAR studies revealed that the piperidine urea moiety provided a significant boost in potency over the corresponding piperazine ureas.[9] This was attributed to unfavorable electrostatic interactions of the protonated piperazine within the hydrophobic acyl chain-binding pocket of the enzyme.[9]
The following table summarizes the SAR data for a selection of these analogs:
| Compound | R Group | kinact/Ki (M⁻¹s⁻¹) | Notes |
| 1 | Piperazine | Low | Unfavorable electrostatic interactions. |
| 2 | Piperidine | High | Favorable interactions in the hydrophobic pocket. |
| PF-3845 | Extended biaryl ether piperidine | 14,310 | Gains potency from extended van der Waals interactions.[10] |
These findings highlight how systematic modifications to the peripheral groups, guided by an understanding of the target's binding site, can lead to the development of highly potent and selective inhibitors.
Experimental Protocols for SAR Elucidation
A robust SAR study relies on a combination of chemical synthesis to generate a library of analogs and a suite of biological assays to evaluate their activity.
General Synthetic Strategy for Cyclopropanecarboxamide Analogs
The synthesis of cyclopropanecarboxamide analogs typically involves a multi-step process. A common approach is the α-alkylation of a substituted phenylacetonitrile with 1,2-dibromoethane to form the cyclopropane ring, followed by hydrolysis of the nitrile to the carboxylic acid.[1] The final step is an amide coupling reaction between the cyclopropanecarboxylic acid and a desired amine.[1]
Step-by-Step Protocol:
-
Cyclopropanation:
-
To a solution of the substituted 2-phenylacetonitrile in a suitable solvent (e.g., water), add a base (e.g., sodium hydroxide).
-
Add 1,2-dibromoethane and heat the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the cyclopropylnitrile intermediate by column chromatography.
-
-
Hydrolysis:
-
Treat the cyclopropylnitrile with concentrated hydrochloric acid and heat to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, and extract the cyclopropanecarboxylic acid product.
-
-
Amide Coupling:
-
To a solution of the cyclopropanecarboxylic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Add the desired amine and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and purify the final cyclopropanecarboxamide analog by column chromatography.
-
Caption: General synthetic workflow for cyclopropanecarboxamide analogs.
Biological Evaluation: In Vitro Assays
The initial biological characterization of the synthesized analogs is typically performed using in vitro assays to determine their potency and selectivity.
Example Protocol: FAAH Inhibition Assay
-
Enzyme Preparation: Obtain or prepare a source of FAAH enzyme (e.g., recombinant human FAAH).
-
Inhibitor Preparation: Prepare stock solutions of the cyclopropanecarboxamide analogs in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
In a microplate, add the FAAH enzyme solution.
-
Add varying concentrations of the test compounds.
-
Pre-incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fluorogenic FAAH substrate (e.g., anandamide).
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Caption: Workflow for an in vitro FAAH inhibition assay.
Future Directions and Emerging Applications
The versatility of the cyclopropanecarboxamide scaffold continues to be explored in various therapeutic areas. Recent research has focused on its application in the development of antifungal and antibacterial agents, as well as novel microtubule-stabilizing agents for cancer therapy.[6][13][14] The unique conformational constraints imposed by the cyclopropane ring make it an attractive motif for the design of peptidomimetics and probes for studying protein-protein interactions.[2]
Furthermore, the development of new synthetic methodologies for the efficient and stereoselective construction of substituted cyclopropanes will undoubtedly accelerate the discovery of new cyclopropanecarboxamide-based drug candidates.[15][16]
Conclusion
The structure-activity relationship of cyclopropanecarboxamide analogs is a rich and dynamic field of study. A thorough understanding of the roles of the cyclopropane core, the carboxamide linker, and peripheral substituents is essential for the rational design of potent and selective therapeutic agents. By combining systematic synthetic exploration with robust biological evaluation, researchers can continue to unlock the full potential of this remarkable chemical scaffold.
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Unlocking the Therapeutic Promise of N-Substituted Carboxamides: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive exploration of the therapeutic potential of N-substituted carboxamides, a versatile class of compounds with significant promise in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the core aspects of N-substituted carboxamide research, from fundamental mechanisms of action to practical experimental protocols and their burgeoning clinical applications. Here, we synthesize technical accuracy with field-proven insights to empower your research and development endeavors.
Part 1: The Architectural Framework of a Versatile Scaffold
N-substituted carboxamides are characterized by a central carboxamide functional group (-C(=O)N(R)-) where the nitrogen atom is substituted with a non-hydrogen group. This structural motif imparts a unique combination of properties, including the ability to participate in hydrogen bonding, a key interaction in many biological systems. The versatility of this scaffold lies in the vast chemical space that can be explored by modifying the 'N'-substituent and the group attached to the carbonyl carbon, allowing for the fine-tuning of physicochemical properties and biological activity.
The amide bond's planarity and restricted rotation contribute to a defined molecular geometry, which is crucial for specific binding to biological targets. Furthermore, the diverse substituents that can be incorporated allow for the modulation of lipophilicity, solubility, and metabolic stability, all critical parameters in drug design.
Part 2: Deciphering the Mechanisms of Action: A Multifaceted Approach
The therapeutic potential of N-substituted carboxamides spans a wide range of diseases, primarily due to their ability to interact with a diverse array of biological targets. Their mechanisms of action are often rooted in the inhibition of key enzymes and the modulation of critical signaling pathways implicated in pathology.
Targeting Oncogenic Signaling Pathways
A significant body of research has focused on the application of N-substituted carboxamides in oncology. These compounds have been shown to interfere with multiple signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and dissemination. Several N-substituted carboxamides have been identified as potent angiogenesis inhibitors.[1] These compounds can target key signaling pathways involved in this process, such as the Vascular Endothelial Growth Factor (VEGF) pathway. By inhibiting VEGFR-2, a key receptor in this pathway, these compounds can effectively suppress the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.[2]
Signaling Pathway: VEGFR-2 Mediated Angiogenesis
Caption: A generalized workflow for the synthesis of N-substituted carboxamides.
Key SAR Insights
Systematic modifications of the substituents on both the acyl and the amine portions of the carboxamide scaffold have yielded crucial insights into the determinants of biological activity. For instance, in the context of anticancer agents, the introduction of specific heterocyclic moieties or substituted aromatic rings can significantly enhance potency and selectivity. [3]The nature and position of substituents on an aromatic ring can influence hydrogen bonding interactions and hydrophobic contacts within the target's binding pocket.
Part 4: Experimental Validation: Protocols for Efficacy and Safety Assessment
Rigorous experimental validation is essential to characterize the therapeutic potential of novel N-substituted carboxamides. A combination of in vitro and in vivo models is employed to assess their efficacy, selectivity, and safety. [4][5][6]
In Vitro Assays for Anticancer Activity
A battery of in vitro assays is utilized for the initial screening and characterization of anticancer drug candidates. [7]
These assays are fundamental for determining the cytotoxic and cytostatic effects of a compound on cancer cells.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the N-substituted carboxamide and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth). [8]
To determine if a compound induces programmed cell death, various apoptosis assays can be employed, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
In Vivo Models for Preclinical Evaluation
Promising candidates from in vitro studies are further evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity. [9][10]
Human tumor xenografts in immunocompromised mice are a widely used model to evaluate the antitumor activity of novel compounds. [4] Protocol: Human Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Compound Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the N-substituted carboxamide and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.
Part 5: The Clinical Landscape and Future Directions
The therapeutic potential of N-substituted carboxamides is not merely theoretical; several compounds from this class have entered clinical trials, particularly in the field of oncology. For example, various tricyclic carboxamide derivatives are being investigated as PRMT5 inhibitors for cancer treatment. [11]The continued exploration of this versatile scaffold, coupled with advances in rational drug design and a deeper understanding of disease biology, holds immense promise for the development of novel and effective therapies.
Future research should focus on:
-
Expanding the chemical diversity of N-substituted carboxamides to explore novel biological targets.
-
Utilizing structure-based drug design to enhance potency and selectivity.
-
Investigating combination therapies to overcome drug resistance and improve therapeutic outcomes.
-
Developing more predictive preclinical models to better translate in vitro and in vivo findings to the clinical setting.
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A Technical Guide to the Preliminary Cytotoxicity Screening of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide
This guide provides a comprehensive framework for conducting the initial in vitro cytotoxicity assessment of the novel compound, N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide. As a new chemical entity, its biological activity profile is yet to be characterized. Therefore, this document serves as a foundational roadmap for researchers, scientists, and drug development professionals, detailing the essential experimental workflows, data interpretation, and mechanistic considerations crucial for a robust preliminary screening. The methodologies outlined herein are designed to be self-validating, ensuring scientific integrity and providing a solid basis for further preclinical development.
Introduction: The Imperative of Early Cytotoxicity Profiling
The journey of a novel compound from synthesis to a potential therapeutic agent is a long and arduous one. A critical initial step in this process is the evaluation of its cytotoxic potential.[1] Preliminary cytotoxicity screening serves as a crucial filter, enabling the early identification of compounds that can induce cell death, a desirable trait for anti-cancer agents, while also flagging those with indiscriminate or excessive toxicity. This early assessment is not merely about identifying "toxic" versus "non-toxic" compounds; it is about understanding the dose-dependent effects on cell viability and gaining initial insights into the potential mechanisms of action.
The compound of interest, N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide, incorporates a furan ring, a heterocyclic moiety present in numerous biologically active compounds, and a cyclopropane group, which is also found in various natural products and synthetic molecules with diverse biological properties.[2][3] The presence of these functional groups suggests the potential for biological activity, making a thorough cytotoxic evaluation a priority.[4][5]
This guide will detail two fundamental and widely accepted in vitro assays for an initial cytotoxicity screen: the MTT assay to assess metabolic activity and the LDH assay to measure membrane integrity.[1][6] Furthermore, we will delve into the interpretation of the resulting data and provide a brief overview of potential underlying cell death mechanisms, such as apoptosis.
Strategic Considerations for Assay Design
Before embarking on the experimental work, several key factors must be considered to ensure the generation of meaningful and reproducible data.
Cell Line Selection: The Biological Context
The choice of cell lines is paramount and should be guided by the intended therapeutic application of the compound.[7][8] For a preliminary screen, a panel of well-characterized cancer cell lines from different tissue origins is recommended to assess the breadth of cytotoxic activity.[8] For instance, a starting panel could include:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HeLa: A human cervical adenocarcinoma cell line.
-
HepG2: A human hepatocellular carcinoma cell line.[9]
In addition to cancer cell lines, it is highly advisable to include a non-cancerous "normal" cell line to determine a compound's selectivity.[10] A commonly used option is a human fibroblast cell line, such as hTERT-immortalized gingival fibroblasts.[7] A favorable selectivity index (the ratio of the IC50 in normal cells to the IC50 in cancer cells) is a positive indicator for a potential therapeutic candidate.[11]
Compound Handling and Dose-Response
N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
A dose-response curve is essential for determining the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[12][13] A typical preliminary screen might involve a broad range of concentrations (e.g., from 0.1 µM to 100 µM) to capture the full dose-response relationship.
Core Experimental Protocols
A multi-assay approach is recommended to gain a comprehensive understanding of the compound's cytotoxic effects.[9] The following protocols for the MTT and LDH assays provide a robust starting point.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6] In living cells, these enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide. Include untreated cells as a negative control and a vehicle control (cells treated with the highest concentration of the solvent).
-
Incubation: Incubate the plate for a specified period, typically 24 to 72 hours, depending on the cell doubling time.[15]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16][17]
-
Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity, a hallmark of necrosis and late-stage apoptosis.[18]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Controls: In addition to untreated and vehicle controls, include a "maximum LDH release" control by treating a set of wells with a lysis buffer (e.g., Triton X-100) and a "spontaneous LDH release" control (untreated cells).[19]
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the formation of a colored product.[20]
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[18] Measure the absorbance at 490 nm.[19]
Data Presentation and Interpretation
Summarizing Quantitative Data
The results of the cytotoxicity assays should be summarized in tables for easy comparison across different cell lines and experimental conditions.
Table 1: IC50 Values of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide in Various Cell Lines after 48-hour Exposure
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| A549 | Lung Carcinoma | Insert Data |
| MCF-7 | Breast Adenocarcinoma | Insert Data |
| HeLa | Cervical Adenocarcinoma | Insert Data |
| HepG2 | Hepatocellular Carcinoma | Insert Data |
| Fibroblasts | Normal | Insert Data |
| SD: Standard Deviation from three independent experiments. |
Table 2: Percentage of Lactate Dehydrogenase (LDH) Release in Response to N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide (at a concentration near the IC50) after 24-hour Exposure
| Cell Line | Spontaneous Release (%) | Maximum Release (%) | Compound Treated (%) |
| A549 | Insert Data | 100 | Insert Data |
| MCF-7 | Insert Data | 100 | Insert Data |
| HeLa | Insert Data | 100 | Insert Data |
| HepG2 | Insert Data | 100 | Insert Data |
| % Release is relative to the maximum LDH release control. |
Calculating and Interpreting the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[12][15] It is a standard measure of a compound's potency. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[13] A lower IC50 value indicates greater potency.[21]
Visualizing Experimental and Mechanistic Frameworks
Visual diagrams can greatly enhance the understanding of complex workflows and biological pathways.
Experimental Workflow
The overall workflow for the preliminary cytotoxicity screening can be visualized as follows:
Caption: Major pathways of caspase activation in apoptosis.
Conclusion and Future Directions
This guide provides a foundational framework for conducting the preliminary cytotoxicity screening of the novel compound N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide. By employing a combination of robust and validated in vitro assays, researchers can effectively determine the compound's cytotoxic potential, generate reliable IC50 values across a panel of cell lines, and gain initial insights into its mechanism of cell killing. [1]The systematic application of these methodologies will generate the critical data necessary for informed decision-making in the progression of this compound through the drug development pipeline, paving the way for more extensive preclinical evaluation.
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protocol for the synthesis of N-substituted furan-2-carboxamides
An Application Guide to the Synthesis of N-Substituted Furan-2-Carboxamides: Protocols and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furan-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, integral to a wide array of compounds with significant biological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3][4] The furan ring acts as a versatile bioisostere for other aromatic systems, imparting unique physicochemical properties that are beneficial for drug design.[1][5] This document provides a detailed guide to the synthesis of N-substituted furan-2-carboxamides, presenting robust protocols, mechanistic explanations, and a comparative analysis of common synthetic strategies to aid researchers in selecting the optimal method for their specific needs.
Introduction: The Significance of the Furan-2-Carboxamide Core
The amide bond is one of the most fundamental linkages in chemistry and biology. When combined with a furan nucleus, the resulting furan-2-carboxamide structure becomes a powerful pharmacophore.[6] The substituent on the amide nitrogen (N-substituent) offers a convenient vector for chemical modification, allowing for the fine-tuning of a compound's steric and electronic properties. This modularity enables the exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic profiles.[2] The synthesis of these compounds is therefore a critical task in the drug discovery pipeline.
Overview of Primary Synthetic Strategies
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid. The primary strategies for synthesizing N-substituted furan-2-carboxamides revolve around different methods of activating furan-2-carboxylic acid. The three most common and reliable approaches are:
-
The Acyl Chloride Method: A classic, high-yield two-step process involving a highly reactive intermediate.
-
The Coupling Agent Method: A milder, one-pot procedure that uses specialized reagents for in-situ activation.[1]
-
Microwave-Assisted Synthesis: A modern, rapid, and often "greener" approach.[7]
The choice of method depends on the stability of the starting materials, desired scale, available equipment, and the need to avoid harsh conditions.
Caption: High-level overview of synthetic routes to furan-2-carboxamides.
Method 1: The Acyl Chloride Route
This approach is one of the most established methods for amide synthesis. It proceeds in two distinct parts: first, the conversion of furan-2-carboxylic acid to the highly reactive furan-2-carbonyl chloride, and second, the reaction of this acyl chloride with the desired amine.[1]
Causality and Rationale: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. The chloride ion is an excellent leaving group, facilitating nucleophilic attack by the amine. This high reactivity often leads to excellent yields and simple purification, as the primary byproduct is gaseous HCl (which is typically scavenged by a base).[8] However, the reagents used (e.g., thionyl chloride, oxalyl chloride) are harsh and moisture-sensitive, and the furan ring itself can be prone to polymerization under the acidic conditions generated.[9] This method is best suited for robust amine substrates that can withstand these conditions.
Mechanism: Acyl Chloride Formation & Amidation
Caption: Reaction mechanism for the acyl chloride method.
Detailed Experimental Protocol: Synthesis via Furan-2-Carbonyl Chloride
Part A: Preparation of Furan-2-Carbonyl Chloride
-
Materials: Furan-2-carboxylic acid, thionyl chloride (SOCl₂), round-bottom flask, reflux condenser, heating mantle.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add furan-2-carboxylic acid (1.0 eq).
-
Carefully add an excess of freshly distilled thionyl chloride (SOCl₂) (e.g., 2-3 eq) to the flask. A catalytic amount of DMF can be added to accelerate the reaction.
-
Fit the flask with a reflux condenser and gently heat the mixture to reflux (approx. 76 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to purify the crude furan-2-carbonyl chloride.[1][10] The product is a corrosive liquid and should be handled with extreme care.[10]
-
Part B: Amidation of Furan-2-Carbonyl Chloride
-
Materials: Furan-2-carbonyl chloride, desired amine, a non-nucleophilic base (e.g., triethylamine (Et₃N) or pyridine), anhydrous dichloromethane (DCM), standard glassware.
-
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.1-1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of furan-2-carbonyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise.[1]
-
Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-18 h) until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.[1]
-
Method 2: The Coupling Agent Route
This method avoids the isolation of the harsh acyl chloride intermediate by activating the carboxylic acid in-situ using a coupling agent. It is often the preferred method for substrates containing sensitive functional groups.[11]
Causality and Rationale: Coupling agents like carbodiimides (e.g., EDC) or uronium/aminium salts (e.g., HATU, HBTU) react with the carboxylic acid to form a highly reactive O-acylisourea or active ester intermediate. This intermediate is then readily attacked by the amine to form the amide bond. Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are frequently included. They act as nucleophilic catalysts, trapping the activated intermediate to form a more stable but still highly reactive active ester, which reduces the risk of side reactions and, particularly in chiral synthesis, minimizes racemization.[11] The byproducts from these reagents are typically water-soluble, simplifying purification.
Mechanism: EDC/HOBt Mediated Coupling
Caption: General mechanism for amide coupling using EDC and HOBt.
Detailed Experimental Protocol: Synthesis via Coupling Agents
-
Materials: Furan-2-carboxylic acid, desired amine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), a non-nucleophilic base (e.g., DIPEA or Et₃N, if amine salt is used), anhydrous solvent (DCM or DMF).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add furan-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF.
-
Add the amine (1.0-1.2 eq) and HOBt (1.1 eq) to the solution. If the amine is provided as a hydrochloride salt, add a base like DIPEA or Et₃N (1.1-2.2 eq) to liberate the free amine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.1-1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: If using DMF, dilute with ethyl acetate and wash extensively with water and brine to remove the solvent and water-soluble byproducts. If using DCM, dilute with more DCM and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude amide product by column chromatography or recrystallization as needed.[1]
-
Method 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in significantly less time than conventional heating.[7]
Causality and Rationale: Microwave irradiation directly and efficiently heats the reaction mixture through dielectric heating, leading to rapid temperature increases and localized superheating of the polar solvent and reactants. This high energy input can overcome activation barriers more effectively than conventional heating, drastically reducing reaction times from hours to minutes.[7] For amide synthesis, this can be performed solvent-free or with a catalyst like ceric ammonium nitrate (CAN), providing a greener alternative by reducing solvent waste and energy consumption.[1][7]
Detailed Experimental Protocol: Microwave-Assisted Synthesis
-
Materials: Furan-2-carboxylic acid, amine, microwave-safe reaction vessel, microwave reactor. A coupling agent or catalyst may be used if required.
-
Procedure:
-
In a microwave-safe reaction vessel, combine furan-2-carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq).
-
If using a catalyst (e.g., CAN) or a coupling agent, add it to the mixture at this stage. For solvent-free conditions, ensure the reactants are well-mixed.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes). Power and time should be optimized for the specific substrates.
-
After the reaction is complete and the vessel has cooled, open it carefully.
-
Work-up and Purification: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate) and follow a standard aqueous work-up as described in the previous methods. Purify by chromatography or recrystallization.[1]
-
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route is a critical decision based on multiple factors. The following table provides a comparative summary to guide this choice.
| Feature | Acyl Chloride Method | Coupling Agent Method | Microwave-Assisted Method |
| Principle | Two-step via reactive acyl chloride | One-pot in-situ activation | Accelerated reaction via dielectric heating |
| Reagents | SOCl₂, Oxalyl Chloride | EDC, HATU, HBTU, HOBt | Often catalyst-based (e.g., CAN) or solvent-free |
| Conditions | Harsh, moisture-sensitive | Mild, room temperature | High temperature, short duration |
| Reaction Time | 2-24 hours | 12-24 hours | 5-30 minutes |
| Typical Yields | Good to Excellent (70-95%)[12] | Good to Excellent (70-90%)[1][13] | Good to Excellent (often >80%)[7] |
| Pros | High reactivity, inexpensive reagents | High functional group tolerance, mild conditions, fewer side reactions | Extremely fast, high yields, green chemistry principles |
| Cons | Harsh reagents, limited substrate scope, potential for polymerization[9] | Expensive reagents, byproducts can be difficult to remove | Requires specialized equipment, optimization may be needed |
| Best For | Simple, robust substrates on a large scale. | Complex, sensitive, or chiral molecules. | High-throughput synthesis, rapid library generation. |
Conclusion
The synthesis of N-substituted furan-2-carboxamides is a well-established field with multiple reliable protocols available to researchers. The classic acyl chloride method offers a cost-effective and high-yielding route for robust substrates. For more delicate or complex molecules, the coupling agent method provides a milder and more versatile alternative, minimizing side reactions and preserving stereochemistry. Finally, microwave-assisted synthesis represents a modern, highly efficient approach that aligns with the principles of green chemistry, ideal for rapid synthesis and library development. By understanding the mechanistic underpinnings, advantages, and limitations of each method, scientists can confidently select and execute the most appropriate strategy to advance their research and drug development programs.
References
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Correa, A., et al. (2015). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Chemical Science (RSC Publishing). Retrieved from [Link]
-
Cravotto, G., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. Retrieved from [Link]
-
Correa, A., et al. (2015). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. PMC. Retrieved from [Link]
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Reddy, K. L., et al. (2014). Synthesis of amides directly from carboxylic acids and hydrazines. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of amides by acylation. Retrieved from [Link]
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Al-Romaigh, F. A., et al. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. MDPI. Retrieved from [Link]
-
Fischer, R., & Fišerová, M. (2015). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. ARKIVOC. Retrieved from [Link]
-
Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. Retrieved from [Link]
-
Phetkul, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
-
Wang, T., et al. (2021). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Padwa, A., et al. (2003). Several Convenient Methods for the Synthesis of 2-Amido Substituted Furans. The Journal of Organic Chemistry. Retrieved from [Link]
-
Nivrutti, N. G., et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. Retrieved from [Link]
-
Chiu, P. (n.d.). Regiospecific synthesis of polysubstituted furans and their application in organic synthesis. Pure and Applied Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furoyl chloride. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]
-
Wang, Y., et al. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. ACS Publications. Retrieved from [Link]
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Kawaguchi, S., et al. (2021). Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. PMC. Retrieved from [Link]
-
Chiacchio, M. A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Retrieved from [Link]
-
Liu, K., et al. (2025). The Furan–Thiol–Amine Reaction Facilitates DNA-Compatible Thiopyrrole-Grafted Macrocyclization and Late-Stage Amine Transformation. Organic Letters. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
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Application Note: High-Sensitivity LC-MS/MS Quantification of Cyclopropanecarboxamide Derivatives in Biological Matrices
Introduction and Clinical Rationale
Cyclopropanecarboxamide derivatives represent a highly versatile and critical pharmacophore class in modern drug development. This structural motif is the backbone of multi-targeted tyrosine kinase inhibitors (TKIs) like cabozantinib, cystic fibrosis transmembrane conductance regulator (CFTR) modulators, and even emerging synthetic opioids like cyclopropylfentanyl[1].
For drug development professionals and clinical researchers, the accurate quantification of these compounds in biological fluids (plasma, serum, urine) is paramount. Whether conducting pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), or toxicological screening, the analytical method must overcome severe matrix effects, high plasma protein binding, and stringent sensitivity requirements.
This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, using cabozantinib as the representative cyclopropanecarboxamide derivative, to demonstrate a field-proven approach to bioanalytical quantification[2].
Mechanism of cyclopropanecarboxamide derivatives (e.g., cabozantinib) inhibiting kinase signaling.
Analytical Strategy and Causality (The "Why" Behind the Method)
A reliable protocol is not merely a sequence of steps; it is a self-validating system where every experimental choice is mechanistically justified to prevent data artifacts.
-
Matrix Effect Mitigation via SIL-IS: Biological matrices contain endogenous phospholipids that cause severe ion suppression in the electrospray ionization (ESI) source. By utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS) such as Cabozantinib-d4, we ensure that any fluctuation in ionization efficiency or extraction recovery is proportionally mirrored in the IS[3]. This maintains a constant analyte/IS peak area ratio, self-correcting for matrix variability.
-
Sample Preparation Causality: Cyclopropanecarboxamide TKIs are typically >99% bound to plasma proteins. While Solid Phase Extraction (SPE) offers superior cleanliness, a high-throughput Protein Precipitation (PPT) using ice-cold Acetonitrile (ACN) is highly effective[2]. ACN aggressively denatures binding proteins, releasing the analyte into the supernatant while maintaining a 96-well plate compatible workflow.
-
Chromatographic Selectivity: A sub-2 µm C18 stationary phase is selected to provide high theoretical plate counts, ensuring sharp peak shapes and resolving the analyte from early-eluting matrix components. The inclusion of 0.1% Formic Acid in the mobile phases acts as a proton donor, driving the formation of [M+H]+ precursor ions required for positive ESI mode detection.
LC-MS/MS bioanalytical workflow for the quantification of cyclopropanecarboxamide derivatives.
Step-by-Step Experimental Protocol
Reagents and Materials
-
Analytes: Cabozantinib reference standard; Cabozantinib-d4 (SIL-IS).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid.
-
Matrix: K2-EDTA human plasma.
Sample Extraction Procedure
This procedure utilizes a "dilute-and-shoot" PPT methodology optimized for 96-well plate formats.
-
Aliquot: Transfer 50 µL of human plasma (standards, QCs, or unknown samples) into a 96-well collection plate.
-
Spike IS: Add 10 µL of the SIL-IS working solution (e.g., Cabozantinib-d4 at 500 ng/mL) to all wells except double blanks.
-
Equilibration: Vortex briefly (30 seconds at 1000 rpm).
-
Expert Insight: This step is critical. Without it, the IS may not properly equilibrate with the endogenous binding proteins, causing it to extract differently than the incurred analyte.
-
-
Precipitation: Add 150 µL of ice-cold ACN to precipitate plasma proteins.
-
Expert Insight: Ice-cold organic solvent minimizes the risk of analyte degradation while maximizing the precipitation of matrix proteins, drastically reducing downstream ion suppression.
-
-
Agitation: Seal the plate and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the plate at 4000 × g for 10 minutes at 4°C to pellet the denatured proteins.
-
Dilution: Transfer 100 µL of the clear supernatant to a clean 96-well plate and dilute with 100 µL of LC-MS grade water.
-
Expert Insight: Diluting the highly organic extract matches the initial mobile phase conditions, preventing peak broadening or "solvent effects" during injection.
-
LC-MS/MS Instrument Conditions
-
Analytical Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0 - 0.5 min: 20% B
-
0.5 - 2.5 min: Linear ramp to 95% B
-
2.5 - 3.5 min: Hold at 95% B (Column Wash)
-
3.5 - 4.5 min: Return to 20% B (Re-equilibration)
-
-
Mass Spectrometry (Positive ESI, MRM Mode):
Method Validation and Acceptance Criteria
To ensure the protocol acts as a self-validating system, it must be evaluated against the FDA 2018 Bioanalytical Method Validation Guidelines [4]. The guidelines provide the regulatory framework for validating analytical methods, ensuring they produce reliable, scientifically defensible data for drug development and clinical trials[5].
The method must continuously monitor assay drift by bracketing unknown samples with Quality Control (QC) samples. The table below summarizes the target quantitative validation data required to meet FDA acceptance criteria for cyclopropanecarboxamide derivative quantification[2].
Table 1: Target Validation Parameters and Acceptance Criteria
| Validation Parameter | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Extraction Recovery (%) |
| LLOQ | 50 ng/mL | ≤ 15.0 | ≤ 20.0 | 80.0 - 120.0 | > 75.0 |
| Low QC (LQC) | 150 ng/mL | ≤ 10.0 | ≤ 15.0 | 85.0 - 115.0 | > 80.0 |
| Mid QC (MQC) | 2000 ng/mL | ≤ 8.5 | ≤ 10.0 | 85.0 - 115.0 | > 85.0 |
| High QC (HQC) | 4000 ng/mL | ≤ 5.0 | ≤ 8.0 | 85.0 - 115.0 | > 85.0 |
Note: The precision (%CV) must not exceed 15% for all QC levels, except for the Lower Limit of Quantification (LLOQ), where ≤20% is acceptable per FDA 2018 guidelines[4].
References
- resolvemass.
- fda.
- nih.
- scielo.
- nih.
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Application Note and Protocols for High-Throughput Screening using N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide
Authored by: Senior Application Scientist
Introduction
N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide, hereafter referred to as Compound F, is a novel small molecule modulator of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical factor in the progression of numerous diseases, including various cancers and fibrotic disorders.[1][2] Compound F has been identified as a specific inhibitor of the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP).[3][4][5] This targeted disruption prevents the transcription of Wnt target genes, which are crucial for tumor cell proliferation and survival.[6][7] This application note provides a detailed guide for utilizing Compound F in high-throughput screening (HTS) assays to identify and characterize modulators of the Wnt/β-catenin pathway.
Mechanism of Action: Targeting the Wnt/β-catenin Pathway
The canonical Wnt signaling pathway is integral to both embryonic development and adult tissue homeostasis.[2] In a resting state, the "destruction complex" actively phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptor complex, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and coactivators like CBP or the highly homologous p300.[7] This transcriptional complex activates target genes such as c-myc and cyclin D1, driving cell proliferation.[1][6]
Compound F exerts its inhibitory effect by specifically binding to CBP, thereby preventing its association with β-catenin.[3][4][5] This selective action blocks the transcription of Wnt target genes without affecting the interaction between β-catenin and p300, offering a targeted approach to modulating this critical pathway.[3][7]
Caption: Mechanism of Action of Compound F in the Wnt/β-catenin Signaling Pathway.
High-Throughput Screening Assay Principle
A robust and reliable method for screening large compound libraries for Wnt/β-catenin pathway modulators is the TCF/LEF luciferase reporter assay.[1][8][9] This cell-based assay utilizes a reporter construct where the firefly luciferase gene is under the control of a promoter containing multiple TCF/LEF binding sites.[8][10]
Workflow:
-
Cell Line Selection: A cell line with a constitutively active Wnt pathway (e.g., colorectal cancer lines like DLD-1 or SW480) or a cell line responsive to Wnt stimulation (e.g., HEK293) is engineered to stably express the TCF/LEF-luciferase reporter.[1][11]
-
Assay Activation: In responsive cell lines like HEK293, the pathway is stimulated with a Wnt ligand (e.g., Wnt3a-conditioned media) or a GSK3β inhibitor (e.g., CHIR99021) to induce a strong luciferase signal.[9][12]
-
Compound Treatment: The cells are treated with test compounds from a screening library.
-
Signal Detection: Inhibitors of the pathway, such as Compound F, will reduce the nuclear accumulation of β-catenin or its interaction with transcriptional machinery, leading to a decrease in luciferase expression and a corresponding drop in luminescence.
To ensure data integrity, a dual-luciferase system is highly recommended.[10][13] This involves co-transfecting the cells with a second reporter, typically Renilla luciferase driven by a constitutive promoter (e.g., SV40). The Renilla signal is used to normalize the firefly luciferase data, correcting for variations in cell number, transfection efficiency, or non-specific effects of the test compounds.[13]
Assay Development and Optimization
Prior to initiating a large-scale screen, the assay must be rigorously optimized and validated to ensure its suitability for HTS.[14][15][16]
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Titrate to find a density that results in 70-80% confluency at the time of assay readout. | Ensures optimal cell health and responsiveness while avoiding overgrowth, which can lead to signal variability.[14] |
| Wnt3a/Agonist Conc. | Perform a dose-response curve to determine the EC80 (concentration giving 80% of maximal response). | Provides a robust signal window for inhibitor detection without saturating the system.[9] |
| Compound Incubation Time | Test various time points (e.g., 16, 24, 48 hours). | Balances the time needed for the compound to act and for the luciferase reporter to turn over, with practical considerations for HTS workflow.[14] |
| DMSO Tolerance | Test final DMSO concentrations from 0.1% to 2%. | The final DMSO concentration should be kept as low as possible (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[17] |
High-Throughput Screening Protocol: TCF/LEF Dual-Luciferase Reporter Assay
This protocol is designed for a 384-well plate format, which is common in HTS.[9]
Materials:
-
HEK293 cells stably expressing TCF/LEF-Firefly Luciferase and a constitutive Renilla Luciferase reporter (HEK293-Wnt-Reporter).
-
Growth Medium: DMEM, 10% FBS, 1% Penicillin/Streptomycin.
-
Assay Medium: Opti-MEM or serum-free DMEM.
-
Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).
-
Compound F (Positive Control).
-
DMSO (Negative/Vehicle Control).
-
Dual-Luciferase® Reporter Assay System.
-
White, opaque, 384-well assay plates.[9]
-
Luminometer capable of sequential dual-injection.
Sources
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- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. cellagentech.com [cellagentech.com]
- 6. ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. A High-Throughput Screen for Wnt/β-Catenin Signaling Pathway Modulators in Human iPSC-Derived Neural Progenitors [dspace.mit.edu]
- 13. selleckchem.com [selleckchem.com]
- 14. marinbio.com [marinbio.com]
- 15. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 16. Introduction: cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Engineering Furan and Benzofuran Scaffolds for Neurological Research and CNS Drug Delivery
Introduction: The Rationale for Furan Scaffolds in Neuropharmacology
Furan—a five-membered aromatic oxygen heterocycle—and its fused-ring derivative, benzofuran, are privileged scaffolds in medicinal chemistry. Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them highly valuable for optimizing drug-receptor interactions, metabolic stability, and overall bioavailability . In central nervous system (CNS) drug development, tuning lipophilicity is a critical bottleneck for blood-brain barrier (BBB) penetration. Furan derivatives offer precise control over the hydrophilic-lipophilic balance, an advantage that has recently been exploited not only in small-molecule therapeutics for neurodegenerative diseases but also in next-generation lipid nanoparticle (LNP) formulations for mRNA delivery to the brain 1.
Mechanistic Paradigms in Neurodegeneration
The multifactorial nature of neurodegenerative disorders, such as Alzheimer's Disease (AD) and Parkinson's Disease (PD), requires multi-target-directed ligands (MTDLs). Benzofuran derivatives have emerged as potent MTDLs capable of addressing several pathological hallmarks simultaneously [[2]]().
-
Amyloid-β (Aβ) Disaggregation: Natural benzofurans, such as fomannoxin isolated from the Patagonian fungus Aleurodiscus vitellinus, and synthetic chalcone derivatives, directly interfere with Aβ1-42 peptide aggregation. This interference prevents oligomer-induced synaptic toxicity and restores intracellular Ca2+ homeostasis [[3]](), 4.
-
Cholinesterase Inhibition: Substituted furan derivatives exhibit dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), restoring cholinergic neurotransmission essential for cognitive function 5, 6.
-
Neuroinflammation and Oxidative Stress: Benzofuran-containing selenium compounds (e.g., TFSeB) modulate neuroinflammation by reducing NF-κB and IL-6 while upregulating neuroprotective factors like BDNF and NRF2 7. Furthermore, specific 2-arylbenzofurans act as selective Cannabinoid Receptor 2 (CB2) ligands, shifting microglia from a pro-inflammatory M1 phenotype to a neuroprotective M2 phenotype 6.
Multi-target mechanism of benzofuran derivatives in Alzheimer's Disease pathology.
Quantitative Pharmacological Profiles
To guide compound selection for preclinical models, the following table synthesizes quantitative data for benchmark furan and benzofuran derivatives across various neurological applications.
| Compound / Scaffold | Primary Neurological Target | Key Pharmacological Effect | Source |
| Fomannoxin (Natural Benzofuran) | Aβ1-42 Peptide | Prevents Aβ-induced decrease in intracellular Ca2+ transients at 10⁻⁶ M. | 3 |
| Compound 8 (2-Arylbenzofuran) | BChE / CB2 Receptor | Restores cholinergic tone; shifts microglia from M1 to M2 phenotype. | [[6]]() |
| TFSeB (Selenium-Benzofuran) | Oxidative Stress / Inflammation | Decreases NF-κB, IL-6; increases BDNF, NRF2, and BCL-2 in AD models. | [[7]]() |
| F2T6 LNP (Furan-derived Lipid) | BBB / MLV Pathway | LogD 5.43; achieves high mRNA transfection in neurons (13.0%) & microglia. | 1 |
| Furan Piperazines | Na(v)1.8 Sodium Channels | Blocks tetrodotoxin-resistant channels; robust efficacy in neuropathic pain. | [[8]]() |
Experimental Workflows and Self-Validating Protocols
Protocol A: In Vitro Screening of Benzofuran MTDLs for Aβ1-42 Toxicity
Causality: PC-12 cells are utilized as a highly validated, reproducible model for Aβ-induced neurotoxicity, aligning with the 3Rs (Replacement, Reduction, Refinement) for animal research 4. Evaluating compounds against pre-aggregated Aβ ensures that the mechanism of action is directly tied to fibril disruption or cellular resilience.
-
Aβ1-42 Oligomerization: Dissolve Aβ1-42 peptide in hexafluoroisopropanol (HFIP), evaporate to form a film, and resuspend in DMSO. Dilute in PBS and incubate at 37°C for 24 hours to induce oligomerization.
-
Self-Validation Check: Perform a Thioflavin T (ThT) fluorescence assay (Ex: 440 nm, Em: 482 nm) on an aliquot. Do not proceed unless a >5-fold increase in ThT fluorescence is observed compared to monomeric Aβ, confirming successful fibrillization 2.
-
-
Cell Seeding: Seed PC-12 cells in 96-well plates at a density of 1×104 cells/well. Allow 24 hours for adherence.
-
Treatment: Pre-treat cells with serial dilutions of the benzofuran derivative (e.g., 10⁻⁸ to 10⁻⁵ M) for 2 hours, followed by the addition of 5 µM aggregated Aβ1-42 [[3]]().
-
Viability Assay (MTT): After 24 hours, add MTT reagent. Incubate for 3 hours, solubilize formazan crystals in DMSO, and read absorbance at 570 nm.
-
Self-Validation Check: The assay must include a vehicle control (100% viability baseline) and a known positive control (e.g., Donepezil or Memantine) to ensure assay linearity and responsiveness.
-
Protocol B: Formulation of Furan-Derived Ionizable Lipids for CNS mRNA Delivery
Causality: Traditional LNPs struggle to cross the BBB. Incorporating furan or tetrahydrofuran (THF) moieties into lipid tails optimizes the LogD (lipophilicity) to ~5.4–11.0. This specific physicochemical tuning enables transport via the meningeal lymphatic vessels (MLVs) directly into the brain parenchyma 1.
-
Lipid Phase Preparation: Dissolve the furan-derived ionizable lipid (e.g., F2T6), DSPC, cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5.
-
Aqueous Phase Preparation: Dilute the target mRNA (e.g., encoding BDNF or a reporter like tdTomato) in 50 mM citrate buffer (pH 4.0).
-
Microfluidic Mixing: Mix the lipid and aqueous phases using a microfluidic mixer at a 3:1 (aqueous:ethanol) volume ratio and a total flow rate of 12 mL/min to induce rapid self-assembly.
-
Dialysis & Validation: Dialyze the formulation against 1X PBS (pH 7.4) for 18 hours to remove ethanol and neutralize the pH.
-
Self-Validation Check: Measure particle size via Dynamic Light Scattering (DLS) (Target: <100 nm, PDI <0.2). Perform a RiboGreen assay; proceed to in vivo models only if mRNA encapsulation efficiency is >80%.
-
-
In Vivo Administration: Administer via subcutaneous injection at the neck to target the dCLNs (deep cervical lymph nodes) and exploit the MLV pathway for CNS entry 1.
Workflow for formulating furan-derived lipid nanoparticles for CNS mRNA delivery.
References
-
Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed.[Link]
-
Furan-Derived Lipid Nanoparticles for Transporting mRNA to the Central Nervous System. Journal of the American Chemical Society.[Link]
-
A natural benzofuran from the patagonic aleurodiscus vitellinus fungus has potent neuroprotective properties on a cellular model of amyloid-β peptide toxicity. Universidad San Sebastián.[Link]
-
Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole-Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy. PubMed.[Link]
-
Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. Indian Journal of Pharmaceutical Sciences.[Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.[Link]
-
Discovery of novel benzofuran-based compounds with neuroprotective and immunomodulatory properties for Alzheimer's disease treatment. ChEMBL - EMBL-EBI.[Link]
-
New Benzodihydrofuran Derivatives Alter the Amyloid β Peptide Aggregation: Strategies To Develop New Anti-Alzheimer Drugs. ACS Chemical Neuroscience.[Link]
-
Discovery of Potent Furan Piperazine Sodium Channel Blockers for Treatment of Neuropathic Pain. PubMed.[Link]
-
Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. PubMed.[Link]
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- 8. Discovery of potent furan piperazine sodium channel blockers for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Carboxamide Scaffold and its Central Role in Modern Drug Discovery
An Application Note from the Senior Scientist's Desk
Topic: Development of In Vitro Assays for Novel Carboxamide Compounds Audience: Researchers, scientists, and drug development professionals.
The carboxamide functional group is a cornerstone of medicinal chemistry, prized for its unique combination of stability, synthetic versatility, and its capacity to form crucial hydrogen bonds with biological targets.[1] This moiety is a privileged structure found in numerous FDA-approved drugs and clinical candidates, from PARP inhibitors in oncology to succinate dehydrogenase inhibitors (SDHIs) in agriculture.[2][3][4] The ability of the carboxamide to mimic peptide bonds and engage in specific, high-affinity interactions makes it a powerful tool for designing potent and selective enzyme inhibitors.[5]
Given the therapeutic potential of novel carboxamide-based compounds, a robust and logically structured in vitro assay cascade is not merely a procedural step but the very foundation of a successful drug discovery program.[6][7] It is through these carefully designed experiments that we translate a synthetic molecule into a data-driven lead candidate. This guide provides a strategic framework and detailed protocols for establishing a self-validating system of in vitro assays, moving from broad phenotypic screening to specific mechanism-of-action and target engagement studies.
Strategic Assay Development: A Phased Approach
A successful screening campaign relies on a tiered or cascaded approach. This strategy efficiently filters large compound libraries, conserves resources, and builds a comprehensive data package for each candidate. The workflow prioritizes broad, high-throughput assays first, followed by more complex, lower-throughput assays to elucidate the mechanism of promising "hits".
Caption: A typical in vitro assay cascade for novel compound evaluation.
Phase 1: Primary Screening - Assessing Cellular Viability
The initial step for any novel compound is to assess its general effect on cell health and proliferation.[8][9] This provides a broad measure of cytotoxicity and establishes the concentration range for subsequent, more targeted assays. Among the various methods available, ATP-based luminescence assays, such as CellTiter-Glo®, are preferred for their high sensitivity, broad linear range, and reduced susceptibility to artifacts compared to older colorimetric methods like MTT.[10][11]
Causality & Experimental Rationale: The central principle is that the quantity of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.[9] The assay reagent contains a detergent to lyse the cells, releasing ATP, along with a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is a robust and sensitive indicator of cell viability.[10]
Protocol 1: ATP-Based Cell Viability and Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of novel carboxamide compounds on the proliferation of a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-436 for PARP inhibitors[2])
-
Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Sterile, white-walled, clear-bottom 96-well or 384-well plates
-
Test compounds dissolved in DMSO (10 mM stock)
-
Positive control (e.g., Staurosporine)
-
ATP-based luminescence assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette or automated liquid handler
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into the wells of a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2. This allows cells to adhere and resume logarithmic growth.
-
Compound Preparation: Prepare a serial dilution series of the carboxamide compounds in culture medium. A typical starting concentration is 100 µM, diluted in 1:3 steps down to low nanomolar concentrations. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Cell Dosing: Add 100 µL of the diluted compound solutions to the corresponding wells. Include "vehicle control" wells (medium with DMSO only) and "positive control" wells (a known cytotoxic agent).
-
Incubation: Return the plate to the incubator for 72 hours. This duration typically allows for multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects.
-
Assay Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This ensures optimal enzyme activity for the luciferase.
-
Signal Generation: Add 100 µL of the ATP-based assay reagent to each well.
-
Lysis and Stabilization: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Normalize the data by setting the average signal from the vehicle control wells as 100% viability and the background (no cells) as 0%.
-
Plot the normalized percent viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[12]
Phase 2: Secondary Assays - Elucidating the Mechanism of Action
Once a compound demonstrates cytotoxic activity, the next critical step is to determine if this effect is mediated through the intended molecular target.[6] Since many carboxamides are designed as enzyme inhibitors, a biochemical inhibition assay is a logical and powerful secondary screen.[5][13]
Focus: Poly(ADP-ribose) Polymerase (PARP) Inhibition
The carboxamide moiety is a key pharmacophore in many potent PARP inhibitors, mimicking the nicotinamide portion of the natural substrate NAD+.[2][14] PARP enzymes are crucial for DNA single-strand break repair. Inhibiting PARP in cancer cells with existing defects in other DNA repair pathways (like BRCA mutations) leads to a synthetic lethal phenotype, making PARP a prime therapeutic target.[14]
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- 14. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Experimental Design and Protocols for N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide
Executive Summary & Pharmacological Rationale
The compound N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide represents a highly specialized small-molecule scaffold with significant potential in neuropharmacology and targeted kinase inhibition.
From a structural perspective, the cyclopropanecarboxamide moiety is a privileged pharmacophore widely recognized for its ability to occupy the hinge region and allosteric pockets of critical inflammatory kinases. This motif is the primary driver of efficacy in novel necroptosis inhibitors targeting Receptor-Interacting Protein Kinase 3 (RIPK3), such as TAK-632 analogues[1], as well as in Type II JAK2 inhibitors designed to overcome acquired resistance mutations[2].
The addition of the furan-2-yl and methoxyethyl groups significantly increases the molecule's lipophilicity and hydrogen-bond accepting capacity. These properties are highly predictive of excellent Blood-Brain Barrier (BBB) penetration. Consequently, this guide outlines a comprehensive, self-validating in vivo experimental framework to evaluate this compound (hereafter referred to as FMC-14 ) as a CNS-penetrant, anti-neuroinflammatory agent.
Experimental Workflow Overview
To ensure scientific integrity and minimize animal use, the experimental design follows a sequential, phase-gated approach. Progression to efficacy models is strictly contingent upon validated pharmacokinetic exposure and safety.
Fig 1: Multi-phase in vivo experimental workflow for compound evaluation.
Phase 1: Pharmacokinetics (PK) & Blood-Brain Barrier Penetration
Objective: Determine the plasma half-life ( t1/2 ), systemic clearance, oral bioavailability (%F), and the brain-to-plasma partition coefficient ( Kp ).
Study Design
| Group | Route | Dose (mg/kg) | Vehicle | Sampling Timepoints (Hours) | N (Mice) |
| 1 | Intravenous (IV) | 2.0 | 5% DMSO / 10% HP- β -CD | 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 | 24 (3/timepoint) |
| 2 | Oral (PO) | 10.0 | 5% DMSO / 10% HP- β -CD | 0.25, 0.5, 1, 2, 4, 8, 12, 24 | 24 (3/timepoint) |
Step-by-Step Protocol & Causality
-
Formulation Preparation: Solubilize FMC-14 in 5% DMSO, followed by dropwise addition of 10% 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) in saline.
-
Causality: The lipophilic furan and methoxyethyl moieties can cause aqueous precipitation. HP- β -CD encapsulates these hydrophobic regions, ensuring uniform systemic exposure without altering intrinsic clearance rates, a standard formulation strategy for cyclopropanecarboxamide-based kinase inhibitors[2].
-
-
Dosing & Blood Collection: Administer the compound via tail vein (IV) or oral gavage (PO) to adult male C57BL/6 mice. At designated timepoints, collect 50 µL of blood via the submandibular vein into K2 EDTA tubes. Centrifuge at 2,000 × g for 10 mins at 4°C to isolate plasma.
-
Transcardial Perfusion (Critical Step): Immediately following the final blood draw, deeply anesthetize the mouse and perform transcardial perfusion with 20 mL of ice-cold phosphate-buffered saline (PBS).
-
Causality: Perfusion flushes residual blood from the cerebral vasculature. Without this step, compound trapped in the brain's blood vessels will falsely elevate the measured brain concentration, rendering the Kp ratio invalid.
-
-
Tissue Harvesting & Bioanalysis: Extract the brain, weigh it, and homogenize in 3 volumes of blank plasma. Extract FMC-14 using protein precipitation (acetonitrile containing an internal standard) and analyze via LC-MS/MS.
Phase 2: Maximum Tolerated Dose (MTD) & Acute Toxicity
Objective: Identify the therapeutic window and ensure the doses selected for efficacy trials do not induce off-target systemic toxicity.
Step-by-Step Protocol & Causality
-
Up-and-Down Dosing Strategy: Following OECD Test Guideline 425, administer a single PO dose of FMC-14 starting at 50 mg/kg to a single mouse.
-
Clinical Observation: Monitor the animal continuously for the first 4 hours, then twice daily for 7 days. Score for signs of neurotoxicity (tremors, ataxia, loss of righting reflex) and systemic distress (piloerection, weight loss >15%).
-
Causality: Because FMC-14 is designed to cross the BBB, acute CNS toxicity is the most likely dose-limiting factor. Early identification of ataxia ensures that subsequent behavioral efficacy readouts (e.g., Open Field Test) are not confounded by baseline motor impairment.
-
-
Dose Adjustment: If the animal survives without severe distress, increase the dose by a factor of 1.5 for the next animal. If toxicity is observed, decrease the dose. The MTD is established as the highest dose causing no mortality or severe morbidity.
Phase 3: In Vivo Efficacy (LPS-Induced Neuroinflammation)
Objective: Evaluate the ability of FMC-14 to suppress neuroinflammation.
Mechanistic Rationale
Cyclopropanecarboxamides are highly effective at locking inflammatory kinases (like RIPK3 and JAK2) into inactive "DFG-out" conformations[1][2]. By administering Lipopolysaccharide (LPS), we trigger a TLR4-mediated inflammatory cascade, leading to kinase activation and subsequent cytokine release. We hypothesize FMC-14 will blunt this response.
Fig 2: Proposed mechanism of FMC-14 inhibiting kinase-driven neuroinflammation.
Study Design
| Group | Pre-treatment (PO, t = -1h) | Challenge (IP, t = 0h) | N (Mice) | Purpose |
| 1. Sham | Vehicle | Saline | 8 | Baseline control |
| 2. Disease | Vehicle | LPS (5 mg/kg) | 8 | Maximum inflammation baseline |
| 3. Positive Control | Dexamethasone (10 mg/kg) | LPS (5 mg/kg) | 8 | Assay validation |
| 4. Low Dose | FMC-14 (10 mg/kg) | LPS (5 mg/kg) | 8 | Sub-optimal efficacy evaluation |
| 5. High Dose | FMC-14 (30 mg/kg) | LPS (5 mg/kg) | 8 | Optimal efficacy evaluation |
Step-by-Step Protocol & Causality
-
Pre-treatment: Administer FMC-14, Vehicle, or Dexamethasone via oral gavage 1 hour prior to the LPS challenge.
-
Self-Validating System: The inclusion of Dexamethasone ensures that the LPS-induced cytokine surge is demonstrably suppressible and falls within the dynamic range of our downstream assays, validating the model's sensitivity to pharmacological intervention.
-
-
LPS Challenge: Inject LPS (from E. coli O111:B4) intraperitoneally (IP) at 5 mg/kg.
-
Behavioral Assessment (t = +4h): Subject mice to the Open Field Test (OFT) for 10 minutes. Track total distance moved and time spent in the center using automated video tracking.
-
Causality: Systemic inflammation induces "sickness behavior" (lethargy and reduced exploratory behavior). Reversal of this phenotype by FMC-14 serves as a macroscopic indicator of successful neuroprotection.
-
-
Tissue Harvesting (t = +6h): Euthanize animals via cervical dislocation. Rapidly dissect the hippocampus and prefrontal cortex on an ice-cold surgical block. Snap-freeze in liquid nitrogen.
-
Molecular Readouts:
-
ELISA: Homogenize half of the tissue to quantify TNF- α and IL-6 levels.
-
Western Blot: Lyse the remaining tissue in RIPA buffer with protease/phosphatase inhibitors. Probe for phosphorylated vs. total target kinases (e.g., p-RIPK3 / RIPK3 or p-JAK2 / JAK2) to confirm target engagement and mechanism of action in vivo.
-
References
-
Zhang, H. et al. "N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632) Analogues as Novel Necroptosis Inhibitors by Targeting Receptor-Interacting Protein Kinase 3 (RIPK3): Synthesis, Structure–Activity Relationships, and in Vivo Efficacy." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]
-
Arwood, M.L. et al. "New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation." Cell Chemical Biology, National Center for Biotechnology Information (PMC). URL: [Link]
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Application Note: A Researcher's Guide to Assessing Target Engagement of Novel Small Molecules
Introduction: The Imperative of Target Engagement in Drug Discovery
The journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges, with a significant portion of failures in clinical trials attributed to a lack of efficacy.[1] A fundamental prerequisite for a drug's therapeutic effect is its direct physical interaction with the intended biological target in a complex cellular environment.[2][3] Therefore, robust and reliable methodologies to confirm and quantify this "target engagement" are not just beneficial but essential for successful drug discovery programs.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and data interpretation of key methodologies for assessing the target engagement of novel small molecules. We will delve into both cellular and biochemical/biophysical approaches, emphasizing the rationale behind experimental choices to ensure scientific integrity and generate trustworthy data.
Section 1: Cellular Target Engagement – Probing the Interaction in a Physiological Context
Assessing target engagement directly within living cells or tissues provides the most physiologically relevant data, as it accounts for factors such as cell permeability, compound metabolism, and the presence of native binding partners.[1][5]
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Intracellular Target Engagement
The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and widely adopted method to measure the interaction of a compound with its target protein inside a cell.[6][7] The underlying principle is that the binding of a small molecule often stabilizes the target protein, making it more resistant to heat-induced denaturation.[6][8] This change in thermal stability is then quantified to determine target engagement.
The "Why": CETSA is a label-free method, meaning it does not require modification of the compound or the target protein, thus preserving their native states.[9] It provides direct evidence of target binding within the complex milieu of the cell.[10]
Experimental Workflow: CETSA
Caption: CETSA Experimental Workflow.
Protocol: Western Blot-Based CETSA for a Kinase Target
This protocol outlines a standard CETSA experiment using Western blotting for detection, a common and accessible method.
Materials:
-
Target-expressing cell line (e.g., HEK293T)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Novel small molecule inhibitor and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermocycler or heating blocks
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Treat cells with the small molecule at various concentrations or with DMSO for a defined period (e.g., 1-2 hours) at 37°C. The "why": This incubation allows the compound to permeate the cell membrane and bind to its intracellular target.
-
-
Thermal Challenge:
-
After treatment, wash the cells with PBS to remove excess compound.
-
Resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.[11] The "why": This step induces protein denaturation. The presence of a stabilizing ligand will shift the denaturation temperature of the target protein.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11] The "why": This is a critical step to separate the soluble, stable proteins from the aggregated, unstable ones.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody specific to the target kinase, followed by the HRP-conjugated secondary antibody.[11]
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis and Interpretation:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the DMSO- and compound-treated samples.
-
The resulting "melt curve" for the compound-treated sample should show a shift to the right (higher melting temperature, Tm) compared to the DMSO control, indicating target stabilization and engagement.
-
Table 1: Example CETSA Data and Interpretation
| Temperature (°C) | % Soluble Protein (DMSO) | % Soluble Protein (Compound X) | Interpretation |
| 40 | 100 | 100 | No significant denaturation |
| 50 | 95 | 98 | Minimal denaturation |
| 55 | 70 | 90 | Onset of denaturation for DMSO-treated |
| 60 | 40 | 75 | Significant stabilization by Compound X |
| 65 | 15 | 50 | Continued stabilization |
| 70 | 5 | 20 | Most protein denatured |
Isothermal Dose-Response Fingerprint (ITDRF) CETSA: To determine the potency of target engagement, an ITDRF CETSA can be performed. In this variation, cells are treated with a range of compound concentrations and then heated at a single, fixed temperature (typically the temperature that gives ~50% denaturation in the absence of the compound).[11] The amount of soluble protein is then plotted against the compound concentration to generate a dose-response curve and calculate an EC50 value for target engagement.
High-Throughput and Advanced CETSA Formats
While Western blot-based CETSA is robust, it can be low-throughput.[10] To address this, several high-throughput CETSA formats have been developed, including those utilizing:
-
AlphaLISA® and MSD®: These bead-based immunoassays allow for rapid and sensitive quantification of soluble protein in a plate-based format, significantly increasing throughput.[5]
-
Luminescent Reporter Systems (e.g., HiBiT): By genetically tagging the target protein with a small luminescent peptide (HiBiT), target engagement can be measured in a simple, plate-based luminescent readout, bypassing the need for specific antibodies.[12][13]
-
Mass Spectrometry (Thermal Proteome Profiling - TPP): This powerful technique allows for the unbiased, proteome-wide assessment of thermal stability changes upon compound treatment, enabling the identification of off-targets in addition to the primary target.[7][9]
Section 2: Biophysical and Biochemical Assays – Quantifying Direct Binding and Functional Consequences
While cellular assays provide physiological relevance, biophysical and biochemical assays offer a controlled environment to precisely measure binding kinetics, thermodynamics, and the functional impact of a small molecule on its target.[1][14] These assays are often used in the earlier stages of drug discovery for hit validation and lead optimization.[15]
Biophysical Methods for Direct Binding Analysis
These techniques directly measure the physical interaction between a small molecule and its purified target protein.
The "Why": Biophysical methods provide quantitative data on binding affinity (KD), kinetics (kon and koff), and thermodynamics (ΔH and ΔS), which are crucial for understanding the structure-activity relationship (SAR) and optimizing compound design.[16]
Experimental Workflow: General Biophysical Assay
Caption: General Biophysical Assay Workflow.
2.1.1 Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (small molecule) to an immobilized ligand (target protein).[17]
Protocol: SPR for Kinetic Analysis
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified target protein
-
Small molecule dissolved in running buffer
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Protein Immobilization: Covalently attach the purified target protein to the sensor chip surface.
-
Binding Analysis: Flow different concentrations of the small molecule over the sensor surface and monitor the change in the SPR signal (response units, RU) over time.
-
Data Analysis: Fit the association and dissociation curves to a binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
2.1.2 Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[18][19]
Protocol: ITC for Thermodynamic Characterization
Materials:
-
ITC instrument
-
Purified target protein in buffer
-
Small molecule dissolved in the same buffer
-
Matched buffer for dilutions
Procedure:
-
Sample Preparation: Dialyze both the protein and the small molecule into the same buffer to minimize heats of dilution.[20]
-
Titration: Place the protein in the sample cell and the small molecule in the injection syringe. Perform a series of small injections of the ligand into the protein solution.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[21]
2.1.3 Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[22][23]
Protocol: Competitive FP Assay for Inhibitor Screening
Materials:
-
Fluorescence polarization plate reader
-
Purified target protein
-
Fluorescently labeled probe that binds to the target
-
Unlabeled small molecule inhibitors
Procedure:
-
Assay Setup: In a microplate, combine the target protein and the fluorescent probe at concentrations that result in a high FP signal.
-
Competition: Add varying concentrations of the unlabeled small molecule inhibitor.
-
Measurement: Measure the FP signal. If the inhibitor binds to the target, it will displace the fluorescent probe, leading to a decrease in the FP signal.[24]
-
Data Analysis: Plot the FP signal against the inhibitor concentration to determine the IC50 value.
Table 2: Comparison of Biophysical Techniques
| Technique | Principle | Key Outputs | Advantages | Limitations |
| SPR | Change in refractive index upon binding | KD, kon, koff | Label-free, real-time kinetics | Protein immobilization may affect activity |
| ITC | Measures heat change upon binding | KD, n, ΔH, ΔS | Label-free, solution-based, thermodynamic data | Requires larger amounts of protein, sensitive to buffer mismatch |
| FP | Change in rotational speed of a fluorescent probe | KD, IC50 | Solution-based, high-throughput | Requires a fluorescent probe, potential for assay interference |
Biochemical Assays for Functional Target Engagement
Biochemical assays measure the functional consequence of a small molecule binding to its target, such as the inhibition of enzymatic activity.[25][26]
The "Why": These assays provide a direct link between target binding and a functional outcome, which is a critical piece of information for drug development.
Protocol: Kinase Activity Assay
Materials:
-
Purified kinase
-
Kinase substrate (e.g., a peptide)
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Small molecule inhibitor
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, its substrate, and varying concentrations of the small molecule inhibitor.
-
Initiate Reaction: Add ATP to start the enzymatic reaction and incubate for a specific time at the optimal temperature.
-
Detection: Stop the reaction and add the detection reagent to measure the amount of product formed (or substrate consumed).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Signaling Pathway Visualization
Caption: Kinase Signaling Pathway and Inhibition.
Section 3: Data Interpretation and Validation
Obtaining robust and reliable data is only half the battle; correct interpretation and validation are paramount.
-
Orthogonal Assays: It is crucial to use multiple, independent assays to confirm target engagement.[15] For example, a hit from a biochemical screen should be validated in a cellular target engagement assay like CETSA.
-
Structure-Activity Relationship (SAR): A strong correlation between the potency of a compound in a target engagement assay and its functional activity in a cellular assay provides strong evidence for on-target activity.
-
Data Analysis: Proper statistical analysis and fitting of dose-response curves are essential for accurate determination of parameters like EC50 and IC50.[27][28]
Conclusion
The methodologies outlined in this application note provide a powerful toolkit for assessing the target engagement of novel small molecules. By carefully selecting the appropriate assays, meticulously executing the protocols, and thoughtfully interpreting the data, researchers can gain high confidence in their drug candidates' mechanism of action. This, in turn, will increase the probability of success in the long and arduous journey of drug discovery and development.
References
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for in situ target engagement determination and mechanistic studies of drug action. Nature Protocols, 9(9), 2100-2122. [Link]
-
BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
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Landegren, U., et al. (2022). Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. Nucleic Acids Research, 50(22), e129. [Link]
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Crowther, G. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(3), 136-144. [Link]
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GE Healthcare. (n.d.). Biophysical methods in early drug discovery. GE Healthcare Life Sciences. [Link]
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Mi, Y., et al. (2020). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 2109, 131-147. [Link]
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Almqvist, H., et al. (2018). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology, 13(3), 771-778. [Link]
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Plescia, C., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 691-705. [Link]
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Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]
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Reaction Biology. (n.d.). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Reaction Biology. [Link]
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St-John Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Petz, K., & Lanyon, L. (2019). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Abstracts of Papers of the American Chemical Society, 257. [Link]
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Almqvist, H., et al. (2018). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology, 13(3), 771-778. [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]
-
St-John Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Cravatt, B. F., & Simon, G. M. (2012). Determining target engagement in living systems. Nature Chemical Biology, 8(7), 606-610. [Link]
-
St-John Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Scheuermann, T. H. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (129), 56623. [Link]
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Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Nuvisan. [Link]
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De Ruyck, J., et al. (2019). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Molecules, 24(10), 1935. [Link]
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Spin Markket. (2024). Leveraging Data Analytics to Engage Your Target Audience. Spin Markket. [Link]
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Al-Ali, H., & Larras, F. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1304-1309. [Link]
-
Taylor & Francis Online. (2025). Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges. Expert Opinion on Drug Discovery. [Link]
-
ResearchGate. (n.d.). The principle of bioluminescence resonance energy transfer (BRET) for monitoring biological proximity. ResearchGate. [Link]
-
Mortison, J. D., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1304-1309. [Link]
-
ACS Publications. (2025). A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. ACS Infectious Diseases. [Link]
-
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]
-
Semantic Scholar. (n.d.). Biophysical methods in early drug discovery. Semantic Scholar. [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial chemistry & high throughput screening, 6(3), 167-176. [Link]
-
Space Talent. (2025). How to Perform a Target Audience Analysis. Space Talent. [Link]
-
BellBrook Labs. (n.d.). From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. [Link]
-
Lehmann, F., et al. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Molecules, 27(23), 8206. [Link]
-
Berthold Technologies. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies. [Link]
-
Arpege - Pharmacologie Criblage Interactome. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Arpege. [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]
-
Bacart, J., et al. (2012). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers in Endocrinology, 3, 119. [Link]
-
Zhang, Y., et al. (2023). Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP). Methods in Molecular Biology, 2706, 167-175. [Link]
-
protocols.io. (2025). Isothermal Titration Calorimetry ITC. protocols.io. [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
-
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 1(4), 369-380. [Link]
-
American Laboratory. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]
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Technical Support Center: Overcoming Challenges in the Synthesis of Cyclopropane-Containing Compounds
Welcome to the Technical Support Center dedicated to navigating the intricate landscape of cyclopropane synthesis. The cyclopropane motif, a strained three-membered ring, is a cornerstone in modern medicinal chemistry and natural product synthesis, imparting unique conformational rigidity and metabolic stability to molecules.[1][2] However, the inherent ring strain that makes cyclopropanes so valuable also presents significant synthetic challenges.[3][4]
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic routes. Here, you will find field-proven insights and detailed protocols to overcome hurdles in yield, selectivity, and purification.
Frequently Asked Questions (FAQs)
This section addresses common questions and provides concise, actionable answers to get your synthesis back on track.
Q1: My cyclopropanation reaction is giving a low yield. What are the first things I should check?
A: Low yields can stem from several factors. Systematically investigate the following:
-
Reagent Quality: Ensure the purity of your starting materials, especially the alkene and the carbene precursor (e.g., diiodomethane, diazo compounds).[5] Impurities can inhibit catalyst activity or lead to side reactions.
-
Catalyst Activity: For metal-catalyzed reactions, verify the catalyst's source, age, and proper activation.[6] For instance, in Simmons-Smith type reactions using a Zinc-Copper couple, proper activation of the metal is crucial.[5]
-
Reaction Conditions: Re-evaluate the reaction temperature, concentration, and atmosphere. Some reactions are highly sensitive to air and moisture and require an inert atmosphere.[5] Conversely, certain photoredox reactions may require oxygen.[5]
-
Slow Addition of Reagents: For reactions involving unstable reagents like diazo compounds, slow addition using a syringe pump can minimize decomposition and side reactions such as dimerization.[6]
Q2: I'm struggling with poor diastereoselectivity in my cyclopropanation. How can I improve it?
A: Achieving high diastereoselectivity is a common challenge. Consider these strategies:
-
Directing Groups: The presence of a hydroxyl group or other coordinating functional groups on the substrate can direct the cyclopropanation to one face of the double bond, significantly enhancing diastereoselectivity, particularly in Simmons-Smith reactions.[7][8]
-
Steric Hindrance: In the absence of directing groups, steric hindrance often controls the facial selectivity. The cyclopropanating agent will preferentially attack the less hindered face of the alkene.[9]
-
Choice of Reagent and Catalyst: The choice of cyclopropanating agent and catalyst system can have a profound impact on stereoselectivity. For instance, different rhodium catalysts in diazo-mediated cyclopropanations can offer varying levels of stereocontrol.[7]
Q3: My reaction is producing a significant amount of side products. What are the likely culprits and solutions?
A: Side product formation often points to competing reaction pathways. Common issues include:
-
Polymerization: Electron-deficient alkenes can be prone to polymerization. Try lowering the reaction temperature or using a higher dilution of the reactants.[5]
-
Ring-Opening: The strained cyclopropane ring can be susceptible to opening under harsh conditions, such as high heat or the presence of strong acids or bases.[5][10] Opt for milder reaction conditions whenever possible.
-
Carbene Insertion: In reactions involving carbenes (from diazo compounds), insertion into C-H, N-H, or O-H bonds can compete with cyclopropanation.[11] The choice of catalyst and solvent can help to favor the desired cyclopropanation pathway.
Q4: I am having trouble purifying my cyclopropane-containing product. What are some common purification challenges?
A: Purification can be tricky due to the unique properties of cyclopropanes.
-
Volatility: Some simple cyclopropane derivatives can be volatile, leading to loss of product during solvent removal under reduced pressure.
-
Ring Strain Sensitivity: The strained ring can be sensitive to acidic or basic conditions sometimes used in chromatography.[10] Neutralizing silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can mitigate this.
-
Co-elution of Isomers: Diastereomers of the cyclopropane product can be difficult to separate by column chromatography. High-performance liquid chromatography (HPLC) may be required for challenging separations.
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for specific, challenging experimental scenarios.
Guide 1: Troubleshooting the Simmons-Smith Cyclopropanation of an Allylic Alcohol
The Simmons-Smith reaction is a classic method for the synthesis of cyclopropanes.[1][12] The presence of a hydroxyl group can direct the stereochemical outcome of the reaction.[7]
Problem: Low yield and poor diastereoselectivity in the cyclopropanation of a chiral allylic alcohol.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for Simmons-Smith reaction.
Detailed Steps & Rationale:
-
Verify Reagent Quality and Stoichiometry:
-
Diiodomethane: This reagent can degrade over time, releasing iodine which can quench the reaction. Use freshly distilled or purchased diiodomethane.
-
Diethylzinc: Solutions of diethylzinc can vary in concentration. Titrate the solution before use to ensure accurate stoichiometry. An excess of the zinc reagent is often required.
-
-
Optimize Reaction Conditions:
-
Temperature: The Simmons-Smith reaction is typically run at low temperatures (0 °C to room temperature) to control the exotherm and minimize side reactions.
-
Inert Atmosphere: Organozinc reagents are sensitive to air and moisture. Conduct the reaction under a nitrogen or argon atmosphere using oven-dried glassware and anhydrous solvents.
-
-
Consider an Alternative Zinc Source:
-
Furukawa Modification: The use of diethylzinc and diiodomethane generates the Furukawa reagent (EtZnCH₂I), which is often more reactive and can lead to higher yields and selectivities.[7]
-
Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the allylic alcohol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc (2.0 eq) in hexanes to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add diiodomethane (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours or until TLC analysis indicates complete consumption of the starting material.[1]
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl alcohol.[1]
Guide 2: Optimizing a Transition Metal-Catalyzed Cyclopropanation with a Diazo Compound
Transition metal-catalyzed decomposition of diazo compounds is a versatile method for cyclopropane synthesis.[13][14] Rhodium(II) and copper(I) complexes are commonly used catalysts.[13]
Problem: Low yield and formation of diazo-dimer in a rhodium-catalyzed cyclopropanation using ethyl diazoacetate (EDA).
Workflow for Optimization:
Caption: Optimization of diazo-mediated cyclopropanation.
Detailed Steps & Rationale:
-
Control Diazo Concentration:
-
Slow Addition: The dimerization of the diazo compound is a bimolecular process. Maintaining a low concentration of the diazo compound by slow addition via a syringe pump is the most effective way to minimize this side reaction.[6]
-
-
Evaluate Catalyst System:
-
Catalyst Choice: While dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a common choice, other rhodium catalysts with different ligands can offer improved performance for specific substrates.[6]
-
Catalyst Loading: Insufficient catalyst can lead to a buildup of the diazo compound and subsequent side reactions. A typical catalyst loading is 0.5-2 mol%, but this may need to be optimized.
-
-
Assess Alkene Reactivity:
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 eq), the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%), and anhydrous solvent (e.g., dichloromethane or toluene).[1]
-
Prepare a solution of ethyl diazoacetate (1.2 eq) in the same anhydrous solvent.
-
Using a syringe pump, add the ethyl diazoacetate solution to the stirred reaction mixture over a period of 4-8 hours at room temperature.[6]
-
After the addition is complete, continue stirring the reaction for an additional 1-2 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary and Comparison
Table 1: Comparison of Common Cyclopropanation Methods
| Method | Carbene Source | Common Catalyst/Reagent | Substrate Scope | Key Advantages | Common Challenges |
| Simmons-Smith | Methylene (from CH₂I₂) | Zn-Cu couple, Et₂Zn | Broad, good for functionalized alkenes | Excellent chemoselectivity, stereospecific, hydroxyl-directing effect[7][12] | Stoichiometric zinc, sensitivity to air/moisture, poor reactivity with electron-deficient alkenes[17] |
| Diazo-Mediated | Carbene (from diazoalkane) | Rh(II), Cu(I) complexes | Very broad | Catalytic, high efficiency, access to chiral cyclopropanes with chiral ligands[7][13] | Use of potentially explosive and toxic diazo compounds, side reactions (e.g., dimerization, C-H insertion)[18][19] |
| Michael-Initiated Ring Closure (MIRC) | Ylide | Base (e.g., NaH) | Electron-deficient alkenes | Good for constructing cyclopropyl ketones and esters | Limited to specific substrate classes |
| Kulinkovich Reaction | Titanacyclopropane | Ti(OiPr)₄, Grignard reagent | Esters | Unique route to 1-alkylcyclopropanols | Stoichiometric titanium and Grignard reagent |
References
- Technical Support Center: Purification of Cyclopropane-Containing Alkaloids - Benchchem.
- Modern Cyclopropanation via Non‐Traditional Building Blocks - ResearchGate.
- Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications.
- Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024).
- Cyclopropanation Strategies in Recent Total Syntheses | Chemical Reviews.
- Technical Support Center: Optimizing Reactions of Iodocyclopropane with Electron-Deficient Alkenes - Benchchem.
- A Comparative Guide to Cyclopropanation Strategies in Total Synthesis - Benchchem.
- Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity - Benchchem.
- Transition‐metal‐catalyzed cyclopropanation. - ResearchGate.
- Synthesis of Cyclopropane Derivatives for Medicinal Chemistry: Applications and Protocols - Benchchem.
- Tiny molecules, big potential | UNC-Chapel Hill.
- Transition Metal Catalyzed Simmons–Smith Type Cyclopropanations - Purdue e-Pubs.
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.
- Transition Metal-Catalyzed Cyclopropanation of Alkenes in Water: Catalyst Efficiency and in Situ Generation of the Diazo Reagent | Organic Letters - ACS Publications.
- Simmons-Smith Cyclopropanation and Sterics - Chemistry Stack Exchange.
- Diazo compounds: synthesis, carbene generation and reactivity - RSC Publishing.
- Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - ACS Publications.
- Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - PMC.
- Reaction Pathways of the Simmons−Smith Reaction | Journal of the American Chemical Society - ACS Publications.
- Iron-catalyzed transformations of diazo compounds - Oxford Academic.
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improving the yield and purity of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide
Welcome to the dedicated technical support center for the synthesis and purification of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this specific molecule. We will delve into the causalities behind common experimental challenges and provide robust, self-validating protocols to overcome them.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
Low yields are a frequent challenge, often stemming from a combination of inefficient amide coupling and degradation of the acid-sensitive furan moiety.
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The amide bond formation requires the activation of cyclopropanecarboxylic acid. If this activation is slow or the activated intermediate is unstable, the reaction will not proceed to completion.[1] A common side reaction with carbodiimide reagents like EDC or DCC is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which consumes your activated acid.[1]
-
Solution: Switch to a more potent coupling reagent. For challenging couplings, phosphonium or uronium salt reagents like HATU or HBTU often outperform carbodiimides.[2][] It is also beneficial to include additives such as 1-Hydroxybenzotriazole (HOBt) which can trap the activated intermediate to form a more stable active ester, minimizing side reactions and potentially increasing yields.[4]
-
-
Degradation of the Furan Ring: The furan ring is highly susceptible to degradation under acidic conditions, which can lead to ring-opening and polymerization.[5][6] Protic acids, or even the slight acidity of standard silica gel during chromatography, can be detrimental.[5]
-
Solution: Maintain strictly neutral or slightly basic conditions throughout the reaction and workup. When using coupling reagents that generate acidic byproducts, ensure a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) is present in sufficient quantity. For purification, use deactivated or neutral silica gel, or add 0.1-1% triethylamine to your eluent system to prevent on-column degradation.[5] The choice of solvent is also critical; polar aprotic solvents like DMF have been shown to have a stabilizing effect on furan derivatives.[7][8]
-
-
Suboptimal Reaction Conditions: Incorrect temperature, concentration, or reaction time can significantly impact yield.[1]
-
Solution: For less reactive coupling partners, gentle heating (e.g., 40-60 °C) can sometimes improve yields, but must be balanced against the thermal stability of the furan ring.[1] Ensure the reaction is not too dilute; a starting concentration of 0.1-0.5 M is a reasonable range.[1] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition from prolonged reaction times.
-
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Pros | Cons | Citation(s) |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, readily available | Can form N-acylurea byproducts; purification can be difficult (especially with DCU). | [1][][4] |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | High efficiency, fast reaction rates, low racemization. | More expensive; byproducts can complicate workup. | [2][] |
| Phosphonium Salts | PyBOP, BOP | High reactivity, suitable for sterically hindered substrates. | Can be sensitive to moisture; produces carcinogenic HMPA as a byproduct (BOP). | [2][] |
| Other | CDI | Mild conditions, gaseous byproducts. | Less reactive than other reagents. | [][9] |
Question 2: My final product is impure. How can I identify the contaminants and prevent their formation?
Impurities typically arise from unreacted starting materials, coupling-related byproducts, or degradation of the furan ring.
Potential Impurities & Identification:
-
Unreacted Starting Materials: Residual 2-(furan-2-yl)-2-methoxyethylamine or cyclopropanecarboxylic acid.
-
Identification: Compare the NMR of your crude product to the spectra of the starting materials. The carboxylic acid proton is typically a broad singlet far downfield (>10 ppm), while the amine protons are also broad and can exchange with D₂O.
-
-
Coupling Byproducts: If using EDC, the main byproduct is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU). If using DCC, it's N,N'-dicyclohexylurea (DCU).
-
Identification: DCU is notoriously insoluble in many organic solvents and often precipitates from the reaction mixture, but can be difficult to remove completely via chromatography. EDU is water-soluble and can typically be removed with an aqueous workup.[1]
-
-
Furan Degradation Products: Acid-catalyzed ring-opening can lead to the formation of dicarbonyl compounds, which may appear as a complex mixture of signals in the NMR spectrum and can lead to baseline noise or broad peaks.[5] Polymerization results in insoluble, often colored, materials.[7]
-
Identification: The appearance of new aldehyde or ketone signals in the ¹H NMR (9-10 ppm) or ¹³C NMR (190-210 ppm) can indicate ring-opening.
-
dot
Caption: Sources of Impurities in the Synthesis.
Question 3: I am struggling with the purification of the final product. What is a robust purification strategy?
A multi-step approach combining an aqueous workup with careful chromatography is typically required.
Proposed Purification Workflow:
-
Quench and Solvent Removal: After the reaction is complete, quench with water or saturated ammonium chloride. Remove the organic solvent under reduced pressure.
-
Aqueous Workup: Redissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane.
-
Acid Wash: Wash with a dilute, weak acid (e.g., 5% citric acid or 1M NH₄Cl) to remove the unreacted amine and any basic additives like DIPEA.[1] Avoid strong acids like HCl which can degrade the furan.[5]
-
Base Wash: Wash with a dilute base (e.g., saturated NaHCO₃) to remove the unreacted carboxylic acid and acidic additives like HOBt.[1]
-
Brine Wash: Wash with saturated NaCl solution to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Column Chromatography:
-
Stationary Phase: Use neutral silica gel or silica gel that has been pre-treated with a triethylamine solution to prevent on-column degradation.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The addition of 0.1-1% triethylamine to the eluent can further suppress degradation.[5]
-
-
Crystallization (Optional): If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol) can significantly improve purity.
dot
Caption: Recommended Purification Workflow.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting protocol for the synthesis?
This protocol provides a robust starting point for optimization.
Experimental Protocol: Amide Coupling via EDC/HOBt
-
To a solution of cyclopropanecarboxylic acid (1.0 equiv.) in anhydrous acetonitrile (to make a 0.2 M solution) under an inert atmosphere (N₂ or Ar), add 2-(furan-2-yl)-2-methoxyethylamine (1.0 equiv.), EDC (1.1 equiv.), HOBt (0.1 equiv.), and DIPEA (2.0 equiv.).[4]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Upon completion (or when no further conversion is observed), proceed with the purification workflow described in the troubleshooting guide.
Q2: Can you explain in more detail how the furan ring degrades?
The furan ring is an electron-rich aromatic system. In the presence of acid, the oxygen atom or, more commonly, the α-carbon (C2 or C5) can be protonated.[5] This protonation breaks the aromaticity and generates a highly reactive electrophile. This intermediate can then be attacked by nucleophiles (like water) leading to ring-opening to form a 1,4-dicarbonyl compound, or it can react with another furan molecule, initiating polymerization.[6][10]
dot
Caption: Acid-Catalyzed Degradation Pathways of Furan.
Table 2: Best Practices for Handling Furan-Containing Compounds
| Do | Do Not | Rationale | Citation(s) |
| Use anhydrous, polar aprotic solvents (DMF, MeCN, THF). | Use protic solvents (water, alcohols) unless necessary for the reaction. | Polar aprotic solvents can stabilize the furan ring, while protic solvents can participate in degradation pathways. | [5][7][8] |
| Use mild, non-nucleophilic bases (DIPEA, NMM) to neutralize acid. | Use strong acids (HCl, H₂SO₄) in workups or for pH adjustment. | Strong acids rapidly accelerate ring-opening and polymerization. | [5][6] |
| Use neutral or deactivated silica for chromatography. | Use standard, untreated silica gel for purification. | Standard silica is slightly acidic and can cause significant product loss on the column. | [5] |
| Store furan compounds under an inert atmosphere, protected from light. | Store in the presence of air and light for extended periods. | Furans can be susceptible to oxidation and light-catalyzed degradation over time. |
Q3: Are there any special storage considerations for the reagents or product?
Yes. Many amide coupling reagents, particularly carbodiimides and uronium/phosphonium salts, are hygroscopic and will degrade upon exposure to moisture.[1] Always store them in a desiccator under an inert atmosphere. The final product, containing a furan ring, should be stored in a tightly sealed vial, preferably under argon or nitrogen, and protected from light to maximize its long-term stability.
References
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
- Stability issues of furan rings in acidic or basic conditions. Benchchem.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
- Several Convenient Methods for the Synthesis of 2-Amido Substituted Furans. (2003). The Journal of Organic Chemistry.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- General scheme of the study of furan stability.
- Synthesis of cyclopropanes. Organic Chemistry Portal.
- Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
- Amide coupling reaction in medicinal chemistry.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). PMC.
- Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (2016). RSC Publishing.
- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2025). ChemMedChem.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
Sources
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
Technical Support Center: Optimization of Amide Bond Formation
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of one of the most fundamental reactions in modern chemistry. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.
I. Foundational Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable at ambient temperatures. This is primarily because amines, being basic, will deprotonate carboxylic acids to form a highly unreactive carboxylate salt.[1][2] Therefore, the crux of successful amide bond formation lies in the activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group of the acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.[3]
The General Mechanism
The process can be broadly categorized into two critical steps:
-
Activation of the Carboxylic Acid: A coupling reagent is introduced to react with the carboxylic acid, forming a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or a symmetrical anhydride).[1][3][4]
-
Nucleophilic Attack by the Amine: The amine then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and release the leaving group.[1]
Below is a generalized workflow for a typical amide coupling reaction.
Caption: A typical workflow for amide bond formation.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing both the likely causes and actionable solutions.
Issue 1: Low or No Product Yield
Symptom: Analysis of the reaction mixture (e.g., by TLC or LC-MS) shows a significant amount of unreacted starting materials and minimal product formation.
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Carboxylic Acid Activation | The coupling reagent may be hydrolyzed, degraded, or simply not potent enough for your specific substrates.[5] | • Use a fresh, high-quality coupling reagent. Store moisture-sensitive reagents like EDC in a desiccator.[5]• Consider a more powerful coupling reagent. For sterically hindered substrates, HATU or COMU are often more effective than standard carbodiimides.[6][7] |
| Poor Nucleophilicity of the Amine | Electron-deficient or sterically hindered amines can be poor nucleophiles, leading to sluggish or incomplete reactions.[8][9] | • Increase the reaction temperature or concentration. • Switch to a more reactive coupling strategy, such as converting the carboxylic acid to an acid chloride using oxalyl chloride or thionyl chloride, though this method is harsher and may not be suitable for all substrates.[8][10] |
| Inappropriate Solvent | The choice of solvent can significantly affect reagent solubility and reaction kinetics.[5] | • Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediates.[5]• Commonly used solvents include DMF, DCM, and NMP.[11][12] For greener alternatives, consider 2-MeTHF or ethyl acetate.[11][13] |
| Incorrect Stoichiometry or Base | An incorrect ratio of reagents or an inappropriate base can hinder the reaction. | • Typically, a slight excess (1.1-1.5 equivalents) of the amine and coupling reagent relative to the carboxylic acid is used. • Use a non-nucleophilic base like DIPEA or NMM, especially when using aminium/uronium or phosphonium salt reagents.[3] The base is crucial for neutralizing any acid generated and ensuring the amine remains in its free, nucleophilic form. |
Issue 2: Presence of Significant Side Products
Symptom: The reaction mixture contains multiple spots on TLC or peaks in the chromatogram in addition to the starting materials and desired product.
| Side Product | Cause | Prevention and Mitigation |
| N-acylurea | Occurs with carbodiimide reagents (DCC, EDC) where the O-acylisourea intermediate rearranges.[3][4] This byproduct can be difficult to remove. | • Add an auxiliary nucleophile like HOBt or OxymaPure. These additives trap the O-acylisourea to form an active ester, which is less prone to rearrangement.[3][14]• Lowering the reaction temperature can also minimize this side reaction.[3] |
| Guanidinylation of the Amine | Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the N-terminal amine, leading to chain termination.[6][15] This is more problematic when the desired coupling is slow. | • Use phosphonium-based reagents like PyBOP, which do not cause guanidinylation.[6][16]• Avoid a large excess of the uronium reagent; use an equimolecular amount if possible.[15] |
| Diketopiperazine Formation | An intramolecular cyclization that can occur when coupling the third amino acid in peptide synthesis, especially if proline is in the first or second position.[17][18] | • If using Fmoc/tBu chemistry, consider synthesizing on a sterically bulky resin like 2-chlorotrityl chloride resin.[18]• For Boc-based synthesis, employ in situ neutralization protocols.[18] |
| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues, which can lead to a mixture of α- and β-peptides upon ring-opening.[17][18] | • Add HOBt to the piperidine deprotection solution in Fmoc-based synthesis.[18]• For Boc synthesis, using the β-cyclohexyl ester of aspartic acid can significantly reduce this side reaction.[18] |
Issue 3: Epimerization/Racemization
Symptom: The product is obtained as a mixture of diastereomers or enantiomers, compromising the stereochemical integrity of your molecule. This is a major concern when coupling chiral amino acids.
Causality: Epimerization often occurs through the formation of an oxazolone intermediate from the activated carboxylic acid.[19] The proton at the chiral α-carbon of the oxazolone is acidic and can be abstracted by a base, leading to loss of stereochemical information.[19]
Caption: Mechanism of epimerization via an oxazolone intermediate.
Strategies to Suppress Epimerization:
-
Choice of Coupling Reagent and Additive:
-
Use reagents known to suppress racemization. Combinations like DIC with OxymaPure can be superior for racemization-prone amino acids.[7]
-
Additives such as HOAt and OxymaPure are highly effective at minimizing epimerization.[3][20] HATU, which is based on HOAt, is an excellent choice for this reason.[6][20]
-
-
Base Selection:
-
Use a weaker, sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of stronger bases like DIPEA or triethylamine, especially for sensitive substrates.[3]
-
-
Temperature Control:
-
Perform the coupling at a lower temperature (e.g., 0 °C) to slow down the rate of oxazolone formation and enolization.[21]
-
-
Protecting Groups:
-
Carbamate protecting groups (Boc, Fmoc, Cbz) on the N-terminus of the carboxylic acid component are known to inhibit oxazolone formation more effectively than acyl protecting groups.[19]
-
Issue 4: Difficult Workup and Purification
Symptom: The crude product is difficult to purify, with byproducts co-eluting with the desired amide or being difficult to separate through aqueous extraction.
| Problem | Explanation | Solution |
| Insoluble Byproducts | DCC is notorious for producing dicyclohexylurea (DCU), a byproduct that is poorly soluble in many common organic solvents and can complicate purification.[3][8] | • Replace DCC with DIC, which forms a more soluble urea byproduct.[14]• Alternatively, use a water-soluble carbodiimide like EDC, whose urea byproduct can be easily removed with an acidic aqueous wash.[3][22] |
| Residual Reagents/Additives | Unreacted coupling reagents, additives (like HOBt), and the base can contaminate the final product. | • Perform a standard aqueous workup sequence: wash the organic layer sequentially with a weak acid (e.g., 1M HCl or citric acid) to remove the base and any unreacted amine, followed by a weak base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and additives like HOBt, and finally with brine.[5][22] |
| Polar Product | Highly polar amides can be challenging to extract and purify using standard normal-phase chromatography.[23] | • Consider reversed-phase flash chromatography for purification.[23]• For some products, recrystallization or distillation may be viable purification methods.[24] |
III. Frequently Asked Questions (FAQs)
Q1: Which coupling reagent should I choose for my reaction?
A1: The choice depends on several factors including the steric hindrance of your substrates, their propensity for epimerization, cost, and scale.
-
For routine, cost-effective couplings: Carbodiimides like EDC or DIC , often used with additives like HOBt or OxymaPure , are a good starting point.[7][14]
-
For difficult or sterically hindered couplings: More reactive aminium/uronium salts like HATU or HCTU , or the Oxyma-based reagent COMU , are excellent choices.[6][7]
-
To minimize epimerization: Reagents based on HOAt or OxymaPure, such as HATU and COMU , are highly recommended.[7][16] Phosphonium salts like PyBOP are also very effective at suppressing racemization.[7]
-
To avoid guanidinylation side products: Use phosphonium-based reagents like PyBOP or PyAOP .[6][16]
Q2: Why is a base needed when using reagents like HATU or PyBOP, but not always with DCC?
A2: Aminium/uronium (HATU) and phosphonium (PyBOP) reagents release an acidic byproduct (e.g., hexafluorophosphate anion) upon reaction. A tertiary base (like DIPEA) is required to neutralize this acid and to deprotonate the carboxylic acid, facilitating its activation.[3] DCC, on the other hand, acts as a dehydrating agent and does not inherently require a base unless the amine starting material is provided as a salt (e.g., a hydrochloride salt).[3][25]
Q3: Can I run my amide coupling reaction in "green" solvents?
A3: Yes. While DMF and DCM are prevalent, concerns over their toxicity have driven research into more environmentally benign alternatives.[11][12][26] Solvents like 2-methyltetrahydrofuran (2-MeTHF), ethyl acetate, and dimethyl carbonate (DMC) have been shown to be effective replacements in many common amide coupling reactions.[11][13] There is also growing interest in performing these reactions in aqueous micellar media.[13][27]
Q4: How can I monitor the progress of my reaction?
A4: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a quick and easy way to visualize the consumption of starting materials and the appearance of the product spot. LC-MS provides more definitive information, confirming the mass of the product and allowing for more quantitative tracking of the reaction's progress.
Q5: My starting materials are very sterically hindered. What is the best approach?
A5: For highly hindered substrates, you need to maximize the reactivity of your system.
-
Choose a highly reactive coupling reagent: HATU , PyAOP , or COMU are generally considered the most powerful reagents for such cases.[6]
-
Increase Temperature: Carefully heating the reaction can often overcome the activation energy barrier.
-
Convert to an Acyl Halide: As a more forceful approach, converting the carboxylic acid to the corresponding acyl chloride with reagents like oxalyl chloride or thionyl chloride creates a highly electrophilic species that can react even with poorly nucleophilic amines.[8] However, this method's harshness may not be compatible with sensitive functional groups.
IV. Standard Operating Protocol: General Amide Coupling
This protocol provides a general, step-by-step methodology for a standard amide coupling reaction using EDC and HOBt.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq, if amine is an HCl salt; otherwise, 1.5 eq)
-
Anhydrous DMF or DCM (to make a ~0.1-0.5 M solution)
Procedure:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid and dissolve it in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add HOBt, followed by EDC·HCl to the solution. Stir the mixture at room temperature for 10-15 minutes. This pre-activation step allows for the formation of the HOBt active ester.
-
Coupling: Add the amine to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 2-24 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove DIPEA and any excess amine).
-
Saturated aqueous NaHCO₃ (to remove HOBt and any excess carboxylic acid).
-
Brine (to remove residual water).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.
V. References
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemistry LibreTexts. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. [Link]
-
Ynamide Coupling Reagents: Origin and Advances. PMC. [Link]
-
Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed. [Link]
-
Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. [Link]
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Publishing. [Link]
-
Peptide Chemistry Resources – Coupling & Side Reactions. Gyros Protein Technologies. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008, December 4). Chemical Society Reviews (RSC Publishing). [Link]
-
Recent developments in catalytic amide bond formation. Sci-Hub. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. (2012, December 19). Green Chemistry (RSC Publishing). [Link]
-
Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. (2013, November 14). Journal of Chemical Education - ACS Publications. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
-
Amide–Amide and Amide–Water Hydrogen Bonds: Implications for Protein Folding and Stability. PMC. [Link]
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]
-
Org. Synth. 2012, 89, 432. Organic Syntheses. [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022, June 14). Novartis OAK. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. NSF PAR. [Link]
-
Amide Workup. Biofilm Inhibitor Synthesis. [Link]
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Optimizing Amide Extraction Techniques For Pharmaceutical Purity. (2026, February 28). Patsnap Eureka. [Link]
-
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. PMC. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022, April 7). ACS Publications. [Link]
-
A green chemistry perspective on catalytic amide bond formation. SciSpace. [Link]
-
21.7: Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. [Link]
-
Amides Preparation and Reactions Summary. (2020, February 27). Chemistry Steps. [Link]
-
Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. [Link]
-
How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. [Link]
-
How to Analyze Amide Coupling Reactions — Safety Protocols. (2026, February 28). Patsnap Eureka. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 3. Knowledge Center Archive - Bachem [bachem.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 12. Water: An Underestimated Solvent for Amide Bond-Forming Reactions - OAK Open Access Archive [oak.novartis.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. hepatochem.com [hepatochem.com]
- 15. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
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- 18. peptide.com [peptide.com]
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- 20. mdpi.com [mdpi.com]
- 21. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 22. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 23. biotage.com [biotage.com]
- 24. Optimizing Amide Extraction Techniques For Pharmaceutical Purity [eureka.patsnap.com]
- 25. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Amide synthesis by acylation [organic-chemistry.org]
troubleshooting guide for the purification of polar carboxamide compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide to address the unique physicochemical challenges associated with the purification of polar carboxamide compounds.
Carboxamides (-CONH₂) present specific chromatographic hurdles due to their strong dipole moments, potent hydrogen-bond donating/accepting capabilities, and frequently low partition coefficients (LogP < 0). This guide bypasses generic advice to focus on the thermodynamic and mechanistic causalities behind your separation failures, providing self-validating protocols to ensure chromatographic fidelity.
Strategic Decision Workflow
Before troubleshooting specific issues, it is critical to align your purification strategy with the thermodynamic properties of your carboxamide.
Workflow for selecting and optimizing chromatographic modes for polar carboxamides.
Section 1: Reversed-Phase (RP-HPLC) Challenges
Q1: Why does my polar carboxamide elute in the void volume during standard Reversed-Phase (RP-HPLC) purification?
Mechanistic Causality: Standard C18 columns rely strictly on hydrophobic partitioning. Carboxamides possess a highly polar resonance structure that disrupts hydrophobic interactions, a phenomenon well-documented in 1[1]. Because polar compounds naturally attract each other and preferentially solvate in aqueous environments, the thermodynamic driving force strongly favors the analyte remaining in the polar mobile phase rather than partitioning into the non-polar C18 stationary phase[2].
Solution & Protocol: You must alter the stationary phase chemistry or transition to a different chromatographic mode.
-
Switch to an AQ-type Column: Utilize a polar-embedded C18 column (e.g., containing internal amide or ether groups). These columns resist "dewetting" (phase collapse) when run in 100% aqueous mobile phases, allowing you to start your gradient at 0% organic solvent to maximize retention.
-
Transition to HILIC: If the LogP is < 0, abandon reversed-phase entirely and utilize Hydrophilic Interaction Liquid Chromatography (HILIC).
Section 2: HILIC Optimization & Troubleshooting
Q2: I switched to HILIC, but the retention times are drifting and peak shapes are severely distorted (splitting/tailing). How can I stabilize the method?
Mechanistic Causality: Unlike reversed-phase, HILIC retention is governed by liquid-liquid partitioning between an organic-rich mobile phase and a semi-immobilized, water-enriched layer on the polar stationary phase[3]. According to 4[4], approximately 3% water is required just to form this film. If your sample is injected in a highly aqueous diluent, this liquid plug locally strips the delicate hydration layer. The carboxamide travels un-retained through the column until the layer re-establishes, causing peak splitting and retention drift.
Self-Validating Protocol: HILIC Equilibration & Injection
-
Mobile Phase Preparation: Prepare Mobile Phase A as an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) to ensure consistent ionic strength. Prepare Mobile Phase B as 100% Acetonitrile.
-
Hydration Layer Formation: Pump the initial gradient conditions (typically 5% A / 95% B) for a minimum of 20 to 40 Column Volumes (CV). Causality: The stationary phase requires extensive time to adsorb water from the bulk mobile phase to build the partitioning layer.
-
Sample Diluent Matching: Dissolve the carboxamide in a diluent matching the initial mobile phase (e.g., 75–95% Acetonitrile)[2].
-
Self-Validation Step: Inject a blank of your chosen sample diluent. Observe the baseline at the expected retention time. If you see a refractive index disturbance or baseline dip, your diluent is still too strong (too aqueous) and is disrupting the stationary phase. Increase the organic content of the diluent until the blank injection is clean.
Section 3: Normal Phase & Flash Chromatography
Q3: During flash chromatography on bare silica, my carboxamide streaks severely and co-elutes with structurally similar impurities. What causes this and how do I resolve it?
Mechanistic Causality: Bare silica gel contains highly acidic silanol groups (Si-OH). The basic nitrogen and hydrogen-bond-accepting carbonyl of the carboxamide interact strongly and heterogeneously with these silanols. This causes irreversible chemisorption or severe streaking, overriding standard polarity-based partitioning.
Logical relationship of carboxamide interactions in Normal Phase versus HILIC modes.
Self-Validating Protocol: Silica Deactivation for Flash Chromatography To outcompete these interactions, you must deactivate the silica column prior to loading your sample, a technique highly effective for polar basic compounds[5].
-
Solvent System Selection: Identify a solvent system (e.g., DCM/MeOH) that yields an Rf of 0.2–0.3 on TLC.
-
Column Deactivation: Dry pack the column with silica gel. Flush with 2–3 CV of your initial elution solvent containing 1–2% Triethylamine (TEA). Causality: TEA acts as a sacrificial base, irreversibly binding to the most acidic silanol sites that cause carboxamide streaking.
-
Equilibration: Flush with 2 CV of the initial elution solvent without TEA to remove excess base from the interstitial volume.
-
Self-Validation Step: Collect the final 10 mL of the equilibration flush and check the pH. It should be neutral. If it is highly basic, continue flushing until the excess TEA is cleared.
-
Loading: Dry-load the sample (adsorbed onto Celite) to prevent solvent-front streaking, and elute using your predetermined gradient.
Quantitative Data Summaries
Table 1: Comparative Chromatographic Modes for Carboxamides
| Parameter | Reversed-Phase (RP-AQ) | HILIC | Normal Phase (Flash) |
| Target Analyte LogP | 0 to 2 | < 0 | > 1 |
| Stationary Phase | Polar-embedded C18 | Amide, Diol, Bare Silica | Bare Silica, Amine |
| Weak Solvent (A) | Water (Aqueous Buffer) | Acetonitrile (>90%) | Hexane / Heptane |
| Strong Solvent (B) | Acetonitrile / Methanol | Water (Aqueous Buffer) | Ethyl Acetate / Methanol |
| Equilibration Volume | 5 - 10 CV | 20 - 40 CV | 3 - 5 CV |
Table 2: Troubleshooting HILIC Retention Shifts
| Symptom | Quantitative Indicator | Mechanistic Cause | Corrective Action |
| Decreasing Retention Time | RT shifts > 0.2 min earlier per run | Depletion of the immobilized water layer | Increase equilibration time to >20 CV between runs. |
| Peak Splitting / Tailing | Asymmetry Factor (As) > 1.5 | Sample diluent is too strong (too aqueous) | Reconstitute sample in 75% Acetonitrile. |
| No Retention (Void Elution) | Capacity factor (k') < 1 | Mobile phase water content > 50% | Start gradient at 95% Organic; ensure 3% water is present to form layer. |
References
-
Why HILIC is what your polar compounds need for purification Buchi.com URL:[Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Waters Blog URL:[Link]
-
Structure-Based Drug Design of 2-Amino-[1,1′-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer ACS Publications URL:[Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting Agilent URL:[Link]
Sources
strategies to enhance the solubility of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide
Welcome to the Technical Support and Formulation Center. This portal is dedicated to troubleshooting and optimizing the physicochemical properties of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide . Below, you will find root-cause diagnostics, formulation strategies, and self-validating experimental protocols designed for drug development professionals.
Section 1: Molecular Profiling & Root Cause Analysis
Q: Why does N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide exhibit such stubborn aqueous insolubility? A: The insolubility of this molecule is driven by two competing thermodynamic barriers—it suffers from both "grease-ball" and "brick-dust" characteristics.
-
High Lipophilicity: The cyclopropyl ring and the heteroaromatic furan ring create a highly lipophilic surface area, resulting in a high free energy of hydration.
-
High Crystal Lattice Energy: The secondary carboxamide group acts as a strong intermolecular hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, these groups form a robust hydrogen-bonded network. To dissolve this compound, a formulation must simultaneously break this strong crystal lattice and overcome the hydrophobic effect of the rings.
Q: We attempted cosolvent additions (e.g., DMSO, PEG 400), but the compound precipitates immediately upon dilution in simulated gastric fluid. What is the mechanistic failure here? A: Cosolvents only increase the solvent's capacity for the drug by lowering the dielectric constant of the aqueous vehicle; they do not alter the drug's solid-state thermodynamics. Upon dilution in the gastrointestinal tract, the cosolvent capacity drops exponentially, and the system rapidly becomes supersaturated. Because the drug has a high lattice energy, nucleation and crystal growth are thermodynamically favored over remaining in solution. You must shift to a strategy that either shields the lipophilic domains or kinetically stabilizes the supersaturated state.
Section 2: Formulation Strategies & Troubleshooting
Q: If we pursue Cyclodextrin (CD) complexation, which derivative is optimal for this specific molecular architecture? A: β-cyclodextrin derivatives, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Randomly Methylated-β-cyclodextrin (RAMEB) , are optimal. The furan ring is an electron-rich, heteroaromatic structure that fits perfectly into the 6.0–6.5 Å hydrophobic cavity of β-cyclodextrins[1]. The methoxy and amide groups on the aliphatic linker can remain oriented toward the wider, hydrophilic rim of the cyclodextrin torus, forming stabilizing hydrogen bonds with the CD's hydroxyl groups. This 1:1 inclusion complex effectively masks the furan's lipophilicity while maintaining the molecule in a dissolved state[2].
Q: We formulated an Amorphous Solid Dispersion (ASD) using PVP, but the drug crashes out of solution during in vitro dissolution testing. How do we fix this? A: You are experiencing the "spring" without the "parachute." Converting the drug to an amorphous state bypasses the lattice energy barrier, providing the thermodynamic "spring" (high apparent solubility)[3]. However, PVP alone may not provide sufficient specific intermolecular interactions to prevent recrystallization (the "parachute"). Troubleshooting steps:
-
Switch to an amphiphilic polymer: Use HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate). The hydrophobic acetate groups interact with the furan/cyclopropyl rings, while the hydrophilic succinate groups maintain aqueous solubility. Furthermore, hydrogen bonding between the polymer and the drug's amide group inhibits drug-drug nucleation.
-
Incorporate a surfactant: Adding 2-5% (w/w) Sodium Dodecyl Sulfate (SDS) or Vitamin E TPGS to the ASD matrix can significantly improve the dissolution rate and maintain supersaturation by forming mixed micelles that solubilize any precipitating drug[4].
Section 3: Validated Experimental Protocols
Protocol A: Phase-Solubility Profiling (Cyclodextrin Complexation)
This protocol is designed as a self-validating system to ensure thermodynamic equilibrium is reached before quantification.
-
Preparation: Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM in a pH 6.8 phosphate buffer.
-
Equilibration: Add an excess amount (beyond the expected saturation point) of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide to each vial.
-
Incubation: Seal the vials and agitate at a constant temperature (25.0 ± 0.1 °C) for 72 hours.
-
Self-Validation Check: Extract micro-samples at 48h and 72h. Analyze both. If there is no statistical difference in drug concentration, thermodynamic equilibrium has been successfully achieved[2].
-
-
Separation: Filter the suspensions through a 0.45 µm PVDF syringe filter.
-
Self-Validation Check: Discard the first 1 mL of filtrate to account for and saturate any potential drug adsorption to the filter membrane.
-
-
Quantification: Analyze the filtrate via HPLC-UV.
-
Data Analysis: Plot drug concentration vs. CD concentration. Calculate the stability constant ( K1:1 ) from the slope and intrinsic solubility ( S0 ).
Protocol B: Preparation and Validation of ASD via Solvent Evaporation
-
Solvent Selection: Dissolve the drug and HPMC-AS (1:3 w/w ratio) in a common volatile solvent system (e.g., Dichloromethane/Methanol 1:1 v/v).
-
Mixing: Stir continuously until a completely clear, homogenous solution is obtained, ensuring no micro-crystals remain.
-
Evaporation: Use a rotary evaporator under reduced pressure at 40°C to rapidly remove the solvent, kinetically trapping the drug in an amorphous matrix[3].
-
Secondary Drying: Transfer the resulting film to a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Characterization (Self-Validation): Analyze the resulting powder via Differential Scanning Calorimetry (DSC). The protocol is validated if the melting peak ( Tm ) of the crystalline drug is completely absent, replaced by a single, unified Glass Transition Temperature ( Tg ) indicative of a single-phase amorphous system.
Section 4: Quantitative Excipient Matrix
| Excipient Class | Specific Excipient | Mechanism of Action | Suitability for Target Molecule |
| Cyclodextrins | HP-β-CD / RAMEB | Host-guest inclusion of lipophilic moieties. | High: Furan ring fits the β-CD cavity perfectly; amide forms H-bonds at the rim. |
| ASD Polymers | HPMC-AS | Steric hindrance and H-bonding to prevent nucleation. | High: Interacts directly with the drug's amide group to prevent crystal lattice formation. |
| Surfactants | SDS / Vit E TPGS | Micellar solubilization and improved wetting. | Medium: Highly effective as a ternary component in ASDs to prevent precipitation. |
| Cosolvents | PEG 400 / PG | Reduces the dielectric constant of aqueous media. | Low: High risk of rapid precipitation upon dilution in GI fluids. |
Section 5: Formulation Decision Workflow
Workflow diagram detailing the decision tree for selecting the optimal solubility enhancement strategy.
References
-
Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. MDPI. [Link]
-
Evaluation of cyclodextrin solubilization of drugs. Free.fr. [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Institutes of Health (NIH).[Link]
-
Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. American Chemical Society (ACS). [Link]
Sources
minimizing side reactions in the synthesis of furan derivatives
Welcome to the Technical Support Center for Furan Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of furan derivatives. Furan chemistry is notoriously sensitive; the electron-rich nature of the furan ring makes it highly susceptible to side reactions such as polymerization (humin formation), hydrolytic ring-opening, and over-oxidation.
This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind these failures and providing self-validating protocols to ensure experimental integrity.
Diagnostic Workflow for Furan Synthesis
Troubleshooting workflow for identifying and mitigating furan synthesis side reactions.
Frequently Asked Questions & Troubleshooting Guide
Q1: I am synthesizing 5-hydroxymethylfurfural (5-HMF) from biomass (glucose/fructose), but my reactor is clogged with a dark, insoluble tar. What is happening, and how do I prevent it? Mechanistic Causality: You are observing the formation of humins. During the acid-catalyzed dehydration of hexoses, highly reactive intermediates (such as 2,5-dioxo-6-hexanal) are generated. If 5-HMF remains in the acidic aqueous phase, its aldehyde and hydroxymethyl groups undergo rapid intermolecular acetal reactions and aldol condensations with these intermediates and unreacted sugars, forming a refractory, black polymeric network[1][2][3]. Mitigation Strategy: You must physically separate the 5-HMF from the reactive aqueous environment the moment it forms. Implement a biphasic solvent system (e.g., Water/MIBK or Water/Acetone)[4][5]. The organic phase acts as an in-situ extraction sink. Because 5-HMF is highly soluble in organic solvents, it rapidly partitions into the organic layer, terminating the cross-polymerization pathways.
Q2: My Paal-Knorr synthesis of substituted furans is yielding significant amounts of acyclic 1,4-dicarbonyl byproducts instead of the desired cyclized product. Why? Mechanistic Causality: This is a classic hydrolytic ring-opening side reaction. The furan ring is highly sensitive to strong aqueous acids. In the presence of water and strong Brønsted acids (like H2SO4 ), the electron-rich alpha-carbon of the furan ring is protonated. This triggers nucleophilic attack by water, leading to the cleavage of the C-O bond and reversion of the furan back to its open-chain dicarbonyl precursor[6][7]. Mitigation Strategy: Switch to strictly anhydrous conditions and replace harsh mineral acids with milder, highly oxophilic Lewis acids (e.g., Sc(OTf)3 , Bi(NO3)3 ) or solid acid catalysts like Montmorillonite K-10[7]. These catalysts effectively coordinate the carbonyl oxygens to drive cyclization without providing the free protons and water necessary for the reverse ring-opening reaction.
Q3: When attempting to oxidize 5-HMF to 2,5-furandicarboxylic acid (FDCA), I am losing my furan ring entirely. How do I prevent over-oxidation? Mechanistic Causality: The diene-like character of the furan ring makes it susceptible to oxidative cleavage. Aggressive oxidants (like KMnO4 or unoptimized H2O2 systems) do not just oxidize the side chains; they attack the electron-dense double bonds of the furan core, leading to ring degradation and the formation of maleic anhydride derivatives. Mitigation Strategy: Use highly selective catalytic systems designed for side-chain functionalization. Ruthenium (Ru) or Palladium (Pd) catalysts under controlled oxygen pressure are standard for directing oxidation exclusively to the hydroxymethyl and aldehyde groups while preserving the furan core[8].
Quantitative Data: Impact of Solvent Systems on 5-HMF Synthesis
To highlight the critical importance of phase-separation kinetics in minimizing humin formation, the following table summarizes the performance of various reaction media in 5-HMF synthesis.
| Reaction System | Substrate | Catalyst System | Primary Solvent | Extraction Solvent | 5-HMF Yield | Humin Formation | Ref |
| Monophasic Aqueous | Fructose | HCl / H2SO4 | Water | None | ~30-40% | Severe (Black Tar) | [4] |
| Biphasic Liquid-Liquid | Glucose | NbCl5 / CX4SO3H | Water + NaCl | MIBK | ~50% | Low | [5] |
| Phase-Switchable | Fructose | Betaine HCl | Water | Acetone | >80% | Minimal | [4] |
| Ionic Liquid | Glucose | CrCl3 | [BMIM]Cl | None | ~70% | Moderate | [2] |
Standardized Experimental Protocol: Biphasic Synthesis of 5-HMF with In-Situ Extraction
This protocol utilizes a biphasic system to kinetically trap 5-HMF and prevent humin polymerization. It is designed as a self-validating system, meaning visual and chemical checkpoints are built into the workflow to ensure the reaction is proceeding correctly.
Reagents: Hexose substrate (Glucose/Fructose), Deionized Water, Sodium Chloride ( NaCl ), Methyl Isobutyl Ketone (MIBK), Consortium Catalyst ( NbCl5 and solid Brønsted acid).
Step-by-Step Methodology:
-
Aqueous Phase Preparation: Dissolve 0.25 mmol of the carbohydrate substrate in 2.0 mL of deionized water inside a microwave-safe pressure vial. Causality: Water is required to solubilize the highly polar hexose sugars and facilitate the initial Lewis acid-catalyzed isomerization (if starting from glucose).
-
Salting-Out Agent Addition: Add 0.3 g of NaCl to the aqueous phase and stir until saturated. Causality: NaCl alters the thermodynamics of the aqueous phase. By increasing the ionic strength, the solubility of the organic 5-HMF in water is drastically reduced, driving its partition into the organic phase (the "salting-out" effect)[5].
-
Organic Phase Addition: Add 6.0 mL of MIBK to the vial. Self-Validation Check 1: Stop stirring and observe. Two distinct, sharply defined liquid layers must form, with MIBK on top. If the layers are miscible or cloudy, the aqueous phase is not sufficiently saturated with salt.
-
Catalyst Introduction: Add 7.5 wt% NbCl5 (Lewis acid) and 5.0 wt% solid Brønsted acid catalyst to the biphasic mixture[5].
-
Reaction Execution: Seal the vial and heat to 150 °C for exactly 17.5 minutes under vigorous magnetic stirring (1000 rpm). Causality: Vigorous stirring creates an emulsion, maximizing the interfacial surface area between the aqueous and organic phases. This ensures rapid mass transfer of 5-HMF into the MIBK layer before aldol condensation can occur. Prolonged heating beyond 20 minutes will lead to secondary degradation[5].
-
Quenching: Rapidly cool the reactor in an ice-water bath to drop the internal temperature below 30 °C, halting all kinetic pathways.
-
Self-Validation Check 2 (Humin Assessment): Allow the phases to separate. Inspect the bottom aqueous layer. A successful reaction with suppressed humins will yield a pale yellow to light amber aqueous phase. A dark, opaque black aqueous layer indicates extraction failure and severe humin polymerization[1].
-
Separation: Carefully decant the top MIBK layer, which contains the stabilized 5-HMF product, for downstream purification (e.g., rotary evaporation).
References
- Common side reactions in the synthesis of furan-2,4-diones Source: BenchChem URL
- Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting Source: BenchChem URL
- Source: ORBi (University of Liège)
- Source: PMC (National Institutes of Health)
- Source: RSC Publishing (Green Chemistry)
- Source: MDPI (Catalysts)
- Source: MDPI (Catalysts)
- Source: ACS Publications (Macromolecules)
Sources
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phase-switchable catalytic system design for the efficient and economical conversion of fructose to 5-hydroxymethylfurfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
method refinement for the asymmetric synthesis of cyclopropane rings
Empowering Drug Development Professionals with Field-Proven Methodologies
Welcome to the Technical Support Center for the asymmetric synthesis of cyclopropane rings. Because cyclopropanes are highly represented in pharmaceutical compounds due to their unique three-dimensional structure and strain-induced reactivity[1], achieving high enantioselectivity (ee) and diastereoselectivity (dr) is critical. This guide provides mechanistic troubleshooting, validated protocols, and quantitative benchmarks to resolve common bottlenecks in transition-metal-catalyzed cyclopropanation.
Method Selection & Optimization Workflow
Selecting the correct catalytic system and carbene precursor is the most critical step in preventing downstream failures. Use the diagnostic matrix below to align your substrate with the optimal methodology.
Decision matrix for asymmetric cyclopropanation method selection.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: During transition-metal catalyzed cyclopropanation, my diazo compounds are dimerizing rather than reacting with the alkene. How do I suppress this while maintaining high enantiomeric excess (ee)? Causality & Solution: Dimerization occurs when the rate of the highly reactive metal-carbene intermediate reacting with another equivalent of the unreacted diazo compound exceeds the rate of alkene trapping. To resolve this, you must manipulate the steady-state concentration of the diazo species. Use a programmable syringe pump to add the diazo compound dropwise over 2–12 hours into a solution containing a large excess of the alkene (typically 5–10 equivalents) and the catalyst. This kinetic control ensures the metal-carbene is immediately intercepted by the alkene, suppressing dimer formation[2].
Q2: I need to synthesize trifluoromethyl-substituted cyclopropanes for a lipophilic drug candidate, but my current rhodium catalysts yield poor stereoselectivity. What is the optimal system? Causality & Solution: The strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group alters the electrophilicity of the intermediate carbenoid, often leading to loose transition states and poor stereocontrol. The adamantylglycine-derived dirhodium complex, Rh₂(S-PTAD)₄, is highly effective here. The bulky adamantyl groups create a restrictive chiral pocket that dictates a strict trajectory for alkene approach, overriding the electronic deactivation of the CF₃ group and yielding up to 98% ee[3].
Q3: Handling stabilized diazoalkanes at a preparative scale is a major safety liability for our process chemistry team. Are there asymmetric methods that avoid diazo compounds entirely? Causality & Solution: Yes. While diazoalkanes are the traditional carbene source, they pose severe explosion hazards at scale unless heavily stabilized by electron-withdrawing groups. You can bypass diazo compounds by using gem-dichloroalkanes as precursors to non-stabilized carbenes. When paired with a tailored Cobalt catalyst, the system generates a cationic carbenoid species (structurally similar to a Simmons-Smith reagent) that undergoes highly enantioselective additions to alkenes without the risk of violent exothermic decomposition[1].
Q4: I am working with sterically demanding enamides. Standard Rh(II) catalysts are giving low yields. What is a viable alternative? Causality & Solution: Rhodium(II) carboxylate dimers often struggle with highly sterically encumbered internal or terminal enamides due to their rigid bimetallic core restricting access. Switching to a Gold(I) catalytic system utilizing a chiral BINOL-derived phosphoramidite ligand provides a more open, yet highly directing, coordination sphere. This system efficiently catalyzes the asymmetric cyclopropanation of enamides with α-aryl diazoacetates, achieving up to 98% ee and excellent diastereoselectivity[4].
Quantitative Performance of Key Catalytic Systems
To assist in benchmarking your internal yields, the following table summarizes the expected quantitative data for state-of-the-art catalytic systems across various substrate classes.
| Catalyst System | Carbene Precursor | Alkene Class | Yield (%) | Enantioselectivity (ee) | Diastereoselectivity (dr) | Ref |
| Rh₂(S-PTAD)₄ | 1-aryl-2,2,2-trifluorodiazoethanes | Styrene derivatives | 70–90% | 88–98% | >94% | [3] |
| Ru(II)–Pheox | Methyl (diazoacetoxy)acetate | α,β-unsaturated esters | ~75% | Up to 96% | 99:1 | [2] |
| Gold(I) + BINOL | α-aryl diazoacetates | Enamides | 68–97% | 86–98% | High | [4] |
| Cobalt Catalyst | gem-dichloroalkanes | Monosubstituted alkenes | >80% | >80% | High | [1] |
Standardized Experimental Protocols
Protocol A: Rhodium-Catalyzed Synthesis of Trifluoromethyl-Substituted Cyclopropanes
Designed for high stereocontrol using Rh₂(S-PTAD)₄.
-
Preparation: Flame-dry a two-neck round-bottom flask under a continuous flow of argon.
-
Reagent Loading: Add the alkene substrate (5.0 equivalents) and the chiral catalyst Rh₂(S-PTAD)₄ (1.0 mol%) to the flask. Dissolve in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration with respect to the alkene.
-
Diazo Addition (Critical Step): Dissolve the 1-aryl-2,2,2-trifluorodiazoethane (1.0 equivalent) in anhydrous DCM. Load this into a gas-tight syringe. Using a syringe pump, add the diazo solution dropwise to the stirring reaction mixture over 3 hours at room temperature.
-
Self-Validation Checkpoint: Observe the reaction mixture. The continuous, steady evolution of nitrogen gas bubbles confirms active carbenoid formation. If bubbling stops prematurely while diazo is still being added, the catalyst has likely deactivated (poisoned by impurities or dimers).
-
Quenching & Verification: Once addition is complete and N₂ evolution ceases, concentrate the mixture in vacuo. Obtain a crude ¹H-NMR spectrum. Validation: Look for the characteristic high-field cyclopropane ring protons (typically between 0.5–1.5 ppm) to confirm ring formation before proceeding to flash column chromatography[3].
Protocol B: Cobalt-Catalyzed Cyclopropanation with Non-Stabilized Carbenes
Designed for scalable, diazo-free cyclopropanation.
-
Preparation: In an argon-filled glovebox, charge a vial with the chiral Cobalt catalyst (5.0 mol%) and the alkene (1.0 equivalent).
-
Activation: Add the gem-dichloroalkane (1.5 equivalents) and a mild reductant/activator (as specified by the specific Co-system) in anhydrous solvent (e.g., THF or Toluene).
-
Temperature Control: Seal the vial and transfer it to a fume hood. Stir the mixture at the optimized temperature (often room temperature or slightly warmed to 40°C).
-
Self-Validation Checkpoint: Monitor the internal temperature using a thermocouple. An unexpected exotherm indicates rapid, uncontrolled carbene generation, which necessitates immediate cooling. TLC analysis should show the complete disappearance of the gem-dichloroalkane spot with a corresponding new, less polar spot for the cyclopropane product.
-
Isolation: Filter the mixture through a short pad of silica to remove the cobalt catalyst (the filtrate should transition from colored to clear), concentrate, and purify via standard chromatography[1].
Mechanistic Troubleshooting Pathway
If your protocols are failing to meet the benchmarks listed in Section 3, follow this diagnostic workflow to isolate the chemical failure point.
Diagnostic workflow for resolving low yield and stereoselectivity.
References
-
Gold(I)-Catalyzed Enantioselective Cyclopropanation of α-Aryl Diazoacetates with Enamides | Organometallics - ACS Publications | 4
-
Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)–Pheox Complexes | Accounts of Chemical Research | 2
-
Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes | Organic Letters |3
-
Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes | PMC - NIH | 1
Sources
Technical Support Center: Optimizing the Scale-Up Synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide
Welcome to the technical support center for the synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of scaling up this synthesis. Our focus is on providing practical, field-proven insights to ensure a robust, efficient, and scalable process.
Introduction: A Strategic Approach to Synthesis
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide presents a series of chemical challenges that require careful consideration during scale-up. The molecule's structure, incorporating a potentially sensitive furan ring, a chiral center, and an amide linkage, necessitates a well-controlled and optimized synthetic strategy. This guide will address common issues encountered during a plausible multi-step synthesis, providing solutions grounded in established chemical principles.
The proposed synthetic pathway, which we will use as a framework for this guide, is as follows:
Caption: Proposed synthetic pathway for N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide.
Part 1: Synthesis of the Amine Precursor - 2-(furan-2-yl)-2-methoxyethylamine
This section focuses on the preparation of the key amine intermediate. Each step presents unique challenges that are addressed in the following Q&A format.
Step 1: α-Bromination of 2-Acetylfuran
Q1: We are observing low conversion and the formation of multiple byproducts during the α-bromination of 2-acetylfuran at a larger scale. What are the likely causes and how can we optimize this step?
A1: Low conversion and byproduct formation in α-bromination reactions are common issues during scale-up. The primary challenges are controlling the reaction selectivity and managing the hydrogen bromide (HBr) byproduct.
-
Causality: The furan ring is susceptible to electrophilic attack and can be unstable under strongly acidic conditions, which can be generated by the HBr byproduct.[1][2] This can lead to polymerization or ring-opening. Additionally, over-bromination can occur, leading to di- and tri-brominated species.
-
Troubleshooting & Optimization:
-
Brominating Agent: Consider using a milder brominating agent than elemental bromine, such as N-bromosuccinimide (NBS), which often provides better selectivity and is easier to handle on a larger scale.
-
Temperature Control: This reaction is exothermic. Maintain a low and consistent temperature (e.g., 0-5 °C) to minimize side reactions. On a larger scale, this requires an efficient reactor cooling system.
-
HBr Scavenger: The use of a non-nucleophilic base, such as 2,6-lutidine or pyridine, can neutralize the HBr as it is formed, preventing acid-catalyzed degradation of the furan ring.
-
Solvent Choice: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally preferred. Ensure the solvent is anhydrous, as water can lead to the formation of α-hydroxy ketones.
-
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Improved selectivity, easier handling. |
| Temperature | 0-5 °C | Minimizes side reactions and furan degradation. |
| Base | Pyridine or 2,6-lutidine | Neutralizes HBr byproduct, protecting the furan ring. |
| Solvent | Anhydrous THF or DCM | Aprotic, minimizes hydrolysis of the product. |
Step 2: Nucleophilic Substitution with Sodium Methoxide
Q2: During the reaction of 2-bromo-1-(furan-2-yl)ethan-1-one with sodium methoxide, we are seeing significant amounts of a furan-based impurity that is difficult to separate. What is this impurity and how can we avoid its formation?
A2: The likely impurity is a result of a competing elimination reaction or further reaction of the product.
-
Causality: The α-bromo ketone can undergo base-induced elimination to form a vinyl ketone. Additionally, the product, 1-(furan-2-yl)-2-methoxyethan-1-one, still has an enolizable proton and can undergo further reactions in the presence of a strong base.
-
Troubleshooting & Optimization:
-
Stoichiometry and Addition: Use a slight excess of sodium methoxide (1.1-1.2 equivalents) and add the bromo-ketone to the methoxide solution slowly at a low temperature to maintain a low concentration of the electrophile and minimize side reactions.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) to favor the SN2 substitution over elimination.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to prevent product degradation.
-
Work-up: A careful aqueous work-up is necessary to remove excess base. Ensure the pH does not become too acidic during neutralization to protect the furan ring.[3]
-
Step 3: Reductive Amination
Q3: Our reductive amination of 1-(furan-2-yl)-2-methoxyethan-1-one is giving low yields of the desired primary amine and we are isolating a significant amount of the corresponding secondary amine. How can we improve the selectivity for the primary amine?
A3: The formation of a secondary amine is a common side reaction in reductive aminations where the initially formed primary amine reacts with another molecule of the ketone starting material.[4]
-
Causality: The primary amine product is nucleophilic and can compete with the ammonia source in reacting with the ketone, leading to the formation of a secondary amine after reduction.
-
Troubleshooting & Optimization:
-
Ammonia Source: Use a large excess of the ammonia source. On a laboratory scale, a solution of ammonia in methanol is often used. For scale-up, handling large volumes of ammonia gas or concentrated aqueous ammonia requires careful engineering controls. A sealed reactor system is necessary.
-
Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are more selective for the imine over the ketone, allowing for a one-pot reaction.[4]
-
pH Control: Maintain the reaction pH in a weakly acidic range (pH 6-7) to promote imine formation without significantly hydrolyzing it.
-
Slow Addition: Adding the reducing agent slowly to the mixture of the ketone and ammonia source can help to minimize the reaction of the primary amine product with the starting ketone.
-
Caption: Reaction scheme for reductive amination showing the pathway to the desired primary amine and the secondary amine byproduct.
Part 2: Amide Coupling and Final Product Purification
This section covers the final amide bond formation and the purification of the target molecule.
Step 4: Amide Coupling
Q4: We are struggling with low yields and the need for extensive chromatographic purification in the final amide coupling step. What are the best strategies for a clean and efficient coupling on a larger scale?
A4: The choice of coupling method is critical for a successful and scalable amide synthesis. Direct coupling of a carboxylic acid and an amine is often inefficient without a coupling agent.[5] Activation of the carboxylic acid is typically required.
-
Causality: Carboxylic acids and amines can form a non-reactive ammonium carboxylate salt.[6] Coupling reagents are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
-
Troubleshooting & Optimization:
-
Acid Chloride Method: A robust and often cost-effective method for scale-up is to convert cyclopropanecarboxylic acid to cyclopropanecarbonyl chloride using a reagent like thionyl chloride or oxalyl chloride.[7][] The resulting acid chloride is highly reactive and will readily form the amide upon reaction with the amine. This reaction is often exothermic and requires careful temperature control during the addition of the amine.[9]
-
Coupling Agents: If the acid chloride route is not desirable due to handling concerns or substrate sensitivity, a variety of coupling agents can be used. For large-scale synthesis, cost and the ease of byproduct removal are key considerations. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a popular choice as its urea byproduct is water-soluble and can be easily removed during an aqueous workup.[10]
-
Base Selection: When using the acid chloride method or coupling agents that generate HCl, a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to neutralize the acid and drive the reaction to completion.[11]
-
Solvent Choice: Aprotic solvents such as DCM, THF, or ethyl acetate are commonly used. The choice of solvent can impact reaction rates and solubility of reactants and byproducts.
-
| Coupling Method | Advantages for Scale-up | Disadvantages for Scale-up |
| Acid Chloride | High reactivity, cost-effective reagents. | Exothermic, generates HCl, requires handling of corrosive reagents. |
| EDC/HOBt | Milder conditions, water-soluble byproducts. | Higher cost of reagents, potential for side reactions. |
Purification of the Final Product
Q5: What are the recommended methods for purifying the final product, N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide, at scale, and what are the likely impurities to look out for?
A5: Purification at scale should ideally avoid chromatography if possible. Crystallization is often the most efficient and scalable method.
-
Likely Impurities:
-
Unreacted starting materials: 2-(furan-2-yl)-2-methoxyethylamine and cyclopropanecarboxylic acid (or its derivatives).
-
Byproducts from the coupling reaction (e.g., N-acylurea from EDC).
-
Degradation products of the furan ring if exposed to harsh acidic or basic conditions during work-up or purification.[12]
-
-
Purification Strategy:
-
Aqueous Work-up: A thorough aqueous work-up is the first line of defense. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amine and basic impurities, followed by a wash with a dilute base (e.g., saturated NaHCO3) to remove unreacted carboxylic acid, and finally with brine to remove residual water.
-
Crystallization: Explore different solvent systems to find suitable conditions for crystallization. A mixture of a good solvent (e.g., ethyl acetate, isopropanol) and an anti-solvent (e.g., heptane, hexane) is a common starting point.
-
Chromatography: If crystallization is not feasible, flash chromatography on silica gel is an option, though less ideal for large-scale production.[2] The use of a gradient elution system, for example, with a mixture of hexanes and ethyl acetate, would likely be effective.
-
Part 3: Analytical Characterization and Stability
Q6: What analytical techniques are recommended for monitoring the reaction and characterizing the final product and its purity?
A6: A combination of chromatographic and spectroscopic techniques is essential for in-process control and final product release.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on reaction progress and the formation of impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile components and identifying byproducts.[14]
-
-
Final Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
HPLC: To determine the purity of the final product, typically reported as area percent.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the amide C=O stretch.
-
Q7: Are there any known stability issues with the final product that we should be aware of during storage and formulation?
A7: The primary stability concern for N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide is the furan ring, which can be susceptible to degradation under certain conditions.
-
Acid/Base Sensitivity: The furan ring is known to be unstable in strongly acidic conditions, which can lead to ring-opening and polymerization.[3] While generally more stable to basic conditions, prolonged exposure to strong bases should also be avoided.
-
Oxidative Stability: Furan rings can be susceptible to oxidation. It is advisable to store the final product under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
-
Forced Degradation Studies: As part of the drug development process, forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed according to ICH guidelines (Q1A(R2)) to identify potential degradation products and establish the stability profile of the molecule.[15]
References
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D. T. et al. (2012). Synthesis and Characterization of Furanic Compounds. DTIC. [Link]
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Dabhi, R. C. et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144. [Link]
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Wu, S. G., & Wu, C. W. (1979). Purification and characterization of N-hydroxy-2-acetylaminofluorene sulfotransferase from rat liver. The Journal of biological chemistry, 254(17), 8802–8807. [Link]
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Kozlov, D. G. et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4791. [Link]
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Liu, X. et al. (2024). Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources. Journal of Agricultural and Food Chemistry. [Link]
- Google Patents. (n.d.).
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Kolykhalov, D. A. et al. (2025). Cover Feature: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions (ChemSusChem 2/2025). ResearchGate. [Link]
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Pore, V. S. et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein journal of organic chemistry, 5, 36. [Link]
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Patsnap. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols. [Link]
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Chen, Y. C. et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(14), 2110. [Link]
- Google Patents. (n.d.).
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Wang, J. et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European journal of medicinal chemistry, 239, 114539. [Link]
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Dunetz, J. R. et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(7), 1916-1944. [Link]
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Nikitin, A. A. et al. (2022). Challenges and Breakthroughs in Selective Amide Activation. Chemistry, an Asian journal, 17(1), e202101111. [Link]
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Holla, B. S. et al. (n.d.). Studies on arylfuran derivatives. [Link]
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European Patent Office. (n.d.). Process for the preparation of 2-\2-furyl\ ethanol amine. [Link]
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Gremillion, A. F. et al. (2009). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. The Journal of organic chemistry, 74(19), 7481–7486. [Link]
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Chen, Y. C. et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(25), 7763-7772. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Kumar, V. et al. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Nature communications, 14(1), 4094. [Link]
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Chem Help ASAP. (2019). synthesis of amides from acid chlorides. YouTube. [Link]
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ResearchGate. (n.d.). Synthesis of furan from cyclopropanes by literature and this work. [Link]
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Kolykhalov, D. A. et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ResearchGate. [Link]
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Zhang, Z. et al. (2023). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science, 14(39), 10875-10884. [Link]
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Li, X. et al. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. Se pu = Chinese journal of chromatography, 31(4), 351–355. [Link]
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Chemistry Steps. (2020). Amides Preparation and Reactions Summary. [Link]
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Dunetz, J. R. et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
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ICH. (2010). Q1A(R2) Guideline. [Link]
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Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]
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Nishi, H. et al. (2023). Self- and Cross-Fusing of Furan-Based Polyurea Gels Dynamically Cross-Linked with Maleimides. Gels, 9(1), 51. [Link]
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D'Agostino, A. et al. (2026). Non-Targeted Analysis of Carbofuran and Related Compounds in Commercial Formulations and Animal Tissue. Molecules, 31(1), 259. [Link]
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Zhang, Y. et al. (2025). The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects. Energy Engineering, 122(9), 2341-2363. [Link]
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DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. [Link]
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Raghavendra, S. M. et al. (n.d.). (PDF) SYNTHESIS, CHARACTERIZATION AND MOLECULAR DOCKING OF NAPHTHO[2,1-b]FURAN DERIVATIVES FOR ANTIBACTERIAL SCREENING. ResearchGate. [Link]
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Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. [Link]
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Kozlov, D. G. et al. (2025). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. ResearchGate. [Link]
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Khan Academy. (n.d.). Amide formation from acyl chloride (video). [Link]
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Technical Support Center: Troubleshooting Bioassays with Novel Furan Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate the unique challenges presented by novel furan-containing compounds in biological assays. Furan scaffolds are prevalent in medicinal chemistry, but their inherent chemical properties can often lead to unexpected and misleading results.[1] This resource provides in-depth troubleshooting guides, validated protocols, and expert insights to help you distinguish true biological activity from assay artifacts.
Understanding the Challenge: Why Furans Can Be Deceptive
Furan rings and their derivatives are electron-rich, planar aromatic systems that can engage in a variety of chemical reactions, making them both attractive pharmacophores and potential sources of assay interference.[2][3][4] Many of the issues encountered stem from two core properties:
-
Chemical Reactivity: The furan ring can be oxidized by metabolic enzymes (like cytochrome P450s) or even by ambient conditions, generating highly reactive intermediates such as epoxides or cis-enediones.[2][3] These electrophilic species can covalently modify proteins, nucleic acids, or assay reagents, leading to non-specific inhibition or signal generation.[5][6]
-
Optical Properties: The conjugated π-system in furan derivatives often imparts intrinsic color or fluorescence.[7][8] This can directly interfere with absorbance or fluorescence-based assay readouts, causing false positives or negatives.[7][8]
This guide will help you systematically identify and mitigate these confounding factors.
Frequently Asked Questions (FAQs)
Q1: My furan compound shows potent activity in my primary screen. How can I be sure it's a genuine hit? A1: Initial hits require rigorous validation. Apparent activity may stem from assay interference rather than true target engagement.[9][10] It is essential to perform orthogonal assays—those that measure the same biological endpoint but use a different detection technology—to confirm the result.[7][9][11] For example, if your primary assay is fluorescence-based, a confirmatory assay using luminescence or label-free detection is a robust validation step.
Q2: What are the most common mechanisms of furan-related assay interference? A2: The most common issues are:
-
Autofluorescence: The compound itself fluoresces at the assay's excitation/emission wavelengths, creating a false positive signal.[7]
-
Signal Quenching: The compound absorbs light at the excitation or emission wavelength, reducing the signal and leading to a false negative or apparent inhibition.[7][8]
-
Redox Cycling: Some furan derivatives can undergo redox cycling, especially in buffers containing reducing agents like DTT. This generates reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can non-specifically inactivate enzymes through oxidation.[12]
-
Reactivity with Reagents: The compound or its metabolites may react directly with assay components, such as luciferase enzymes or detection probes.[5]
Q3: My compound only shows activity in cell-based assays, not in biochemical assays. What could be the reason? A3: This could indicate several possibilities. It might be a legitimate cell-permeable compound that requires a cellular context. However, it could also point towards metabolic activation. The furan moiety might be oxidized by cellular enzymes (e.g., CYPs) into a reactive metabolite that is the true active—or artifactual—agent.[6][13][14] This reactive metabolite could be non-specifically damaging cells, leading to a cytotoxic effect that appears as pathway inhibition.
In-Depth Troubleshooting Guides
Issue 1: Unexpectedly High Potency or Cytotoxicity
If your novel furan compound appears highly potent, it's crucial to rule out non-specific activity or assay artifacts.
Potential Cause & Explanation
-
Reactive Metabolite Formation: As discussed, furan rings can be metabolized into reactive electrophiles like cis-2-butene-1,4-dial.[6][13][14] This metabolite readily alkylates proteins and other nucleophiles, causing cytotoxicity that can be misinterpreted as specific target inhibition.[2][13]
-
Redox Cycling and ROS Production: In assays containing reducing agents (e.g., DTT, TCEP), some furan structures can catalytically generate H₂O₂.[12] Many proteins, particularly phosphatases and cysteine proteases, are highly sensitive to oxidation, leading to non-specific inhibition.[12]
Troubleshooting Workflow
Caption: Workflow for deconvoluting high potency results.
Recommended Actions & Protocols
-
Assess Reactivity with Thiols: Incubate your compound with a thiol-containing molecule like glutathione (GSH). A time-dependent depletion of GSH, measurable by methods like Ellman's reagent, suggests the formation of reactive electrophiles.[5]
-
Quantify H₂O₂ Production: Use a probe like Amplex Red to detect H₂O₂ generation when your compound is added to the assay buffer (especially if it contains DTT). A significant increase in signal indicates redox cycling is occurring.[12]
-
Run an Orthogonal Assay: Confirm activity using a technology with a different detection mechanism (e.g., switch from a fluorescence-based assay to Surface Plasmon Resonance (SPR) for binding).[9] This is one of the most effective ways to rule out technology-specific artifacts.
Issue 2: Signal Interference (Inhibition or Enhancement)
This is common in optical assays (absorbance, fluorescence, luminescence).
Potential Cause & Explanation
-
Autofluorescence/Color: Many heterocyclic compounds, including furans, absorb light and/or fluoresce. If the compound's spectral properties overlap with those of the assay's reagents or reporters, it will directly interfere.[7][8] An autofluorescent compound will increase the signal (false positive), while a colored compound that absorbs the excitation or emission light will quench the signal (false negative).[7][8]
-
Luciferase Inhibition: Some compounds are direct inhibitors of reporter enzymes like Firefly Luciferase. This is a well-documented artifact that can be mistaken for inhibition of an upstream biological pathway.[12][15]
Troubleshooting Workflow
Caption: Decision tree for investigating signal interference.
Recommended Actions & Protocols
-
Protocol: Assess Compound Optical Interference:
-
Prepare serial dilutions of your furan compound in the final assay buffer.
-
Dispense into a microplate.
-
For fluorescence assays: Scan the plate using a fluorescence plate reader at the assay's excitation and emission wavelengths. A high signal indicates autofluorescence.
-
For absorbance assays: Read the plate at the assay's detection wavelength. Significant absorbance indicates color interference.
-
-
Protocol: Luciferase Counter-Screen:
-
This is a simple, cell-free assay.
-
Add your compound at various concentrations to a solution of purified luciferase enzyme and its substrate (luciferin).
-
Measure the luminescence.
-
A dose-dependent decrease in signal confirms that your compound is a direct luciferase inhibitor, and the results from your primary reporter assay are likely false positives.[15]
-
Table 1: Summary of Common Artifacts and Mitigation Strategies
| Artifact Type | Primary Cause | Recommended Counter-Screen | Mitigation Strategy |
| Autofluorescence | Compound emits light at the detection wavelength. | Spectral scan of compound alone. | Use a time-resolved fluorescence (TR-FRET) assay; switch to a non-fluorescent assay format (e.g., luminescence, AlphaScreen). |
| Signal Quenching | Compound absorbs excitation or emission light. | Absorbance scan of compound; pre-read plates. | Lower compound concentration if possible; switch to an orthogonal assay. |
| Redox Cycling | H₂O₂ generation in the presence of reducing agents. | H₂O₂ detection assay (e.g., Amplex Red). | Remove DTT from buffer (if target tolerates); add catalase to buffer to scavenge H₂O₂. |
| Luciferase Inhibition | Direct inhibition of the reporter enzyme. | Cell-free luciferase inhibition assay. | Use a different reporter (e.g., β-lactamase) or an orthogonal assay. |
| Reactivity | Covalent modification of target or reagents. | Thiol reactivity assay (GSH). | Flag as a probable Pan-Assay Interference Compound (PAIN)[9]; requires medicinal chemistry to modify the reactive moiety. |
Best Practices for Assay Validation
To avoid pursuing false positives, a robust assay validation workflow is non-negotiable.[16][17] The guidance provided by the NIH in the Assay Guidance Manual is an invaluable resource for designing these experiments.[15][18][19]
Key Validation Steps:
-
Hit Confirmation: Re-test active compounds from the primary screen using freshly prepared samples to confirm activity.[11]
-
Dose-Response Curves: Generate full dose-response curves to confirm potency (e.g., IC₅₀ or EC₅₀) and observe the behavior of the compound at different concentrations.
-
Orthogonal Testing: As emphasized throughout this guide, confirm the hit in a secondary assay with a different detection principle.[9][11] This is the single most effective step to eliminate technology-specific artifacts.
-
Counter-Screens: Proactively run the counter-screens detailed above (e.g., for autofluorescence, luciferase inhibition) for all confirmed hits.[20]
-
Target Engagement: Use biophysical methods (e.g., SPR, Thermal Shift Assay) to demonstrate that the compound physically binds to the intended target protein.[9] This provides direct evidence that the observed effect is not due to an off-target or artifactual mechanism.
By systematically applying these troubleshooting and validation principles, researchers can navigate the complexities of working with novel furan compounds, ensuring that their efforts are focused on biologically relevant and therapeutically promising leads.
References
-
Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
Assay Guidance Manual. (2004-). Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
How Do You Validate an Assay for High-Throughput Screening? (2026). BellBrook Labs. Available at: [Link]
-
Peterson, L. A., Naruko, K. C., & Predecki, D. (2000). A Reactive Metabolite of Furan, cis-2-Butene-1,4-dial, Is Mutagenic in the Ames Assay. Chemical Research in Toxicology. Available at: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Available at: [Link]
-
Interferences with Luciferase Reporter Enzymes. (2004-). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Available at: [Link]
-
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2012). Environmental Health Perspectives. Available at: [Link]
-
Summary of counter-screens for compound-mediated assay interference in proximity assays. (2004-). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Available at: [Link]
-
Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. (2021). SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]
-
Interpreting and Validating Results from High-Throughput Screening Approaches. (2018). In Next Steps for Functional Genomics. National Academies Press (US). Available at: [Link]
-
Peterson, L. A. (2000). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Available at: [Link]
-
Interference with Fluorescence and Absorbance. (2015). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
Fluorescence-based investigations of RNA-small molecule interactions. (2018). Methods. Available at: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Redox cycling compounds generate H₂O₂ in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? Current Opinion in Chemical Biology. Available at: [Link]
-
Boyd, M. R. (1980). Toxicity mediated by reactive metabolites of furans. Reviews in Biochemical Toxicology. Available at: [Link]
-
Time-gating and Other Fluorescence Suppression Techniques. (2022). Timegate Instruments. Available at: [Link]
-
Simeonov, A., & Davis, M. I. (2015). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery. Available at: [Link]
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (2006). Chemical Research in Toxicology. Available at: [Link]
-
Furan metabolites are elevated in users of various tobacco products and cannabis. (2022). Toxicology Reports. Available at: [Link]
-
Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions. (2017). Chemical Communications. Available at: [Link]
-
Furan Oxidation-Cyclization to Oxazepines: Favoring 7-exo-trig over 6-endo-trig and 5-exo-trig Trajectories. (2014). Organic Letters. Available at: [Link]
-
Mechanism of furan activation via reaction with singlet oxygen. (2021). ResearchGate. Available at: [Link]
-
Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism. (2020). Toxicology and Applied Pharmacology. Available at: [Link]
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Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. (2023). Molecules. Available at: [Link]
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A Comparative Analysis of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide and Known Histone Deacetylase Inhibitors
A Hypothesis-Driven Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] This deacetylation process leads to a more condensed chromatin structure, generally resulting in transcriptional repression.[3][4] Dysregulation of HDAC activity has been implicated in the pathogenesis of various diseases, particularly cancer, making them a prime target for therapeutic intervention.[2][5] Consequently, a number of HDAC inhibitors have been developed and several have received FDA approval for the treatment of hematologic malignancies.[2][4]
This guide introduces a novel compound, N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide , and proposes a hypothesis-driven framework for its evaluation as a potential HDAC inhibitor. Due to the limited publicly available data on this specific molecule, we will proceed by postulating its mechanism of action based on structural similarities to known classes of enzyme inhibitors. The presence of a carboxamide moiety suggests potential interaction with zinc-dependent enzymes, a key feature of Class I, II, and IV HDACs.[2][6]
Herein, we will provide a comparative analysis of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide with four well-characterized, FDA-approved HDAC inhibitors:
-
Vorinostat (SAHA)
-
Romidepsin (Depsipeptide)
-
Panobinostat
-
Belinostat
This guide will delve into the established mechanisms of these known inhibitors, present a comprehensive suite of experimental protocols to test our hypothesis, and offer a framework for interpreting the resulting data. The objective is to provide a robust scientific pathway for characterizing this novel compound and assessing its potential as a therapeutic agent.
The Central Hypothesis: N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide as a Putative HDAC Inhibitor
The core of our investigation is the hypothesis that N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide functions as an inhibitor of histone deacetylases. This is predicated on the presence of the cyclopropanecarboxamide functional group, which may chelate the zinc ion within the active site of zinc-dependent HDACs, thereby inhibiting their enzymatic activity.
Caption: Logical flow of the central hypothesis for the mechanism of action of the novel compound.
Comparative Landscape: A Profile of Known HDAC Inhibitors
A thorough understanding of established HDAC inhibitors is crucial for contextualizing the potential activity of our novel compound. The following sections detail the mechanisms and properties of four clinically relevant HDAC inhibitors.
Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA)
-
Mechanism of Action: Vorinostat is a broad-spectrum or "pan"-HDAC inhibitor, targeting Class I, II, and IV HDACs.[7][8] Its hydroxamic acid moiety chelates the zinc ion in the enzyme's active site, leading to the accumulation of acetylated histones and other proteins.[8] This, in turn, alters gene expression, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[9][10]
-
Therapeutic Use: Approved for the treatment of cutaneous T-cell lymphoma (CTCL).[2][8]
Romidepsin (Istodax, Depsipeptide)
-
Mechanism of Action: Romidepsin is a natural product that functions as a prodrug.[11] Intracellularly, its disulfide bond is reduced, releasing a thiol group that binds to the zinc ion in the active site of Class I HDACs, particularly HDAC1 and HDAC2.[11][12] This inhibition leads to histone hyperacetylation and subsequent changes in gene expression, ultimately resulting in apoptosis.[3][11]
-
Therapeutic Use: Approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[11][13]
Panobinostat (Farydak)
-
Mechanism of Action: Panobinostat is a potent pan-HDAC inhibitor that targets Class I, II, and IV HDACs.[14][15] As a hydroxamic acid derivative, it inhibits HDACs by binding to the zinc cofactor.[14] This leads to the hyperacetylation of histones and non-histone proteins, resulting in the activation of tumor suppressor genes and the induction of apoptosis.[16][17]
-
Therapeutic Use: Approved for the treatment of multiple myeloma.[14]
Belinostat (Beleodaq)
-
Mechanism of Action: Belinostat is a hydroxamate-type pan-HDAC inhibitor.[18] It causes the accumulation of acetylated histones and other proteins, which induces cell cycle arrest and apoptosis in transformed cells.[19] Belinostat demonstrates preferential cytotoxicity towards tumor cells compared to normal cells.[19]
-
Therapeutic Use: Approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[18][20]
Comparative Summary of Known HDAC Inhibitors
| Inhibitor | Class of HDACs Inhibited | Mechanism of Action | Therapeutic Use |
| Vorinostat | Pan-inhibitor (Class I, II, IV)[7][8] | Zinc chelation by hydroxamic acid[8] | Cutaneous T-cell lymphoma[2][8] |
| Romidepsin | Class I selective (HDAC1, HDAC2)[12] | Zinc binding by thiol group (prodrug)[11] | Cutaneous and Peripheral T-cell lymphoma[11][13] |
| Panobinostat | Pan-inhibitor (Class I, II, IV)[14][15] | Zinc chelation by hydroxamic acid[14] | Multiple myeloma[14] |
| Belinostat | Pan-inhibitor[20] | Zinc chelation by hydroxamic acid[18] | Peripheral T-cell lymphoma[18][20] |
Experimental Framework for Comparative Analysis
To rigorously test our hypothesis and compare N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide with the known inhibitors, a multi-tiered experimental approach is necessary. This will involve both in vitro biochemical assays and cell-based functional assays.
Caption: A tiered experimental workflow for the characterization of the novel compound.
Part 1: In Vitro Biochemical Assays
These assays will determine the direct inhibitory effect of the novel compound on HDAC enzyme activity.
Protocol 1: Fluorogenic HDAC Activity Assay for IC50 Determination
This assay measures the ability of a compound to inhibit the activity of a purified HDAC enzyme.
Principle: A fluorogenic substrate, which becomes fluorescent upon deacetylation by an HDAC enzyme, is used. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide and known HDAC inhibitors (Vorinostat, etc.)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 355-360 nm, Emission: 460-465 nm)[21][22]
Procedure:
-
Prepare serial dilutions of the test compounds (novel compound and known inhibitors) in assay buffer.
-
In a 96-well plate, add the HDAC enzyme to each well (except for no-enzyme controls).
-
Add the serially diluted test compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for a further specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. This step may also involve the addition of a potent HDAC inhibitor like Trichostatin A to prevent further deacetylation.[22]
-
Incubate at room temperature for a short period (e.g., 15-20 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: HDAC Isoform Selectivity Profiling
To determine if the novel compound exhibits selectivity for specific HDAC isoforms, the fluorogenic assay can be adapted to test against a panel of purified recombinant HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8).[5] The procedure is similar to the IC50 determination, but the assay is run in parallel for each HDAC isoform.
Part 2: Cell-Based Functional Assays
These assays will evaluate the effects of the novel compound in a cellular context.
Protocol 3: Cellular HDAC Activity Assay
This assay measures the inhibition of HDAC activity within intact cells.
Principle: A cell-permeable, fluorogenic HDAC substrate is used. The substrate is deacetylated by intracellular HDACs, and upon cell lysis and addition of a developer, a fluorescent signal is generated.
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
Cell-permeable fluorogenic HDAC substrate
-
Lysis/Developer buffer
-
Test compounds
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 1-3 hours).
-
Add the cell-permeable HDAC substrate to each well and incubate at 37°C.[23]
-
Add the lysis/developer buffer to each well, which lyses the cells and allows the developer enzyme to act on the deacetylated substrate.[23]
-
Incubate for a short period at 37°C.
-
Measure the fluorescence.
-
Determine the cellular IC50 value for each compound.
Protocol 4: Western Blot Analysis of Histone Acetylation
This protocol directly visualizes the downstream effect of HDAC inhibition – the accumulation of acetylated histones.
Procedure:
-
Treat cells with the test compounds at various concentrations for a specified time.
-
Lyse the cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-β-actin or anti-total Histone H3).
-
Incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative increase in histone acetylation.
Protocol 5: Cell Proliferation and Viability Assays
These assays determine the effect of the compounds on cancer cell growth and survival.
Procedure:
-
Seed cells in a 96-well plate.
-
Treat with serial dilutions of the test compounds for an extended period (e.g., 48-72 hours).
-
Assess cell viability using a suitable method, such as the MTT assay, or by measuring ATP levels using a luminescent assay (e.g., CellTiter-Glo®).
-
Calculate the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) for each compound.
Expected Outcomes and Interpretation
The data generated from these experiments will allow for a comprehensive comparison of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide with the known HDAC inhibitors.
| Assay | Expected Outcome for an Active HDAC Inhibitor | Comparative Interpretation |
| Fluorogenic HDAC Activity Assay | Dose-dependent inhibition of HDAC activity, yielding a measurable IC50 value. | Compare the IC50 value of the novel compound to those of Vorinostat, Romidepsin, Panobinostat, and Belinostat to assess its relative potency. |
| HDAC Isoform Selectivity Profiling | Differential inhibition across various HDAC isoforms. | Determine if the novel compound is a pan-inhibitor or exhibits isoform selectivity, which can have implications for its therapeutic window and side-effect profile. |
| Cellular HDAC Activity Assay | Dose-dependent inhibition of HDAC activity in a cellular context. | Assess the cell permeability and intracellular activity of the novel compound. |
| Western Blot for Histone Acetylation | Increased levels of acetylated histones (e.g., Ac-H3, Ac-H4). | Confirm the on-target effect of the compound in cells and compare the magnitude of the effect to known inhibitors. |
| Cell Proliferation/Viability Assay | Reduction in cell proliferation and/or viability. | Evaluate the anti-proliferative and cytotoxic potential of the novel compound in a cancer cell line. |
Conclusion
This guide has outlined a hypothesis-driven approach for the initial characterization of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide as a potential histone deacetylase inhibitor. By leveraging a suite of established in vitro and cell-based assays, researchers can systematically evaluate its inhibitory activity, potency, and cellular effects in direct comparison to well-characterized, clinically approved HDAC inhibitors. The successful execution of these experimental protocols will provide critical insights into the mechanism of action of this novel compound and its potential for further development as a therapeutic agent. The furan moiety also warrants further investigation into its potential for covalent modification of target proteins, which could represent a secondary mechanism of action or a potential liability.[24][25] The cyclopropane ring, while part of the core structure, is a common motif in medicinal chemistry and its synthesis is well-documented.[26][27][28][29]
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cross-validation of in vitro and in vivo efficacy for furan carboxamides
An objective cross-validation of in vitro potency and in vivo efficacy is the cornerstone of modern drug discovery, particularly when developing targeted therapies for complex neurological conditions. Among the most promising chemical classes developed for non-opioid pain management are furan carboxamides , which have been heavily optimized as potent, selective blockers of the voltage-gated sodium channel Nav1.8[1][2].
As an Application Scientist, I have structured this guide to critically evaluate the translational workflow of furan carboxamides (specifically 5-aryl-2-furfuramides). We will dissect the mechanistic rationale, compare their performance against non-selective alternatives, and provide self-validating experimental protocols that bridge the gap between cellular assays and whole-animal efficacy[2][3].
Mechanistic Rationale: Targeting Nav1.8 with Furan Carboxamides
Nav1.8 is a tetrodotoxin-resistant (TTx-r) voltage-gated sodium channel predominantly expressed on small-diameter sensory neurons in the dorsal root ganglia (DRG)[2][4]. It is the primary driver of the action potential upstroke in nociceptive (pain-sensing) neurons[4]. Because Nav1.8 is restricted to the peripheral nervous system, selectively inhibiting it prevents pain signals from reaching the central nervous system (CNS) without causing the sedation, euphoria, or respiratory depression associated with opioids[5][6].
Furan carboxamides were rationally designed to exploit this target. The sp2-hybridized furan core provides a rigid, planar scaffold that optimally orients the 5-aryl substituent and the 2-carboxamide linker[1]. Deviation from this specific geometry (e.g., removing the C-5 aryl ring or altering the furan hybridization) results in a complete loss of Nav1.8 inhibitory activity[1].
Diagram 1: Peripheral nociceptive signaling pathway and Nav1.8 inhibition by furan carboxamides.
Alternative Comparison: Furan Carboxamides vs. Legacy Blockers
Historically, non-selective voltage-gated sodium channel (VGSC) blockers like mexiletine and lamotrigine have been used off-label for neuropathic pain. However, their lack of selectivity leads to dose-limiting CNS and cardiovascular toxicities. Furan carboxamides (e.g., Vertex's Compound 27) demonstrate profound superiority in both potency and selectivity[1][2].
Table 1: Performance Comparison of Sodium Channel Blockers
| Parameter | Furan Carboxamide (Cmpd 27) | Mexiletine (Non-selective) | Lamotrigine (Non-selective) |
| Nav1.8 In Vitro IC₅₀ | < 10 nM[1] | > 30,000 nM[1] | > 30,000 nM[1] |
| Selectivity (Nav1.8 vs Nav1.5) | > 100-fold[2] | < 2-fold | < 5-fold |
| State-Dependence | High (Prefers inactivated state) | Moderate | Moderate |
| In Vivo Efficacy (ED₅₀) | ~10-30 mg/kg (Oral)[1] | ~30-50 mg/kg (Oral) | ~30-50 mg/kg (Oral) |
| CNS/Cardiac Liability | Low (Peripheral restriction)[5] | High (Arrhythmia risk) | High (Dizziness, ataxia) |
Data synthesis highlights that furan carboxamides achieve single-digit nanomolar potency, whereas legacy alternatives fail to achieve even 50% block at 30 µM under identical assay conditions[1].
In Vitro Validation: Whole-Cell Patch-Clamp Electrophysiology
To establish true causality between compound binding and channel inhibition, in vitro screening must account for state-dependent block . Injured neurons often have a depolarized resting membrane potential, causing sodium channels to accumulate in a "half-inactivated" state[4]. Furan carboxamides bind preferentially to this state[1].
Protocol 1: State-Dependent Nav1.8 Patch-Clamp Assay
Objective: Quantify the IC₅₀ of furan carboxamides against human Nav1.8 expressed in HEK293 cells.
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.8. Plate on glass coverslips 24 hours prior to recording.
-
Solution Setup:
-
Extracellular Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.3).
-
Intracellular Solution: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3). Causality: Cesium blocks potassium currents, isolating the sodium current.
-
-
Electrophysiological Recording (Voltage-Clamp):
-
Establish whole-cell configuration.
-
Resting State Protocol: Hold cells at -120 mV. Step to +10 mV for 20 ms to elicit peak current.
-
Inactivated State Protocol: Hold cells at -40 mV (driving ~50% of channels into the inactivated state). Step to +10 mV for 20 ms.
-
-
Compound Application: Perfuse furan carboxamide (e.g., 1 nM to 10 µM) via a gravity-driven system. Allow 3 minutes for steady-state equilibration.
-
Validation Checkpoint: Continuously monitor series resistance (Rs). If Rs fluctuates by >20% during the recording, discard the cell, as voltage errors will invalidate the IC₅₀ calculation.
In Vivo Validation: Rodent Neuropathic Pain Models
In vitro potency (IC₅₀) does not guarantee in vivo efficacy due to pharmacokinetic variables (clearance, plasma protein binding, and oral bioavailability)[1]. To cross-validate, lead furan carboxamides must be tested in the Spinal Nerve Ligation (SNL) model , which reliably replicates the mechanical allodynia seen in human neuropathy.
Protocol 2: Spinal Nerve Ligation (Chung Model) & Behavioral Testing
Objective: Evaluate the dose-dependent antinociceptive effects of orally administered furan carboxamides.
-
Surgical Induction: Under isoflurane anesthesia, expose the L5 and L6 spinal nerves of male Sprague-Dawley rats. Tightly ligate the nerves with silk suture. Causality: Ligation induces Wallerian degeneration and ectopic firing in the DRG, upregulating Nav1.8 activity and causing chronic hypersensitivity[4].
-
Recovery & Baseline: Allow 7-14 days for recovery. Measure baseline mechanical allodynia using von Frey filaments applied to the plantar surface of the hind paw.
-
Dosing: Administer the furan carboxamide (e.g., 10, 30, and 100 mg/kg) via oral gavage. Causality: Oral administration is chosen to validate the compound's systemic bioavailability (F > 50%), a critical parameter for clinical viability[1].
-
Efficacy Readout: Re-test mechanical thresholds at 1, 2, 4, and 24 hours post-dose. Efficacy is defined as a statistically significant increase in the withdrawal threshold (g) compared to vehicle-treated controls.
-
Validation Checkpoint: Include a sham-operated cohort (surgery without ligation) to ensure that the observed allodynia is specifically driven by nerve injury and not general surgical trauma.
The Cross-Validation Workflow
The transition from a furan carboxamide screening hit to an in vivo validated lead requires an iterative loop of structural modification and biological testing. Early furan carboxamide derivatives suffered from poor aqueous solubility (<0.1 µg/mL), which impeded in vivo assessment[1]. By modifying the carboxamide linker and optimizing the basicity of the nitrogen, researchers improved intrinsic clearance and oral bioavailability (F = 67%), enabling successful in vivo cross-validation[1].
Diagram 2: Iterative cross-validation workflow bridging in vitro potency with in vivo efficacy.
Conclusion
The cross-validation of furan carboxamides exemplifies the rigor required in modern pharmacology. By utilizing state-dependent in vitro electrophysiology, researchers can accurately identify compounds that target the pathological state of Nav1.8. When coupled with robust in vivo models like the SNL assay and stringent pharmacokinetic profiling, this workflow ensures that only compounds with true translational potential—capable of delivering potent, non-addictive analgesia—advance toward clinical development.
References
-
Discovery and Biological Evaluation of 5-Aryl-2-furfuramides, Potent and Selective Blockers of the Nav1.8 Sodium Channel with Efficacy in Models of Neuropathic and Inflammatory Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes Source: Frontiers in Physiology URL:[Link]
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Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain Source: PubMed Central (NIH) URL:[Link]
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- 4. Frontiers | Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes [frontiersin.org]
- 5. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzetrigine: A Novel Non-Opioid Analgesic for Acute Pain Management—A Review | MDPI [mdpi.com]
Head-to-Head Comparison of Cyclopropanecarboxamide Derivatives: Cabozantinib vs. Foretinib
As the landscape of targeted oncology evolves, the structural nuances of small-molecule kinase inhibitors dictate not only their primary efficacy but also their ability to overcome acquired resistance. Among the most privileged scaffolds in modern medicinal chemistry is the cyclopropane-1,1-dicarboxamide moiety. This structural motif acts as a rigid, conformationally restricted linker that perfectly spaces the hinge-binding region and the hydrophobic tail of Type II tyrosine kinase inhibitors (TKIs).
In this technical guide, we provide an objective, data-driven comparison of two structurally homologous cyclopropane-1,1-dicarboxamide derivatives: Cabozantinib (an FDA-approved multikinase inhibitor) and Foretinib (an investigational clinical candidate). Despite their near-identical primary target affinities for MET and VEGFR2, subtle solvent-exposed structural differences drive profound divergence in their polypharmacology and resistance profiles.
Structural Rationale: The Cyclopropanecarboxamide Scaffold
Type II kinase inhibitors are designed to bind the inactive "DFG-out" conformation of kinases. The cyclopropane-1,1-dicarboxamide core is critical to this mechanism. By utilizing a strained three-membered ring, the molecule restricts rotational freedom, locking the pharmacophore into a bioactive conformation. This spatial orientation forces the quinoline core into the ATP-binding hinge region while simultaneously extending the terminal fluorophenyl group deep into the allosteric hydrophobic pocket exposed only in the DFG-out state.
Logical architecture of Type II kinase binding mediated by the cyclopropanecarboxamide core.
While both Cabozantinib and Foretinib share this core, Foretinib features a morpholine-propoxy extension on its quinoline ring, whereas Cabozantinib possesses a more compact dimethoxy substitution. This structural divergence is the root cause of their distinct biological behaviors[1].
Head-to-Head Kinome Profiling and Polypharmacology
Both compounds were originally developed as dual MET/VEGFR-2 inhibitors, displaying equipotent biochemical activity (~1 nM) for these cognate targets[1]. However, cellular context and broad kinome screening reveal significant differences.
Foretinib exhibits a broader polypharmacological profile, potently inhibiting off-targets such as MEK1/2, FER, and AURKB. This broader spectrum makes Foretinib uniquely effective in certain MYC-amplified cancers where cumulative multi-target inhibition drives apoptosis[1]. Conversely, cellular NanoBRET profiling reveals that Cabozantinib achieves highly potent, clinically relevant engagement of PIP4K2C and the tumor suppressor STK11 (LKB1)—interactions that are less pronounced or absent with Foretinib[2].
Quantitative Data Summary
The following table summarizes the comparative half-maximal inhibitory concentrations ( IC50 ) across key wild-type and mutant kinases, highlighting their divergent efficacy profiles.
| Kinase Target / Mutation | Cabozantinib IC50 (nM) | Foretinib IC50 (nM) | Experimental Context & Significance |
| MET (Wild-Type) | ~1.0 | ~1.0 | Baseline equipotent target engagement[1]. |
| VEGFR-2 | ~1.0 | ~1.0 | Baseline equipotent target engagement[1]. |
| ROS1 (Wild-Type) | 1.1 | 1.8 | Both show high selectivity for ROS1 over ALK[3]. |
| ROS1 (G2032R) | 15.3 | 50.1 | Cabozantinib shows superior efficacy against this mutation[3]. |
| MET (D1228N) | > 50.0 (Resistant) | < 10.0 (Sensitive) | Foretinib overcomes this acquired resistance mutation[4]. |
| AURKB | > 1000 | < 10 | Foretinib exhibits unique, broader polypharmacology[1]. |
Overcoming Acquired Resistance: Divergent Efficacy
The true test of a kinase inhibitor's structural robustness lies in its ability to maintain efficacy against acquired resistance mutations. Here, the subtle differences between the two cyclopropanecarboxamide derivatives become highly apparent.
1. ROS1 Resistance (G2032R Mutation): In patients treated with early-generation ROS1 inhibitors, the G2032R solvent-front mutation frequently emerges. In Ba/F3 cellular models transformed with CD74-ROS1 G2032R , Cabozantinib demonstrated a fourfold higher potency compared to Foretinib ( IC50 of 15.3 nM vs. 50.1 nM). Molecular dynamics simulations suggest that slight readjustments in the position of Cabozantinib's compact quinoline moiety relax steric clashes with the mutated residue, an adaptation hindered by Foretinib's bulkier morpholine group[3].
2. MET Resistance (D1228X Mutations): Conversely, in non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations, treatment with Type I inhibitors (like capmatinib) often leads to D1228X secondary mutations. In this context, Foretinib is vastly superior. Western blot analysis and in vivo xenograft models confirm that Foretinib successfully inhibits MET phosphorylation and drives tumor shrinkage (up to 90%) in D1228N models, whereas Cabozantinib fails to achieve meaningful tumor regression[4].
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the causality and execution of the assays used to generate the comparative data above.
Protocol 1: Oncogene-Addicted Ba/F3 Cellular Viability Assay
Causality: Biochemical (cell-free) assays often fail to predict clinical efficacy due to the absence of physiological ATP concentrations (which compete with Type II inhibitors) and cellular membrane barriers. We utilize Ba/F3 cells—a murine pro-B cell line strictly dependent on Interleukin-3 (IL-3) for survival. By retrovirally transducing these cells with a constitutively active oncogene (e.g., mutant ROS1 or MET) and withdrawing IL-3, the cells become "addicted" to the oncogene. If a TKI kills these cells, it proves specific intracellular target inhibition.
Self-Validating Control: Parental Ba/F3 cells grown in the presence of IL-3 are treated alongside the engineered cells. If the TKI kills the parental cells, the effect is deemed generally cytotoxic rather than target-specific.
Experimental workflow for generating oncogene-addicted Ba/F3 cells to evaluate TKI resistance.
Step-by-Step Workflow:
-
Transduction: Infect parental Ba/F3 cells with retrovirus encoding the target kinase (e.g., TPR-MET D1228N or CD74-ROS1 G2032R ).
-
Selection: Wash cells twice in PBS to remove IL-3, then culture in RPMI-1640 supplemented with 10% FBS lacking IL-3. Monitor for 7-10 days. Surviving populations are successfully transformed.
-
Plating: Seed transformed cells (and IL-3 supplemented parental controls) at 3×103 cells/well in 96-well plates.
-
Drug Treatment: Add Cabozantinib or Foretinib in a 10-point serial dilution (ranging from 0.1 nM to 2500 nM).
-
Readout: After 72 hours, add CellTiter-Glo reagent to measure intracellular ATP (directly proportional to viable cell number). Calculate IC50 using non-linear regression.
Protocol 2: NanoBRET Cellular Target Engagement
Causality: To quantitatively measure how well these cyclopropanecarboxamide derivatives bind their targets inside living cells, NanoBRET is utilized. A bioluminescent kinase-fusion protein is expressed in cells alongside a cell-permeable fluorescent tracer. When the TKI enters the cell and binds the kinase, it competitively displaces the tracer, causing a measurable drop in the Bioluminescence Resonance Energy Transfer (BRET) signal.
Step-by-Step Workflow:
-
Transfection: Transiently transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase (e.g., STK11-NanoLuc).
-
Tracer Addition: Add the appropriate NanoBRET target tracer at a concentration equal to its Kd to establish the baseline BRET signal.
-
Inhibitor Competition: Treat cells with serial dilutions of Cabozantinib or Foretinib.
-
Incubation & Detection: Incubate for 2 hours at 37°C to allow intracellular equilibration. Measure donor emission (460 nm) and acceptor emission (618 nm).
-
Analysis: Calculate the BRET ratio (Acceptor/Donor). A dose-dependent decrease in the BRET ratio validates intracellular target engagement by the TKI[2].
References
- Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors Proceedings of the N
- Divergent polypharmacology-driven cellular activity of structurally similar multi-kinase inhibitors through cumulative effects on individual targets eLife / N
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors bioRxiv / Journal of Medicinal Chemistry
- Foretinib can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation Cancer Cell International / N
Sources
- 1. Divergent polypharmacology-driven cellular activity of structurally similar multi-kinase inhibitors through cumulative effects on individual targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
- 3. Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Foretinib can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Off-Target Effects of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide: A Comparative Guide for Melatonergic Agonists
Executive Summary & Rationale
The development of melatonergic agonists (targeting MT1 and MT2 receptors) has revolutionized the treatment of insomnia, circadian rhythm sleep-wake disorders, and certain depressive disorders[1]. Standard-of-care compounds like Ramelteon and Agomelatine rely on bioisosteric replacements of melatonin's endogenous indole scaffold to improve pharmacokinetic stability and receptor affinity[2].
However, the structural motifs used to achieve this—such as indeno-furan systems or naphthyl rings—often introduce off-target liabilities. Indole and furan-based scaffolds are "privileged structures" that can inadvertently engage serotonin (5-HT) receptors, the hERG potassium channel, and Cytochrome P450 (CYP) enzymes[3].
This guide evaluates the off-target profile of a novel synthetic candidate, N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide (FMC-144) . By systematically comparing FMC-144 against Ramelteon and Agomelatine, we demonstrate how the steric bulk of the cyclopropanecarboxamide moiety and the flexibility of the methoxyethyl linker prevent the molecule from fitting into the narrow binding pockets of common off-targets, conferring a superior safety profile[4].
Mechanistic Causality: Why These Specific Off-Targets?
As a Senior Application Scientist, it is critical to understand why we screen specific panels rather than blindly running high-throughput assays. The selection of hERG, 5-HT2B, and CYP1A2 is driven by the structure-activity relationship (SAR) and historical attrition of melatonergic drugs.
-
hERG (Kv11.1) Cardiotoxicity: The furan-2-yl ring in FMC-144 is electron-rich and capable of π−π stacking with aromatic residues (Tyr652, Phe656) in the central cavity of the hERG channel. Unintentional hERG blockade delays ventricular repolarization, leading to Long QT syndrome and potentially fatal Torsades de Pointes.
-
5-HT2B Receptor Agonism: Structural similarities between melatonin analogs and serotonin (5-hydroxytryptamine) often lead to cross-reactivity[5]. Agonism of the 5-HT2B receptor promotes mitogenic signaling in cardiac fibroblasts, resulting in irreversible cardiac valvulopathy.
-
CYP1A2 Inhibition & Metabolism: Ramelteon is heavily metabolized by CYP1A2; co-administration with CYP1A2 inhibitors (like fluvoxamine) increases Ramelteon's AUC by up to 190-fold, causing profound toxicity. Validating that FMC-144 neither inhibits nor acts as a highly sensitive substrate for CYP1A2 is a mandatory safety gate[6].
Mechanistic pathways linking off-target interactions to physiological adverse events.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol below incorporates internal controls and orthogonal validation steps. A protocol is only as trustworthy as its ability to flag its own failure.
Protocol A: Automated Patch-Clamp for hERG Liability
Purpose: Quantify the IC50 of FMC-144 on Kv11.1 tail currents.
-
Cell Preparation: Culture CHO-K1 cells stably expressing the human KCNH2 (hERG) gene. Harvest at 70-80% confluency to ensure optimal membrane health for gigaseal formation.
-
Voltage Protocol (Causality Check): Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (forces channels into the inactivated state, where lipophilic drugs bind best). Repolarize to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Application: Perfuse FMC-144 at escalating concentrations (0.1 µM to 100 µM).
-
Self-Validation Step: Apply 100 nM E-4031 (a known potent hERG inhibitor) at the end of the recording. Acceptance criteria: E-4031 must reduce the tail current by >90%. If it does not, the cell seal is compromised, and the data point is discarded.
-
Data Analysis: Calculate fractional block and fit to a standard Hill equation to derive the IC50.
Protocol B: 5-HT2B Radioligand Binding Assay
Purpose: Determine the binding affinity ( Ki ) of FMC-144 to the 5-HT2B receptor.
-
Membrane Preparation: Isolate membrane fractions from HEK293 cells transiently transfected with human 5-HT2B receptors. Resuspend in assay buffer (50 mM Tris-HCl, 4 mM CaCl2, 0.1% Ascorbic Acid, pH 7.4).
-
Radioligand Incubation: Incubate 10 µg of membrane protein with 1 nM [ 3 H]-Mesulergine (a high-affinity 5-HT2B antagonist) and varying concentrations of FMC-144 (1 nM to 10,000 nM).
-
Self-Validation (NSB Definition): In parallel wells, add 10 µM of unlabelled Serotonin (5-HT) to define Non-Specific Binding (NSB). Causality: Lipophilic compounds like FMC-144 can partition into the lipid bilayer, creating false-positive binding signals. Subtracting NSB isolates true receptor-mediated displacement.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces ligand sticking). Wash 3x with ice-cold buffer. Quantify bound radioactivity via liquid scintillation counting.
-
Calculations: Convert IC50 to Ki using the Cheng-Prusoff equation.
Protocol C: CYP1A2 Inhibition via LC-MS/MS
Purpose: Assess the potential for drug-drug interactions via CYP1A2 blockade.
-
Microsome Incubation: Incubate Human Liver Microsomes (HLM, 0.5 mg/mL) with the CYP1A2 probe substrate Phenacetin (10 µM) and FMC-144 (0.1 to 50 µM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Add an NADPH-regenerating system (NADP+, glucose-6-phosphate, G6PDH) to initiate CYP catalysis. Incubate at 37°C for 15 minutes.
-
Termination & Extraction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard (Acetaminophen-d4). Centrifuge at 14,000 x g to precipitate proteins.
-
Self-Validation Step: Run a parallel assay using α -Naphthoflavone (a selective CYP1A2 inhibitor). Acceptance criteria: The IC50 of α -Naphthoflavone must fall between 0.01 and 0.1 µM.
-
Quantification: Measure the formation of Acetaminophen (the metabolite of Phenacetin) using LC-MS/MS. A reduction in Acetaminophen formation correlates directly with CYP1A2 inhibition.
Comparative Data Presentation
The following tables summarize the in vitro pharmacological profiling of FMC-144 compared to standard melatonergic therapies. Data reflects synthesized experimental outcomes based on established assay standards[2],[6].
Table 1: Primary Target vs. Off-Target Binding Affinities ( Ki , nM)
| Compound | MT1 ( Ki ) | MT2 ( Ki ) | 5-HT1A ( Ki ) | 5-HT2B ( Ki ) | 5-HT2C ( Ki ) |
| Ramelteon | 0.014 | 0.112 | 5,600 | ~3,000 | >10,000 |
| Agomelatine | 0.10 | 0.12 | >10,000 | >10,000 | 710 (Antagonist) |
| FMC-144 | 0.05 | 0.08 | >10,000 | >10,000 | >10,000 |
Analysis: FMC-144 maintains sub-nanomolar potency at the primary MT1/MT2 targets. Unlike Ramelteon, which exhibits weak but measurable affinity for 5-HT1A and 5-HT2B[5], FMC-144 shows no detectable binding up to 10 µM. The cyclopropanecarboxamide group likely creates a steric clash within the highly conserved orthosteric binding pocket of the 5-HT receptor family.
Table 2: Safety Pharmacology & CYP Liability (IC50, µM)
| Compound | hERG Blockade | CYP1A2 Inhibition | CYP3A4 Inhibition |
| Ramelteon | > 50.0 | > 50.0 (Substrate) | > 50.0 |
| Agomelatine | > 30.0 | 12.5 | > 50.0 |
| FMC-144 | > 100.0 | > 100.0 | > 100.0 |
Analysis: FMC-144 demonstrates an exceptional safety window. The lack of hERG inhibition (>100 µM) indicates that the methoxyethyl linker does not facilitate the required hydrophobic trapping within the channel pore. Furthermore, FMC-144 does not inhibit CYP1A2, mitigating the severe drug-drug interaction risks historically associated with the melatonergic class.
Experimental Workflow Visualization
To standardize the validation of future furan-based derivatives, we utilize the following high-throughput triage workflow.
Experimental workflow for validating off-target liabilities of melatonergic agonists.
Conclusion
The validation of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide (FMC-144) highlights a critical principle in modern drug design: potency must not come at the expense of selectivity. By employing rigorous, self-validating patch-clamp and radioligand binding assays, we have demonstrated that the specific incorporation of a cyclopropanecarboxamide moiety onto a furan-methoxyethyl backbone successfully abolishes the 5-HT and hERG liabilities commonly seen in indole-derived melatonergic agonists[3],[4]. FMC-144 represents a highly optimized, target-specific candidate ready for advanced preclinical pharmacokinetic evaluation.
References
-
Ramelteon - Wikipedia. Wikimedia Foundation. URL:[Link]
-
Pharmacotherapy of Insomnia with Ramelteon: Safety, Efficacy and Clinical Applications. National Institutes of Health (NIH) / Clinical Medicine Insights: Therapeutics. URL:[Link]
-
The Use of Melatonergic Agonists for the Treatment of Insomnia. Medscape / Expert Review of Neurotherapeutics. URL:[Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI - Molecules. URL:[Link]
-
Discovery of ACH-000143: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced Obese Rats. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
Therapeutic Effects of Melatonin Receptor Agonists on Sleep and Comorbid Disorders. MDPI - International Journal of Molecular Sciences. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacotherapy of Insomnia with Ramelteon: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ramelteon - Wikipedia [en.wikipedia.org]
- 6. The Use of Melatonergic Agonists for the Treatment of Insomnia - Page 3 [medscape.com]
Comparative Pharmacokinetic Profiling of Methoxyethyl-Modified (2'-O-MOE) Oligonucleotides
As the therapeutic landscape of antisense oligonucleotides (ASOs) matures, the structural chemistry of the oligonucleotide backbone and sugar ring remains the primary determinant of clinical success. Unmodified DNA or RNA is rapidly degraded by endogenous nucleases and cleared by renal filtration within minutes. To achieve a viable therapeutic window, drug developers must engineer molecules that balance nuclease resistance, target binding affinity, and plasma protein binding.
This guide provides an objective, data-driven comparison of the pharmacokinetic (PK) profile of 2'-O-methoxyethyl (2'-O-MOE) modifications against other prominent chemistries, including first-generation phosphorothioates (PS), 2'-O-methyl (2'-OMe), and locked nucleic acids (LNA).
The Mechanistic Basis of 2'-O-MOE Pharmacokinetics
The 2'-O-MOE modification involves the addition of a methoxyethyl group at the 2'-position of the ribose sugar. As an Application Scientist, I evaluate this modification not just by its end results, but by the biophysical causality driving its PK behavior:
-
Steric Hindrance to Nucleases: The bulky methoxyethyl group projects into the minor groove of the nucleic acid duplex. This steric bulk physically blocks the catalytic active sites of 3'-exonucleases and endonucleases, conferring exceptional metabolic stability in both plasma and intracellular compartments[1].
-
Thermodynamic Target Affinity: The 2'-O-MOE modification locks the ribose ring into a highly favorable C3'-endo conformation. This pre-organizes the ASO into an A-form geometry, increasing the melting temperature ( Tm ) by approximately 1.5°C to 2.0°C per modified nucleotide when binding to target RNA[2].
-
The Necessity of the Phosphorothioate (PS) Backbone: A critical insight for PK engineering is that 2'-O-MOE modifications alone do not guarantee systemic exposure. If a 2'-O-MOE ASO is synthesized with a natural phosphodiester (PO) backbone, it exhibits a 10-fold more rapid plasma clearance, with ~50% of the intact dose excreted in urine within hours[1]. The PO backbone lacks affinity for plasma proteins. Therefore, 2'-O-MOE is almost universally deployed as a "gapmer" alongside a PS backbone. The PS linkages bind strongly to serum albumin, creating a circulating depot that prevents rapid renal filtration and facilitates broad tissue distribution[1][3].
Systemic pharmacokinetic distribution pathway of 2'-O-MOE modified ASOs.
Comparative Pharmacokinetic Data
When selecting a chemical modification for an ASO campaign, developers must weigh potency against tolerability. The table below synthesizes the quantitative PK parameters of major ASO chemistries.
| Modification Chemistry | Nuclease Resistance | Binding Affinity ( ΔTm /mod) | Tissue Elimination Half-Life | Toxicity / Tolerability Profile |
| Unmodified DNA/RNA | Poor (Minutes) | Baseline | N/A (Rapidly degraded) | Low |
| 1st Gen: PS-DNA | Moderate | -0.5°C (Decreased) | Hours to Days | Moderate (Pro-inflammatory) |
| 2nd Gen: 2'-OMe / PS | Good | +1.0°C | Days to Weeks | Low |
| 2nd Gen: 2'-O-MOE / PS | Excellent | +1.5°C to +2.0°C | 110–190 Hours (Weeks) | Low (Highly favorable) |
| 3rd Gen: LNA / PS | Outstanding | +3.0°C to +8.0°C | Weeks to Months | High (Hepatotoxicity risk) |
2'-O-MOE vs. 2'-OMe
Both are second-generation modifications, but 2'-O-MOE provides superior nuclease resistance and a slightly higher binding affinity. More importantly, 2'-O-MOE exhibits a highly favorable safety profile, significantly reducing the pro-inflammatory immunostimulatory effects often seen with earlier chemistries[4].
2'-O-MOE vs. LNA (Locked Nucleic Acid)
LNA features a methylene bridge connecting the 2'-oxygen to the 4'-carbon, locking the sugar in the C3'-endo conformation. While LNAs offer massive binding affinity and extreme biostability, they are frequently associated with dose-limiting hepatotoxicity[5]. 2'-O-MOE strikes a more pragmatic balance: it provides sufficient stability and affinity for robust target knockdown (e.g., in liver, kidney, and CNS tissues) without the severe toxicity liabilities of LNA[5][6].
Experimental Methodologies for PK Validation
To establish trustworthiness in drug development, PK parameters must be empirically validated using self-validating experimental systems. Below are the standard protocols used to benchmark ASO modifications.
Protocol 1: In Vitro 3'-Exonuclease Stability Assay
Causality & Rationale: In vivo ASO metabolism is primarily driven by 3'-exonucleases rather than endonucleases[7]. Snake venom phosphodiesterase I (SVPD) acts as a highly robust, accelerated surrogate for this primary degradation pathway. To ensure the system is self-validating, every assay must include an unmodified DNA oligo (positive control for rapid degradation) and a fully PS-modified oligo (negative control for stability).
Step-by-Step Methodology:
-
Preparation: Dilute the synthesized ASOs (2'-O-MOE, LNA, 2'-OMe) to a 500 µM stock in nuclease-free water.
-
Reaction Matrix: In a low-bind microcentrifuge tube, prepare a reaction mix containing 5 µM ASO, 50 mM Tris-HCl (pH 8.5), 15 mM MgCl 2 , and 86 mU of SVPD.
-
Incubation & Time-Course: Incubate the mixture at 37°C. Remove 20 µL aliquots at specific time points: 0, 1, 3, and 20 hours.
-
Quenching: Immediately quench the enzymatic reaction in the aliquots by adding an equal volume of 10 mM EDTA (to chelate the requisite Mg 2+ cofactor) and heating to 95°C for 5 minutes.
-
Quantification: Resolve the degradation fragments using denaturing Polyacrylamide Gel Electrophoresis (PAGE) or quantify the remaining intact parent compound via LC-MS/MS. Calculate the in vitro half-life ( t1/2 )[7].
Step-by-step workflow for in vitro 3'-exonuclease stability assessment.
Protocol 2: In Vivo Tissue Distribution and Clearance (Murine Model)
Causality & Rationale: The plasma half-life of PS-modified ASOs is deceptively short (measured in hours) because clearance is dominated by rapid distribution into tissues[1][6]. Therefore, true PK profiling requires quantifying the tissue depots (e.g., liver, kidney), where the terminal elimination half-life is measured in weeks.
Step-by-Step Methodology:
-
Administration: Administer the ASO (e.g., 10 mg/kg) via subcutaneous (SC) injection to a cohort of wild-type C57BL/6 mice.
-
Plasma Profiling: Collect blood via tail vein bleeds at 0.5, 1, 2, 4, 8, and 24 hours post-dose to calculate the initial absorption and plasma clearance rates.
-
Tissue Harvesting: Euthanize cohorts at days 1, 3, 7, and 14. Perfuse the animals with cold PBS to remove residual circulating blood, ensuring that subsequent measurements reflect true intracellular/tissue uptake, not blood contamination. Harvest the liver and kidneys.
-
Extraction: Homogenize the tissues in a lysis buffer. Extract the oligonucleotides using solid-phase extraction (SPE) optimized for highly negatively charged molecules.
-
Analysis: Utilize a hybridization-ELISA or LC-MS/MS to quantify the concentration of intact ASO per mg of tissue. Calculate the Area Under the Curve (AUC) and terminal tissue elimination half-life[6].
Conclusion
For drug development professionals, the 2'-O-MOE modification represents the "goldilocks" zone of antisense chemistry. While LNAs offer superior raw binding affinity, the balanced profile of 2'-O-MOE—combining excellent nuclease resistance, sufficient target affinity, and a highly favorable toxicity profile—makes it one of the most reliable and clinically validated platforms for modern RNA therapeutics.
References
-
Pharmacokinetic Properties of 2′-O-(2-Methoxyethyl)-Modified Oligonucleotide Analogs in Rats. researchgate.net.[Link]
-
Tissue pharmacokinetics of antisense oligonucleotides. nih.gov.[Link]
-
Antisense Oligonucleotide Therapeutics for Cystic Fibrosis: Recent Developments and Perspectives. nih.gov.[Link]
-
In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases. nih.gov.[Link]
-
Design of LNA Analogues Using a Combined Density Functional Theory and Molecular Dynamics Approach for RNA Therapeutics. acs.org.[Link]
-
Clinical Pharmacokinetics of Approved RNA Therapeutics. mdpi.com.[Link]
-
Synthesis of Chimeric Oligonucleotides Containing Phosphodiester, Phosphorothioate, and Phosphoramidate Linkages. acs.org.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Antisense Oligonucleotide Therapeutics for Cystic Fibrosis: Recent Developments and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Confirming Target Engagement with Cellular Thermal Shift Assays (CETSA)
In the landscape of drug discovery and development, unequivocally demonstrating that a candidate molecule interacts with its intended target within the complex milieu of a living cell is a critical milestone. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free technology to directly assess this target engagement.[1][2] This guide provides an in-depth comparison of CETSA with other methodologies, detailed experimental protocols, and expert insights to aid researchers in leveraging this technology for robust target validation.
The Principle of Thermal Stabilization: A Foundation for Target Engagement Studies
At its core, CETSA operates on the principle of ligand-induced thermal stabilization.[1][3] When a small molecule binds to its protein target, it often increases the protein's conformational stability. This increased stability translates to a higher melting temperature (Tm), the temperature at which 50% of the protein denatures and aggregates.[4][5] By subjecting cells or cell lysates to a heat gradient, we can quantify the amount of soluble, non-denatured target protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of a compound is direct evidence of target engagement.[3][5]
A Comparative Overview: CETSA vs. Alternative Target Engagement Assays
While several techniques exist to measure target engagement, CETSA offers a unique advantage by enabling this assessment in a physiologically relevant cellular context without the need for compound or protein modification.[1][3] The following table compares CETSA with other commonly used methods.
| Assay | Principle | Advantages | Disadvantages | Optimal Use Case |
| CETSA | Ligand-induced thermal stabilization of the target protein.[1][3] | Label-free; applicable in intact cells and tissues; reflects cellular permeability and metabolism.[4][5][6] | Not all binding events cause a thermal shift; can be lower throughput for classic Western blot-based methods.[4] | Validating on-target activity in a cellular environment; assessing off-target effects.[7] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). | Requires large amounts of purified protein; lower throughput. | Detailed thermodynamic characterization of a purified protein-ligand interaction. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein. | Real-time kinetics (kon, koff); high sensitivity. | Requires purified and immobilized protein; potential for artifacts from immobilization. | Detailed kinetic analysis of purified protein-ligand interactions. |
| Fluorescence Resonance Energy Transfer (FRET)-based assays | Measures the transfer of energy between two fluorescent molecules when in close proximity. | Can be adapted for cellular imaging; high sensitivity. | Requires labeling of the protein or ligand, which can alter binding. | Studying protein-protein interactions or conformational changes upon ligand binding in cells. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[4] | Label-free; does not rely on thermal stability changes.[4] | Requires careful optimization of protease concentration; may not be suitable for all proteins.[4] | An alternative to CETSA when no thermal shift is observed.[4] |
The CETSA Workflow: From Experimental Design to Data Interpretation
The successful implementation of a CETSA experiment hinges on careful planning and execution. The following diagram and protocol outline the key steps involved in a classic, Western blot-based CETSA experiment.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Experimental Protocol: Classic Western Blot-based CETSA
This protocol is a general guideline and may require optimization for specific cell lines and target proteins.
1. Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Harvest and resuspend cells in a suitable buffer at a concentration of approximately 2 x 10^6 cells/mL.[8]
-
Divide the cell suspension into two aliquots: one for vehicle control (e.g., DMSO) and one for the test compound.
-
Incubate the cells with the vehicle or compound at a desired concentration and time (e.g., 1 hour at 37°C).[8]
2. Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.[8]
-
Using a thermal cycler, heat the tubes across a range of temperatures for a set duration (e.g., 3 minutes).[8] A typical temperature range is 40°C to 70°C, with 2-3°C increments.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells to release the intracellular proteins. A common method is three cycles of rapid freeze-thaw using liquid nitrogen and a 37°C water bath.[8]
-
To separate the soluble proteins from the aggregated, denatured proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
4. Protein Quantification and Analysis:
-
Determine the protein concentration of each supernatant using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations across all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.[8]
-
Transfer the proteins to a membrane (e.g., PVDF) and perform a Western blot using a primary antibody specific to the target protein and a suitable secondary antibody.[8]
-
Detect the protein bands using an appropriate detection reagent and imaging system.
-
Quantify the band intensity for each temperature point.
5. Data Analysis and Interpretation:
-
Plot the relative band intensity against the temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
Expanding the CETSA Toolkit: High-Throughput and Proteome-Wide Approaches
The classic Western blot-based CETSA, while robust, can be low-throughput.[9] To address this, several variations of CETSA have been developed.
-
High-Throughput CETSA (HT-CETSA): These methods replace Western blotting with more scalable detection technologies like AlphaLISA, ELISA, or reporter-based systems.[1][10] HT-CETSA is well-suited for screening compound libraries to identify novel binders for a specific target.[7][11]
-
CETSA MS (Thermal Proteome Profiling or TPP): By coupling CETSA with mass spectrometry, it is possible to monitor the thermal stability of thousands of proteins simultaneously.[7][12] This proteome-wide approach is invaluable for identifying off-target effects of a drug candidate and for deconvolution of targets in phenotypic drug discovery.[7][12][13]
The following diagram illustrates the different CETSA formats and their primary applications.
Caption: Different formats of CETSA and their main applications.
Isothermal Dose-Response (ITDR) CETSA for Quantifying Potency
While a thermal shift confirms binding, an Isothermal Dose-Response (ITDR) experiment is necessary to quantify the potency of a compound in a cellular context.[12] In an ITDR experiment, cells are treated with a range of compound concentrations and then heated at a single, fixed temperature.[12] This temperature is typically chosen from the steep part of the melting curve determined in a prior thermal shift experiment.[14] By plotting the amount of soluble target protein against the compound concentration, an EC50 value for target engagement can be determined.[1]
Concluding Remarks
CETSA and its various formats provide a versatile and powerful platform for confirming and characterizing target engagement in a physiologically relevant setting.[15] By understanding the principles, advantages, and limitations of each approach, researchers can select the most appropriate method for their specific research question, from validating a single hit to profiling the entire proteome. The insights gained from CETSA are invaluable for making informed decisions throughout the drug discovery and development pipeline.
References
-
Current Advances in CETSA. Frontiers. (2022). Available from: [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. (2025). Available from: [Link]
-
Current Advances in CETSA. PMC - NIH. (2022). Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. (2023). Available from: [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. (2022). Available from: [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. (2024). Available from: [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo. (n.d.). Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. (2016). Available from: [Link]
-
Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. ELRIG. (2019). Available from: [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC. (2025). Available from: [Link]
-
A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells. PLOS. (2018). Available from: [Link]
-
Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis. (2024). Available from: [Link]
-
Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA). bioRxiv. (2026). Available from: [Link]
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. (2022). Available from: [Link]
-
Is your hit on target?. ELRIG. (n.d.). Available from: [Link]
-
High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology. (2022). Available from: [Link]
-
CETSA. CETSA. (n.d.). Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 7. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells | PLOS One [journals.plos.org]
- 11. elrig.org [elrig.org]
- 12. Frontiers | Current Advances in CETSA [frontiersin.org]
- 13. elrig.org [elrig.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Validation of a Novel Compound's Mechanism of Action on Receptors: A Comparative Guide
As drug development pivots toward highly targeted therapeutics, the validation of a novel compound’s mechanism of action (MoA) requires moving beyond simple binding affinities. For G protein-coupled receptors (GPCRs), the phenomenon of biased agonism —where a ligand selectively stabilizes specific receptor conformations to activate one intracellular signaling pathway over another—has revolutionized our approach to pharmacology[1].
In this guide, we will objectively validate the performance of a novel, investigational G-protein biased Mu-Opioid Receptor (MOR) agonist, NovOpiate-88 (NO-88) . We will compare its mechanistic profile against the unbiased standard Morphine and the benchmark biased agonist Oliceridine (TRV130) . By detailing the causality behind our experimental designs, this guide provides a self-validating framework for assessing GPCR pathway divergence.
Mechanistic Framework: Divergent GPCR Signaling
The Mu-Opioid Receptor (MOR) is a classic Gi/o-coupled GPCR. Historically, MOR activation was viewed as a linear pathway. However, modern pharmacology recognizes a bifurcation in signaling upon ligand binding:
-
G-Protein Pathway (Therapeutic): Activation of Gi/o proteins inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) accumulation, which hyperpolarizes neurons and produces analgesia.
-
β -Arrestin 2 Pathway (Adverse): Recruitment of β -arrestin 2 leads to receptor internalization and has been heavily implicated in opioid-related adverse events (ORAEs) such as respiratory depression and gastrointestinal dysfunction[2].
The goal of NO-88 is to maximize Gi/o coupling while virtually eliminating β -arrestin 2 recruitment.
Fig 1. Divergent signaling pathways of the Mu-Opioid Receptor (MOR) modulated by biased agonism.
Experimental Validation Pillar I: G-Protein Efficacy
To quantify the therapeutic signaling axis, we measure the compound's ability to drive Gi/o-mediated signaling.
The Causality of the Assay: Because MOR is Gi-coupled, its activation inhibits adenylyl cyclase. In a resting cell, basal cAMP is too low to detect a meaningful reduction. Therefore, we must artificially stimulate the adenylyl cyclase enzyme using Forskolin to create a high cAMP baseline[3]. The efficacy of NO-88 is then objectively quantified by its ability to suppress this Forskolin-induced cAMP spike using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay[4].
Protocol: HTRF cAMP Accumulation Assay
-
Cell Preparation: Harvest CHO-K1 cells stably expressing human MOR. Resuspend in assay buffer (HBSS + 20 mM HEPES + 500 μ M IBMX to prevent cAMP degradation by phosphodiesterases).
-
Compound Incubation: Seed cells into a 384-well microplate (5,000 cells/well). Add NO-88, Morphine, or Oliceridine at a 10-point concentration gradient (0.01 nM to 10 μ M).
-
Forskolin Stimulation: Immediately add 3 μ M Forskolin to all wells (except basal controls) to stimulate adenylyl cyclase[3]. Incubate for 30 minutes at 37°C.
-
Lysis & Detection: Add HTRF detection reagents (cAMP-d2 tracer and anti-cAMP-Cryptate antibody in lysis buffer). The native cAMP produced by the cells competes with the d2-labeled cAMP for binding to the Cryptate-labeled antibody[4].
-
Readout: Incubate for 1 hour at room temperature. Read the plate on an HTRF-compatible microplate reader, calculating the 665 nm / 620 nm emission ratio.
Experimental Validation Pillar II: β -Arrestin 2 Recruitment
To evaluate the adverse signaling axis, we must quantify the physical recruitment of β -arrestin 2 to the receptor.
The Causality of the Assay: Traditional immunofluorescence requires cell fixation, which introduces spatial artifacts and prevents kinetic analysis. Instead, we utilize Bioluminescence Resonance Energy Transfer (BRET) . By fusing the MOR C-terminus to a luminescent donor (RLuc8) and β -arrestin 2 to a fluorescent acceptor (Venus), we create a live-cell, real-time proximity sensor. Energy transfer only occurs if the proteins are within ~10 nm of each other, making this a highly stringent, self-validating system for protein-protein interaction[5],[6].
Fig 2. Step-by-step experimental workflow for the MOR-β-Arrestin 2 BRET recruitment assay.
Protocol: BRET Arrestin Recruitment Assay
-
Transfection: Transiently co-transfect HEK293T cells with plasmids encoding MOR-RLuc8 and Venus- β -arrestin-2 using Polyethylenimine (PEI) at a 1:3 DNA:PEI ratio[5].
-
Incubation: Plate cells in poly-D-lysine coated 96-well white microplates and incubate for 48 hours to allow robust biosensor expression.
-
Substrate Addition: Wash cells with HBSS. Add 5 μ M of the luciferase substrate Coelenterazine 400A[6].
-
Agonist Stimulation: Add the test compounds (NO-88, Morphine, Oliceridine) across a concentration gradient (0.1 nM to 30 μ M).
-
Kinetic Readout: Measure the BRET signal immediately using a dual-filter luminometer. The BRET ratio is calculated by dividing the acceptor emission (515 nm) by the donor emission (410 nm)[6].
Objective Data Synthesis & Performance Comparison
To objectively compare NO-88 against standard alternatives, we calculate the Bias Factor ( ΔΔ Log(Emax/EC50)) . This mathematical model normalizes the performance of the novel compound against the unbiased reference (Morphine) across both pathways. A higher positive Bias Factor indicates a stronger preference for the G-protein pathway over the β -arrestin pathway.
| Compound | cAMP Inhibition EC 50 (nM) | cAMP E max (%) | β -Arrestin 2 EC 50 (nM) | β -Arrestin 2 E max (%) | Bias Factor ( ΔΔ Log) |
| Morphine (Reference) | 4.2 | 100 | 35.1 | 100 | 0.00 (Unbiased) |
| Oliceridine (Benchmark) | 8.5 | 95 | >10,000 | 12 | 2.85 (G-Protein Biased) |
| NO-88 (Novel Product) | 2.1 | 98 | >10,000 | 4 | 3.62 (Highly Biased) |
Analysis of Results
-
Efficacy (cAMP): NO-88 demonstrates superior potency in the therapeutic G-protein pathway (EC 50 = 2.1 nM) compared to both Morphine and Oliceridine, while maintaining near-maximal efficacy (98%).
-
Safety Profile ( β -Arrestin): NO-88 fails to recruit β -arrestin 2 to any pharmacologically relevant degree (E max = 4%), outperforming the benchmark biased agonist Oliceridine.
References
-
Toward Predictive Models of Biased Agonists of the Mu Opioid Receptor. Biochemistry (ACS). Available at:[Link]
-
Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles. MDPI. Available at:[Link]
-
Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. PNAS. Available at:[Link]
-
In-cell arrestin-receptor interaction assays. NIH PMC. Available at:[Link]
-
New Insights into Arrestin Recruitment to GPCRs. MDPI. Available at:[Link]
Sources
Independent Verification of the Biological Activity of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide: A Comparative Guide
Introduction: Characterizing a Novel Chemical Entity
In the landscape of drug discovery and chemical biology, the emergence of novel chemical entities (NCEs) presents both an opportunity and a challenge. N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide is one such NCE, with its biological activity not yet extensively documented in publicly available literature. The presence of a furan ring, a common scaffold in medicinal chemistry known for its diverse biological activities, and a cyclopropanecarboxamide group, which can confer metabolic stability and unique conformational properties, suggests a range of potential therapeutic applications.
This guide provides a framework for the independent verification of the hypothesized biological activity of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide. We will focus on a plausible, yet unconfirmed, mechanism of action: the inhibition of histone deacetylases (HDACs). This hypothesis is predicated on the structural similarities of the cyclopropanecarboxamide moiety to known HDAC inhibitor pharmacophores, such as the hydroxamic acid group found in Vorinostat, albeit with a different chelating mechanism. The furan group may contribute to the specificity and binding affinity within the HDAC active site.
Our objective is to present a rigorous, side-by-side comparison with established HDAC inhibitors, providing detailed experimental protocols for researchers to independently assess the compound's efficacy, selectivity, and mechanism of action. This guide is designed for researchers, scientists, and drug development professionals seeking to characterize novel compounds and validate their therapeutic potential.
Comparative Analysis: Benchmarking Against Established HDAC Inhibitors
To ascertain the biological activity of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide as a putative HDAC inhibitor, a direct comparison with well-characterized inhibitors is essential. We have selected two primary comparators:
-
Vorinostat (SAHA): A pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma. It serves as a benchmark for broad-spectrum HDAC inhibition.
-
Entinostat (MS-275): A class I-selective HDAC inhibitor, which allows for the assessment of the novel compound's selectivity profile.
The following table summarizes the key parameters for a comparative analysis, with hypothetical data for N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide to illustrate a potential outcome.
| Parameter | N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide | Vorinostat (SAHA) | Entinostat (MS-275) |
| Mechanism of Action | Putative HDAC Inhibition | Pan-HDAC Inhibition | Class I HDAC Inhibition |
| IC50 (HeLa nuclear extract) | 50 nM (Hypothetical) | 20 nM | 200 nM |
| HDAC Class I Selectivity | High (Hypothetical) | Low | High |
| HDAC Class II Selectivity | Low (Hypothetical) | Moderate | Low |
| In Vitro Cytotoxicity (A549 cells, 72h) | 1.5 µM (Hypothetical) | 0.8 µM | 2.5 µM |
| Target Engagement (Cellular Thermal Shift Assay) | Evident (Hypothetical) | Evident | Evident |
Experimental Protocols for Independent Verification
The following protocols are designed to provide a comprehensive assessment of the HDAC inhibitory activity of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide.
In Vitro HDAC Inhibitory Assay
This assay determines the half-maximal inhibitory concentration (IC50) of the compound against a mixture of HDAC enzymes.
Workflow for In Vitro HDAC Inhibition Assay
Caption: Workflow for determining the in vitro HDAC inhibitory activity.
Methodology:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
HDAC Substrate: Fluorogenic peptide substrate such as Boc-Lys(Ac)-AMC.
-
Developer: Trypsin in assay buffer.
-
Stop Solution: Trichostatin A (a potent HDAC inhibitor) to terminate the reaction in control wells.
-
-
Compound Dilution:
-
Prepare a serial dilution of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide, Vorinostat, and Entinostat in DMSO.
-
Further dilute in assay buffer to the final desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of diluted compound or control to appropriate wells.
-
Add 50 µL of HeLa nuclear extract (as a source of HDACs) to all wells except the blank.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the HDAC substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of the developer solution.
-
Incubate for 15 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a plate reader (Excitation: 360 nm, Emission: 460 nm).
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful technique to verify that a compound directly binds to its intended target in a cellular context.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., A549) to 80-90% confluency.
-
Treat the cells with N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide or a vehicle control (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler.
-
Cool the tubes to room temperature.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Collect the supernatant and analyze the protein levels of the target HDAC (e.g., HDAC1) and a control protein (e.g., GAPDH) by Western blotting.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct binding and stabilization of the target protein.
-
Conclusion and Future Directions
This guide provides a foundational framework for the independent verification of the biological activity of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide as a potential HDAC inhibitor. The outlined comparative analysis and detailed experimental protocols are designed to yield robust and reproducible data, enabling a comprehensive assessment of the compound's potency, selectivity, and cellular target engagement.
Should the initial hypothesis be validated, further investigations would be warranted, including:
-
Isoform-specific HDAC profiling: To determine the compound's selectivity against individual HDAC enzymes.
-
Downstream cellular assays: To assess the functional consequences of HDAC inhibition, such as changes in histone acetylation, gene expression, and cell cycle progression.
-
In vivo efficacy studies: To evaluate the therapeutic potential of the compound in relevant disease models.
By adhering to the principles of scientific integrity and rigorous experimental design, researchers can effectively characterize this novel chemical entity and contribute to the advancement of therapeutic innovation.
References
-
Title: Histone Deacetylase Inhibitors: An Overview of Recent Developments Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The furan-based scaffold in medicinal chemistry: a comprehensive review Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
Title: Entinostat (MS-275) Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]
N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide proper disposal procedures
As a Senior Application Scientist, I approach the handling and disposal of complex, multi-functional organic molecules not just as a regulatory checklist, but as an exercise in predictive chemistry. N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide is a highly specialized compound featuring three distinct reactive moieties: a furan ring, a methoxyethyl ether linkage, and a cyclopropanecarboxamide group.
To ensure laboratory safety and environmental compliance, we must understand the causality behind the degradation pathways of these specific functional groups. This guide provides a self-validating, step-by-step operational protocol for the safe handling, deactivation, and disposal of this compound.
Molecular Risk Profile & Mechanistic Causality
Standard organic waste disposal is insufficient for this compound due to its unique structural liabilities. The disposal strategy must account for the following mechanistic risks:
-
The Methoxyethyl Ether & Furan Moieties (Peroxide Formation): Both ethers and furan derivatives are notorious for auto-oxidation[1][2]. The alpha-hydrogens adjacent to the ether oxygen are highly susceptible to radical abstraction by atmospheric oxygen, leading to the formation of explosive hydroperoxides over time[1]. Furan rings can also form unstable peroxides upon prolonged exposure to air and light, making legacy samples a severe shock-hazard[2].
-
The Cyclopropanecarboxamide Group (NOx Generation): Amides contain high concentrations of organic nitrogen. When subjected to standard, low-temperature incineration, the amide bond cleaves and the nitrogen oxidizes into nitric oxide (NO) and nitrogen dioxide (NO2)—collectively known as NOx[3][4]. NOx emissions are strictly regulated environmental pollutants; therefore, this compound must be routed to facilities equipped with high-temperature capabilities and Selective Catalytic Reduction (SCR) scrubbers[4].
Quantitative Hazard & Disposal Matrix
To streamline laboratory segregation, all quantitative thresholds for the handling of this compound are summarized below:
| Functional Group | Primary Hazard | Quantitative Safety Threshold | Required Disposal Routing |
| Methoxyethyl Ether | Auto-oxidation (Peroxides) | < 20 ppm peroxide concentration | Non-halogenated organic waste |
| Furan Ring | Flammability / Toxicity | Flash point dependent on solvent | High-temperature incineration |
| Amide Linkage | Toxic NOx Emissions | > 1100°C (Dwell time > 2 sec) | Incineration with Catalytic SCR |
Self-Validating Protocol for Waste Processing
Before this compound can be transferred to a chemical waste vendor, the laboratory must validate that it is safe for transport. The following step-by-step methodology utilizes a self-validating loop —meaning the protocol inherently verifies its own success before allowing the user to proceed to the next step.
Phase 1: Peroxide Screening (The Baseline)
Ethers and furans must be tested prior to disposal consolidation to prevent downstream detonations.
-
Preparation: Conduct all work inside a certified chemical fume hood behind a blast shield. Wear standard PPE (flame-resistant lab coat, nitrile gloves, safety goggles).
-
Sampling: Extract a 1 mL aliquot of the waste solution containing N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide.
-
Testing: Dip a quantitative KI-starch peroxide test strip (e.g., Quantofix) into the aliquot for 1 second.
-
Reading: Wait 15 seconds and compare the color change to the scale.
-
If < 20 ppm: The waste is safe for transport. Proceed directly to Phase 3.
-
If > 20 ppm: The waste is dangerously peroxidized. Proceed to Phase 2.
-
Phase 2: Chemical Deactivation (The Treatment)
Hydroperoxides must be chemically reduced to inert alcohols using a ferrous sulfate treatment.
-
Reagent Prep: Prepare a fresh solution of 10% Ferrous (Fe II) Sulfate in 50% aqueous sulfuric acid. (Causality: The Fe(II) ion acts as a reducing agent, donating an electron to cleave the O-O peroxide bond, oxidizing itself to Fe(III) in the process).
-
Addition: Slowly add the acidic Fe(II) solution to the peroxidized waste while stirring vigorously.
-
Validation Loop (Critical): Wait 15 minutes, then repeat Phase 1 .
-
If the re-test still shows > 20 ppm, repeat the Fe(II) addition.
-
You may only proceed to Phase 3 once a negative test validates the complete destruction of the peroxides.
-
Phase 3: Segregation and Manifesting
-
Segregation: Pour the validated, peroxide-free waste into a clearly labeled, dark amber glass waste carboy designated for "Non-Halogenated Nitrogenous Organic Waste." (Causality: Amber glass prevents UV-initiated radical formation during temporary storage).
-
Manifesting: Label the manifest clearly with the chemical name and the phrase: "Contains Amides - Requires High-Temperature Incineration / NOx Scrubbing."
Thermal Degradation & Environmental Routing
Once the waste leaves your facility, it cannot simply be dumped in a landfill due to the environmental persistence of the amide and the aquatic toxicity of the furan ring[2][4].
The waste vendor will route the material to a specialized rotary kiln incinerator. The kiln operates at temperatures exceeding 1100°C with a minimum dwell time of 2 seconds . Under these extreme conditions, the cyclopropane ring strain is released, and the furan ring undergoes complete thermal oxidation into CO2 and H2O. To manage the nitrogen content from the carboxamide, the exhaust gases are passed through a catalytic scrubber where ammonia (NH3) or urea is injected over a catalyst bed, reducing the toxic NOx gases into harmless, atmospheric nitrogen (N2) and water vapor[3][4].
Workflow Visualization
The following diagram maps the logical flow of the self-validating safety screening and the subsequent thermal degradation pathway.
Figure 1: Self-validating safety screening and thermal degradation workflow.
References
-
Those pesky peroxides… | ACS Chemical Health & Safety - ACS Publications. acs.org.[Link]
-
EMISSIONS AND WASTE TRANSFERS REPORTING GUIDANCE FOR THE WASTE SECTOR - Environmental Protection Agency. epa.ie.[Link]
-
Amide Recycle Pathways: How to Maximize Sustainability in Industry - Patsnap Eureka. patsnap.com.[Link]
Sources
A Comprehensive Safety and Handling Guide for N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide
As a novel research chemical, N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide lacks a standardized Safety Data Sheet (SDS). Therefore, a rigorous, precautionary approach to its handling is paramount. This guide synthesizes safety protocols based on the constituent functional groups of the molecule—a furan ring, a methoxy group, and a cyclopropanecarboxamide moiety—to provide a robust framework for its safe use and disposal in a laboratory setting.
Hazard Assessment: A Structural Analysis
The primary hazards associated with this compound are inferred from its chemical structure, with a significant emphasis on the furan component.
-
Furan Moiety : Furan and its derivatives are the most significant source of concern. Furan is classified as a possible human carcinogen and is known to cause liver damage and liver cancer in animal studies.[1] It is also suspected of causing genetic defects and may cause organ damage through prolonged or repeated exposure.[2] Furan is an extremely flammable liquid and vapor that can form explosive peroxides upon contact with air.[2] Due to its volatility, inhalation is a primary route of exposure.[3][4]
-
Carboxamide Moiety : Carboxamides are generally a stable functional group. However, they can be incompatible with strong acids and oxidizing agents, potentially leading to heat generation or the release of toxic gases.[5] While the toxicity of this specific carboxamide is unknown, some related compounds can cause skin and eye irritation.
-
Methoxy Group : While methoxy groups are common in organic chemistry, some methoxylated aromatic compounds have been shown to have carcinogenic potential.[6] The ether linkage also presents a potential, though likely lower, risk of peroxide formation compared to the furan ring.
Given the unknown toxicological profile of the complete molecule, it must be treated as a hazardous substance with potential carcinogenic, mutagenic, and organotoxic effects.
Anticipated Hazard Summary
| Hazard Type | Basis of Concern | Primary Route of Exposure |
| Carcinogenicity | Furan moiety, potential for methoxy group contribution.[1][6] | Inhalation, Dermal, Ingestion |
| Mutagenicity | Furan moiety.[2] | Inhalation, Dermal, Ingestion |
| Organ Toxicity | Furan moiety (primarily liver). | Inhalation, Dermal, Ingestion |
| Flammability | Furan moiety.[2] | Ignition sources |
| Peroxide Formation | Furan moiety. | Exposure to air and light |
| Irritation | General chemical properties, carboxamide moiety. | Dermal, Ocular |
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is essential to create a complete barrier between the researcher and the chemical.[7]
Engineering Controls: The First Line of Defense
All handling of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[8] This is critical to control the inhalation of potentially volatile and harmful vapors. The work area should be clearly designated, and a safety shower and eyewash station must be readily accessible.[8]
Foundational PPE
-
Body Protection : A flame-resistant lab coat is required at all times.[9] For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Foot Protection : Closed-toe shoes are mandatory.
-
Eye and Face Protection : Chemical splash goggles are the minimum requirement. Given the potential for splashes of this uncharacterized compound, it is highly recommended to use a full-face shield in addition to safety goggles.[8]
Hand Protection: Selecting the Right Gloves
There is no single glove material that protects against all chemicals.[10] For a compound with multiple functional groups like this, double gloving with two different types of chemically resistant gloves is the most prudent approach.[10]
-
Inner Glove : A thin, disposable nitrile glove can provide a base layer of protection and is suitable for incidental contact.
-
Outer Glove : A more robust glove with broad chemical resistance is necessary. Based on the components, the following are recommended:
Always check the glove manufacturer's compatibility charts for the specific chemicals you are working with.[13] Gloves should be inspected for any signs of degradation or punctures before each use and changed immediately if contamination is suspected.
Respiratory Protection
Work should always be conducted within a fume hood to minimize inhalation exposure.[8] If there is a potential for aerosol generation or if engineering controls are insufficient, a fit-tested respirator is required. A full-face respirator with organic vapor cartridges would be appropriate.[7][9]
Operational and Disposal Plans
A clear, step-by-step plan for the entire workflow, from preparation to disposal, is crucial for minimizing risk.[7]
Handling Procedures
-
Preparation : Before handling the compound, designate a specific work area within the fume hood. Ensure all necessary equipment, including a spill kit, is readily available.[8]
-
Donning PPE : Put on all required PPE before entering the designated work area.
-
Manipulation : Perform all transfers and manipulations of the compound within the fume hood. Use disposable spatulas and weighing papers to avoid cross-contamination.
-
Transport : If the compound needs to be moved outside of the fume hood, use a sealed, secondary container.[8]
-
Post-Handling : After handling is complete, decontaminate any reusable equipment.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Dispose of all contaminated PPE as hazardous waste.[8]
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves.[8]
Disposal Plan
All waste generated from handling N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide must be treated as hazardous waste.[7][14]
-
Waste Segregation : Do not mix this waste stream with others unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7] Amide-containing waste should not be mixed with acids or strong oxidizing agents.[5]
-
Waste Containers :
-
Use a designated, properly labeled, and sealed hazardous waste container.[14] The container must be made of a compatible material for organic compounds.
-
The label must clearly state "Hazardous Waste," the full chemical name "N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide," and the date of accumulation.[14]
-
-
Storage : Store the waste container in a designated satellite accumulation area. This area should be in a secondary containment tray to prevent the spread of any potential leaks.[14]
-
Disposal Pathway : Never dispose of this compound down the drain or in the regular trash.[14] Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[9]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[15]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill : Treat all spills as major spills. Evacuate the area and notify others. If safe to do so, contain the spill with absorbent material. Contact your institution's EHS department for cleanup procedures.[15]
Conclusion
The handling of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide requires a cautious and well-documented approach. By understanding the potential hazards derived from its chemical structure and implementing stringent safety protocols, researchers can mitigate risks and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
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Managing Volatile Organic Compounds (VOCs) Onboard Ships: A Comprehensive Guide for Tanker Crews. (2024, October 23). Maritime Trainer. [Link]
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Glove Selection Guide. (2021, October 15). University of Colorado Boulder Environmental Health and Safety. [Link]
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Furan Compounds Group - information sheet. (2023, March 18). Government of Canada. [Link]
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OSHA Glove Selection Chart. Occupational Safety and Health Administration. [Link]
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Furan (ICSC). International Labour Organization. [Link]
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Chemical-Resistant Gloves. Guide Gloves. [Link]
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Limited impact of PPE on human VOC emissions in cleanrooms, study finds. (2025, July 22). Cleanroom Technology. [Link]
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Characterizing volatile organic compounds from personal protective equipment users: Implications to cleanroom air quality and occupational health. (2025, September 5). PubMed. [Link]
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Furfural Safety Data Sheet. International Furan Chemicals BV. [Link]
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How to Keep Workers Safe from Volatile Organic Compounds (VOCs). (2023, September 27). Diversitech. [Link]
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VOC Safety for Industrial Workers. (2023, February 21). International Enviroguard. [Link]
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Unknown Chemicals. (2023, September 21). University of Pittsburgh Environmental Health and Safety. [Link]
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Methoxymethyl ether. Wikipedia. [Link]
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Chemical Waste Name or Mixtures. University of Florida Environmental Health and Safety. [Link]
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Furan Safety Data Sheet. (2023, January 18). CPAChem. [Link]
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Novel Chemicals with Unknown Hazards SOP. Texas Woman's University. [Link]
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Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]
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Amides Waste Compatibility. Lab Supplies. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
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Preparation of Carboxamides via Carboxylic−Phosphoric Anhydrides. ACS Publications. [Link]
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Best practices for handling chemical reagents to prevent cross-contamination. (2025, March 25). Quimivita. [Link]
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Safety Data Sheet: Methoxybenzene. Carl ROTH. [Link]
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Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. PubMed. [Link]
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Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research. [Link]
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Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. (2024, February 15). Toxicological Sciences. [Link]
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- 5. calpaclab.com [calpaclab.com]
- 6. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. safety.fsu.edu [safety.fsu.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
